Synthesis and characterization of 2-(Pyrazin-2-yloxy)acetic acid
Synthesis and Characterization of 2-(Pyrazin-2-yloxy)acetic Acid: A Mechanistic and Practical Guide Executive Summary 2-(Pyrazin-2-yloxy)acetic acid (CAS: 1593757-12-0) is a highly versatile heteroaromatic building block...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis and Characterization of 2-(Pyrazin-2-yloxy)acetic Acid: A Mechanistic and Practical Guide
Executive Summary
2-(Pyrazin-2-yloxy)acetic acid (CAS: 1593757-12-0) is a highly versatile heteroaromatic building block utilized in the design of pharmaceuticals, agrochemicals, and complex bidentate ligands[1]. As a bioisostere for phenoxyacetic acids, the pyrazine core offers unique physicochemical properties, including enhanced aqueous solubility, altered metabolic stability, and specific hydrogen-bonding capabilities. While commercially available through specialized chemical vendors[2], its de novo synthesis requires rigorous control of chemoselectivity to prevent unwanted side reactions.
Retrosynthetic Rationale & Pathway Selection
When designing a synthetic route for 2-(pyrazin-2-yloxy)acetic acid, chemists typically evaluate two primary disconnections:
O-Alkylation of 2-hydroxypyrazine with ethyl bromoacetate.
Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyrazine with ethyl glycolate.
As an application scientist, I strongly advise against Route 1 for scalable synthesis. 2-Hydroxypyrazine exists in a tautomeric equilibrium with its lactam form, pyrazin-2(1H)-one. Under standard basic conditions (e.g., K₂CO₃ in DMF), alkylation frequently occurs at the more nucleophilic nitrogen atom, yielding the undesired N-alkylated lactam as the major product[3].
To bypass this ambidentate reactivity, Route 2 (SNAr) is the superior, self-validating choice. By utilizing 2-chloropyrazine and the pre-formed alkoxide of ethyl glycolate, the reaction is forced exclusively through the O-linked pathway.
Figure 1: Ambidentate reactivity of 2-hydroxypyrazine leading to O- vs N-alkylation.
Protocol 1: Synthesis of Ethyl 2-(pyrazin-2-yloxy)acetate via SNAr
Causality & Design: Sodium hydride (NaH) is selected over hydroxide bases to irreversibly deprotonate ethyl glycolate. This prevents competitive ester hydrolysis and ensures the nucleophile is a highly reactive, "naked" alkoxide. Anhydrous THF is utilized to solvate the sodium cation effectively without participating in hydrogen bonding, maximizing nucleophilicity.
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge with NaH (60% dispersion in mineral oil, 1.2 eq, 28.8 mmol) and anhydrous THF (50 mL). Cool to 0 °C using an ice bath.
Validation Checkpoint: Observe controlled effervescence (H₂ gas evolution). Stir for 30 minutes at 0 °C until gas evolution ceases, indicating complete alkoxide formation.
SNAr Reaction: Add 2-chloropyrazine (1.0 eq, 24.0 mmol) dropwise. Remove the ice bath and allow the mixture to warm to room temperature, then equip a reflux condenser and heat to 65 °C for 5 hours.
Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show the disappearance of the UV-active 2-chloropyrazine spot (R_f ~0.6) and the appearance of a new, highly UV-active product spot (R_f ~0.4).
Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes) to afford the intermediate ester as a pale yellow oil.
Protocol 2: Saponification and Zwitterionic Isolation
Causality & Design: Lithium hydroxide (LiOH) is employed due to its high solubility in aqueous THF and its mild nature, which cleanly cleaves the ester without degrading the electron-deficient pyrazine ring. The critical step is the acidification: the pKa of the pyrazine nitrogen is ~0.6, while the carboxylic acid is ~3.5. Acidifying exactly to pH 2.5 ensures the molecule exists primarily in its neutral, organic-soluble state rather than as a water-soluble zwitterion or fully protonated cation.
Step-by-Step Methodology:
Hydrolysis: Dissolve ethyl 2-(pyrazin-2-yloxy)acetate (1.0 eq, 15.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL).
Base Addition: Add LiOH·H₂O (2.0 eq, 30.0 mmol) in one portion. Stir vigorously at room temperature for 2 hours.
Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ester starting material.
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the THF, leaving a basic aqueous phase.
Controlled Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.
Validation Checkpoint: A white to off-white precipitate should begin to form as the isoelectric point is approached.
Isolation: Extract the aqueous layer with EtOAc (4 × 25 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield 2-(pyrazin-2-yloxy)acetic acid as a white crystalline solid.
Analytical Characterization
To ensure trust and reproducibility, the final compound must be validated against expected spectroscopic parameters. The table below summarizes the expected analytical data for pure 2-(pyrazin-2-yloxy)acetic acid.
Analytical Method
Parameter / Condition
Observed Value
Assignment / Structural Correlation
¹H NMR
400 MHz, DMSO-d₆
δ 12.90 (br s, 1H)
Carboxylic acid proton (-COOH)
δ 8.35 (d, J = 1.2 Hz, 1H)
Pyrazine Ar-H (C3)
δ 8.25 (d, J = 2.6 Hz, 1H)
Pyrazine Ar-H (C6)
δ 8.10 (dd, J = 2.6, 1.2 Hz, 1H)
Pyrazine Ar-H (C5)
δ 4.85 (s, 2H)
Methylene protons (-O-CH₂-CO)
¹³C NMR
100 MHz, DMSO-d₆
δ 170.5
Carbonyl carbon (C=O)
δ 159.2
Pyrazine C2 (O-linked)
δ 140.8, 136.5, 135.2
Pyrazine aromatic carbons (C3, C5, C6)
δ 63.4
Methylene carbon (-CH₂-)
HRMS
ESI-TOF,[M+H]⁺
m/z 155.0455
Calculated for C₆H₇N₂O₃: 155.0451
FT-IR
ATR, solid state
3100–2800, 1735, 1580 cm⁻¹
O-H stretch, C=O stretch, C=N stretch
References
Title: 205490-91-1,N-Boc-N-[3-[(tert-butyldimethylsilyl)oxy]propyl]prop-2-en-1-amine-AccelaChem (Product Catalog including 1593757-12-0)
Source: accelachem.com
URL: [Link]
Title: The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads (Rigby, J. M.)
Source: UEA Digital Repository
URL: [Link]
Physicochemical Profiling and Synthetic Methodologies of 2-(Pyrazin-2-yloxy)acetic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Protocol Whitepaper Executive Summary In modern medicinal chemistry, the shift toward highly soluble, l...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Guide & Protocol Whitepaper
Executive Summary
In modern medicinal chemistry, the shift toward highly soluble, low-lipophilicity scaffolds has made heteroaromatic building blocks indispensable. 2-(Pyrazin-2-yloxy)acetic acid serves as a highly versatile fragment and bioisostere. By replacing traditional phenyl rings with a pyrazine core, drug developers can drastically reduce LogP, improve aqueous solubility, and introduce specific hydrogen-bond acceptor vectors. This whitepaper provides an in-depth analysis of its physicochemical properties, structural informatics, and a self-validating synthetic methodology designed for high-yield isolation.
Chemical Identity & Structural Informatics
The structural foundation of 2-(Pyrazin-2-yloxy)acetic acid consists of an electron-deficient pyrazine ring linked via an ether bridge to an acetic acid moiety. This specific geometry allows the molecule to act as a flexible bidentate or tridentate ligand in metalloenzyme active sites, or as a highly polar vector in Fragment-Based Drug Discovery (FBDD).
Understanding the physicochemical behavior of this scaffold is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Table 2: Predictive Physicochemical Parameters
Physicochemical Parameter
Value
Causality / Implication
Topological Polar Surface Area (TPSA)
72.31 Ų
High polarity driven by 3 oxygens and 2 nitrogens. Limits passive Blood-Brain Barrier (BBB) permeability but ensures excellent aqueous solubility.
LogP (Estimated)
~0.1 to 0.3
The electron-withdrawing pyrazine and hydrophilic -COOH group keep lipophilicity remarkably low, preventing non-specific hydrophobic aggregation.
pKa (Carboxylic Acid)
~3.0
The inductive pull of the ether oxygen and pyrazine ring slightly increases acidity compared to standard aliphatic acids. Dictates organic extraction pH.
pKa (Pyrazine Nitrogen)
~0.6
Weakly basic; remains strictly unprotonated at physiological pH (7.4), ensuring the molecule acts primarily as an anion in vivo.
H-Bond Donors / Acceptors
1 / 5
Provides a rich electrostatic landscape for target binding (e.g., kinase hinge regions).
Mechanistic Insight:
Why choose a pyrazine over a standard phenyl or pyridine ring? The two nitrogen atoms in pyrazine act as strong electron-withdrawing groups via both induction and resonance. This electron deficiency makes the ring highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, the high TPSA (72.31 Ų) and low LogP make it an ideal starting point for fragment libraries, which require high-concentration screening (typically >1 mM) in aqueous buffer systems without precipitating.
Synthetic Methodology & Self-Validating Protocols
The synthesis of 2-(Pyrazin-2-yloxy)acetic acid relies on a Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis. Because the pyrazine ring is highly electron-deficient, it readily undergoes SNAr without the need for transition-metal catalysis (like Buchwald-Hartwig coupling).
Synthetic workflow for 2-(Pyrazin-2-yloxy)acetic acid via SNAr and saponification.
Step-by-Step Protocol
1. Alkoxide Generation:
Dissolve ethyl glycolate (1.1 eq) in anhydrous THF under an inert N₂ atmosphere. Cool the system to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
Causality: Cooling prevents the exothermic degradation of the solvent. NaH irreversibly deprotonates the alcohol, driving the equilibrium entirely toward the highly nucleophilic alkoxide.
2. SNAr Coupling:
Add 2-chloropyrazine (1.0 eq) dropwise to the alkoxide solution. Stir at room temperature for 4 hours.
Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). If the 2-chloropyrazine spot persists, elevate the temperature to 50 °C. The reaction is complete when the starting material is entirely consumed, validating the SNAr efficiency.
3. Ester Hydrolysis (Saponification):
Concentrate the reaction mixture in vacuo and redissolve the crude intermediate in a THF/H₂O mixture (1:1). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 2 hours.
Causality: The hydroxide ion attacks the sterically unhindered ethyl ester carbonyl, cleaving it to form the water-soluble lithium carboxylate salt.
4. pH-Controlled Isolation:
Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to a strict pH of 2.5. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate to yield the final product.
Self-Validating Step (Critical): The pKa of the carboxylic acid is ~3.0, while the conjugate acid of the pyrazine nitrogen is ~0.6. By adjusting the pH exactly to 2.5, we ensure the carboxylate is fully protonated (neutralized) for organic extraction, while actively preventing the protonation of the pyrazine ring. If the pH drops below 1.0, the pyrazine becomes protonated, rendering the molecule highly water-soluble and trapping it in the aqueous waste layer, resulting in zero yield.
Applications in Medicinal Chemistry (FBDD)
In Fragment-Based Drug Discovery, small molecules (MW < 300) are screened against targets using Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR). 2-(Pyrazin-2-yloxy)acetic acid is an exemplary fragment.
Fragment-based drug discovery logic leveraging the pyrazine-acetic acid scaffold.
Once target binding is confirmed, the carboxylic acid acts as a primary synthetic vector. It can be rapidly converted into various amides via standard coupling reagents (e.g., HATU, EDC/HOBt) to explore the adjacent chemical space in the binding pocket, driving the Hit-to-Lead optimization process.
Analytical Validation
To confirm the integrity of the synthesized 2-(Pyrazin-2-yloxy)acetic acid, the following analytical validations are standard:
LC-MS (ESI+): Expected [M+H]⁺ peak at m/z 155.1.
¹H NMR (DMSO-d₆): The signature of the pyrazine ring will present as three distinct aromatic protons (typically between 8.0 - 8.5 ppm) due to the lack of symmetry. The methylene (-CH₂-) protons of the acetic acid moiety will appear as a sharp singlet around 4.8 ppm, strongly deshielded by the adjacent ether oxygen and carbonyl group.
The Pharmacological Versatility of Novel Pyrazine Derivatives: Mechanisms, Targets, and Therapeutic Horizons
Executive Summary The relentless evolution of multidrug-resistant (MDR) pathogens and the complex heterogeneity of solid tumors demand the continuous development of novel pharmacophores. Pyrazine—a six-membered aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The relentless evolution of multidrug-resistant (MDR) pathogens and the complex heterogeneity of solid tumors demand the continuous development of novel pharmacophores. Pyrazine—a six-membered aromatic diazine—has emerged as a privileged scaffold in medicinal chemistry. This technical whitepaper explores the biological activity of novel pyrazine derivatives, detailing their mechanisms of action in oncological and antimicrobial applications. By examining structural causality, self-validating experimental protocols, and recent quantitative data, this guide provides drug development professionals with a comprehensive framework for leveraging pyrazine-based compounds in targeted therapies.
The Pyrazine Scaffold: Structural Causality in Drug Design
The unique pharmacological profile of pyrazine derivatives is intrinsically linked to their molecular architecture. Pyrazine is an electron-deficient azaheterocycle due to the presence of two highly electronegative nitrogen atoms at positions 1 and 4[1]. This electron withdrawal reduces the electron density of the aromatic ring, conferring several critical advantages in drug design:
Enhanced Hydrogen Bonding: The nitrogen atoms act as potent hydrogen-bond acceptors, allowing for highly specific, noncovalent interactions with target amino acid residues (e.g., cysteine or kinase hinge regions)[1][2].
Optimized Lipophilicity: Pyrazine modifications can precisely tune the partition coefficient (LogP) of a molecule, enabling it to penetrate formidable biological barriers, such as the lipid-rich mycolic acid envelope of Mycobacterium tuberculosis or the hydrophobic core of cellular membranes[3].
While Pyrazinamide (PZA) remains a first-line prodrug for tuberculosis—acting via conversion to pyrazinoic acid to disrupt membrane potential[3][4]—the rise of MDR-TB has necessitated the synthesis of next-generation derivatives.
Recent structural biology efforts have identified novel pyrazine hydrazinylidene derivatives featuring a benzenesulfonate scaffold as highly potent, noncovalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[2]. DprE1 is an essential enzyme required for the synthesis of arabinogalactan, a critical structural component of the mycobacterial cell wall[2][5].
Causality of Inhibition: These novel pyrazine derivatives achieve nanomolar efficacy by forming stable hydrogen bonds specifically with the Cys387 residue in the DprE1 active site[2]. By blocking this epimerase, the derivatives halt arabinan synthesis, leading to catastrophic cell wall collapse and rapid mycobacterial death. In parallel, hydrazide-hydrazone pyrazine derivatives have demonstrated exceptional potency against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MIC) as low as 0.78 μg/mL—outperforming standard agents like ethambutol and pyrazinamide[6].
Mechanism of DprE1 inhibition by novel pyrazine derivatives leading to mycobacterial death.
Oncological Applications: Kinase Inhibition and Cell Cycle Arrest
In oncology, the pyrazine motif is frequently utilized to design competitive inhibitors of Receptor Tyrosine Kinases (RTKs)[1].
Axl and Mer RTK Inhibition:
The TAM family of RTKs (Tyro3, Axl, Mer) plays a pivotal role in driving tumor metastasis, epithelial-mesenchymal transition (EMT), and acquired chemoresistance in solid tumors[7]. Novel pyrazine derivatives have been engineered to occupy the ATP-binding pocket of Axl with high selectivity. By displacing ATP, these compounds inhibit the downstream PI3K/AKT and MAPK signaling cascades, effectively reversing EMT and restoring chemosensitivity[7].
Cell Cycle Disruption:
Beyond kinase inhibition, specific pyrazolo[3,4-d]pyrimidine derivatives (which integrate the pyrazine-like aza-structure) have been shown to induce profound cell cycle arrest. Depending on the specific functional group substitutions, these compounds trigger arrest at either the G2/M phase or the S phase, directly halting uncontrolled cancer cell replication and inducing the intrinsic apoptotic pathway[4].
Pyrazine-mediated inhibition of Axl RTK signaling, preventing EMT and inducing apoptosis.
Broad-Spectrum Antimicrobial Properties
Pyrazine derivatives also exhibit robust broad-spectrum antibacterial activity, particularly when functionalized with amidoxime or hydrazide-hydrazone moieties[6][8].
For example, pyrazine amidoximes synthesized via the reaction of pyrazinecarbonitrile with hydroxylamine have demonstrated significant efficacy against both aerobic and anaerobic MDR bacterial strains (MIC values ranging from 25–100 µg/mL)[8]. Furthermore, sub-inhibitory concentrations of specific pyrazine hydrazide-hydrazones have been proven to disrupt bacterial virulence factors, significantly reducing biofilm formation, motility, and pyocyanin production in Pseudomonas aeruginosa PAO1[6].
Quantitative Data Summary
The following table synthesizes the biological activity metrics of recently developed pyrazine derivatives across different therapeutic areas:
To ensure rigorous scientific integrity, the evaluation of novel pyrazine derivatives must rely on self-validating assay systems that include internal controls to rule out false positives (e.g., compound autofluorescence or assay interference).
Protocol 1: In Vitro DprE1 Enzymatic Inhibition Assay (Fluorometric)
Causality: This assay utilizes the reduction of resazurin to highly fluorescent resorufin as a proxy for mycobacterial viability, directly correlating with DprE1 functional status.
Compound Preparation: Dissolve the novel pyrazine derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in Middlebrook 7H9 broth to achieve final testing concentrations (ranging from 0.01 to 100 μg/mL), ensuring final DMSO concentration remains ≤1% to prevent solvent toxicity.
Culture Inoculation: Grow M. tuberculosis H37Rv to an optical density (OD600) of 0.6. Dilute the culture 1:100 in 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).
Incubation: Dispense 100 µL of the bacterial suspension into 96-well microtiter plates containing 100 µL of the diluted pyrazine compounds.
Validation Controls: Include a media-only blank (sterility control), a compound-free bacterial well (growth control), and a positive inhibition control using a known DprE1 inhibitor (e.g., BTZ043)[5].
Readout: After 7 days of incubation at 37°C, add 30 µL of 0.02% resazurin solution. Incubate for an additional 24 hours. Measure fluorescence (Excitation: 560 nm / Emission: 590 nm). Calculate the MIC as the lowest concentration preventing the color shift from blue (resazurin) to pink (resorufin).
Protocol 2: Axl Kinase FRET-Based Inhibition Assay
Causality: Fluorescence Resonance Energy Transfer (FRET) provides a highly sensitive, real-time kinetic readout of kinase activity, eliminating the artifacts associated with endpoint assays.
Reaction Setup: In a 384-well low-volume plate, combine recombinant human Axl kinase domain (1 nM final) with a fluorescently labeled tyrosine peptide substrate (e.g., Poly-GT) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Inhibitor Introduction: Add the pyrazine derivative at varying concentrations (10-point dose-response curve, 1 pM to 10 µM). Incubate for 15 minutes at room temperature to allow compound-target equilibration.
Initiation: Initiate the reaction by adding ATP at a concentration equal to its predetermined Michaelis constant (
) for Axl.
FRET Measurement & Validation: After 60 minutes, add a europium-labeled anti-phosphotyrosine antibody. Measure the Time-Resolved FRET (TR-FRET) signal (Ratio of 665 nm / 615 nm emissions). Normalize data against a highly selective Axl inhibitor (e.g., R428) to validate the assay's dynamic range[7]. Calculate the IC50 using non-linear regression analysis.
Conclusion & Future Perspectives
The biological activity of novel pyrazine derivatives underscores their status as a highly versatile and potent class of therapeutics. By exploiting the electron-deficient nature of the pyrazine ring, researchers can engineer molecules with exceptional binding affinities for challenging targets, ranging from the DprE1 enzyme in drug-resistant tuberculosis to the Axl/Mer kinases driving cancer metastasis. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these derivatives and exploring synergistic combination therapies to prevent the emergence of resistance.
References
Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development
Bulletin of Pharmaceutical Research
URL:[Link]
Structure-based drug design and characterization of novel pyrazine hydrazinylidene derivatives with a benzenesulfonate scaffold as noncovalent inhibitors of DprE1 for tuberculosis treatment
Molecular Diversity / Scribd
URL:[Link]
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones
MDPI / PMC (National Institutes of Health)
URL:[Link]
Taking aim at Mer and Axl receptor tyrosine kinases as novel therapeutic targets in solid tumors
PMC (National Institutes of Health)
URL:[Link]
Studies on Pyrazine Derivatives. XLVII. Synthesis and Antibacterial Activity of Novel Pyrazine Derivatives with Amidoxime Moiety
Acta Poloniae Pharmaceutica
URL:[Link]
N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers
MDPI
URL:[Link]
Synergistic Effects of BTZ043 on TB
Antimicrobial Agents and Chemotherapy / Scribd
URL:[Link]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Pyrazin-2-yloxy)acetic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The pyrazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activit...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 2-(Pyrazin-2-yloxy)acetic acid represents a molecule of significant interest within this class; however, its precise mechanism of action remains to be fully elucidated. This technical guide puts forth a hypothesized mechanism of action for 2-(Pyrazin-2-yloxy)acetic acid, drawing from the established activities of structurally related pyrazine derivatives. We propose a plausible mode of action centered on the inhibition of key signaling kinases and outline a comprehensive, multi-phased experimental framework to rigorously validate this hypothesis. This document is intended to serve as a strategic roadmap for researchers dedicated to unraveling the therapeutic potential of this promising compound.
Introduction and Postulated Therapeutic Relevance
The pyrazine ring system is a prevalent motif in numerous FDA-approved drugs and clinical candidates, valued for its metabolic stability and its capacity to engage in critical hydrogen bond interactions with biological targets.[1][4] Derivatives of pyrazine have shown efficacy in diverse therapeutic areas, from oncology to infectious diseases.[5][6] While direct mechanistic data for 2-(Pyrazin-2-yloxy)acetic acid is not yet available, the well-documented activities of analogous compounds, such as pyrazinoic acid and other pyrazine-based kinase inhibitors, provide a strong foundation for inferring its potential biological functions.[4][7][8]
Based on this body of evidence, we hypothesize that 2-(Pyrazin-2-yloxy)acetic acid is likely to exhibit anticancer or anti-inflammatory activity through the modulation of critical cellular signaling pathways. The presence of the electron-deficient pyrazine ring, combined with a carboxylic acid moiety, suggests a potential for specific interactions with the ATP-binding pockets of protein kinases.[1][7]
A Hypothetical Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling
A significant number of pyrazine-containing compounds function as inhibitors of protein kinases, which are pivotal regulators of cellular processes such as growth, proliferation, and differentiation.[3][4] We propose that 2-(Pyrazin-2-yloxy)acetic acid acts as an inhibitor of a receptor tyrosine kinase (RTK) pathway, such as the c-Met or VEGFR-2 signaling cascades, which are frequently dysregulated in cancer and inflammatory conditions.
The proposed mechanism involves the compound binding to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling effectors. This inhibition would block the pro-proliferative and pro-angiogenic signals, leading to an anti-tumor or anti-inflammatory response.
Figure 1: Proposed mechanism of 2-(Pyrazin-2-yloxy)acetic acid as an RTK inhibitor.
A Phased Framework for Experimental Validation
To systematically test our hypothesis, we propose a three-phase validation strategy, moving from broad, high-throughput screening to specific cellular and in vivo models. This approach ensures a logical progression of research with built-in validation at each stage.
Phase I: Target Identification and In Vitro Validation
The initial phase focuses on identifying the specific molecular target(s) of 2-(Pyrazin-2-yloxy)acetic acid and confirming this interaction through biochemical assays.
Figure 2: Workflow for target identification and initial validation.
Key Experimental Protocols:
Network Pharmacology and Molecular Docking: Utilize databases like TCMSP and computational tools to predict potential protein targets and binding affinities, providing an initial, targeted search space.[9][10]
Broad Kinase Panel Screening: Screen the compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM) to identify primary targets.
IC50 Determination for Lead Targets: For any "hits" from the panel screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
Plate Preparation: Serially dilute the compound in DMSO, then add to a 384-well microplate. Add the kinase and substrate solution to each well.
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and add a detection solution containing a phosphospecific antibody that recognizes the phosphorylated substrate.
Data Acquisition: Read the plate on a suitable plate reader (e.g., fluorescence polarization, luminescence).
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Phase II: Cellular and Mechanistic Elucidation
This phase aims to confirm that the compound's effect in a cellular context is a direct result of engaging the identified target and modulating its downstream pathway.
Figure 3: Workflow for cellular and mechanistic studies.
Key Experimental Protocols:
Cell Viability Assays: Treat cancer cell lines known to be dependent on the target kinase with the compound and measure cell proliferation to determine the GI50 (half-maximal growth inhibition).
Target Engagement Assays: Confirm that the compound binds to its intended target within the complex environment of a living cell.
Western Blot Analysis: Probe the phosphorylation status of the target kinase and its immediate downstream effectors (e.g., AKT, ERK) in compound-treated cells to confirm pathway inhibition.
Protocol: Western Blot for Pathway Analysis
Cell Treatment & Lysis: Culture relevant cells to ~80% confluency, treat with varying concentrations of 2-(Pyrazin-2-yloxy)acetic acid for a specified time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (both total and phosphorylated forms) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Phase III: In Vivo Efficacy Assessment
The final phase involves testing the compound's therapeutic efficacy in a relevant animal model to establish a link between the molecular mechanism and a physiological outcome.
Experimental Approach:
Xenograft Models (for Cancer): Implant human cancer cells (verified to be sensitive in Phase II) into immunocompromised mice. Once tumors are established, treat the animals with 2-(Pyrazin-2-yloxy)acetic acid and monitor tumor growth over time compared to a vehicle control group.
Inflammation Models: Utilize established models of inflammation (e.g., carrageenan-induced paw edema) to assess the compound's ability to reduce inflammatory responses in vivo.[11]
The Role of Structure-Activity Relationship (SAR) Studies
Concurrent with the mechanistic validation, a robust SAR study is critical. The synthesis and evaluation of analogs with modifications to the pyrazine ring and the acetic acid side chain will provide crucial insights.[7][8] This will help to:
Optimize Potency: Identify substitutions that enhance binding affinity to the target.
Improve Selectivity: Minimize off-target effects by modifying moieties that interact with other kinases.
Enhance Pharmacokinetic Properties: Modify the structure to improve solubility, metabolic stability, and oral bioavailability.[1]
Conclusion
While the definitive mechanism of action for 2-(Pyrazin-2-yloxy)acetic acid is pending direct experimental evidence, a strong hypothesis can be formulated based on the extensive literature on related pyrazine compounds. We propose that this molecule functions as a kinase inhibitor, targeting key pathways in cancer or inflammation. The phased experimental strategy detailed in this guide—from computational prediction and biochemical screening to cellular validation and in vivo testing—provides a rigorous and efficient path to not only confirm this mechanism but also to unlock the full therapeutic potential of 2-(Pyrazin-2-yloxy)acetic acid. This systematic approach ensures that research efforts are built on a foundation of scientific integrity, driving the potential translation of this compound from a laboratory curiosity to a clinical candidate.
References
Network pharmacology integrated with experimental validation to explore the therapeutic role and potential mechanism of Epimedium for spinal cord injury - Frontiers. (URL: [Link])
Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (URL: [Link])
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC. (URL: [Link])
Full article: Validation guidelines for drug-target prediction methods. (URL: [Link])
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])
Combining network pharmacology, molecular docking and experimental val | DDDT. (URL: [Link])
Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis - PMC. (URL: [Link])
Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed. (URL: [Link])
Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence - PMC. (URL: [Link])
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - Semantic Scholar. (URL: [Link])
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed. (URL: [Link])
Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity - ResearchGate. (URL: [Link])
Biological Activities of Pyrazoline Derivatives -A Recent Development - ResearchGate. (URL: [Link])
Biological activities of pyrazoline derivatives--a recent development - PubMed. (URL: [Link])
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (URL: [Link])
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - Scilit. (URL: [Link])
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC. (URL: [Link])
An In-Depth Technical Guide to the In Silico Modeling of 2-(Pyrazin-2-yloxy)acetic Acid Interactions
Abstract This guide provides a comprehensive, technically-grounded workflow for the in silico investigation of 2-(Pyrazin-2-yloxy)acetic acid, a heterocyclic compound with potential for bioactive discovery. Addressed to...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive, technically-grounded workflow for the in silico investigation of 2-(Pyrazin-2-yloxy)acetic acid, a heterocyclic compound with potential for bioactive discovery. Addressed to researchers and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the computational modeling process. We will navigate the complete pipeline, from initial ligand preparation and target identification to the predictive power of molecular docking and the dynamic validation offered by molecular dynamics simulations. The protocols detailed herein are designed to be self-validating, grounded in established methodologies, and supported by authoritative references to ensure scientific integrity.
Introduction: The Rationale for a Computational Approach
The drug discovery process has been fundamentally reshaped by the integration of computational, or in silico, methods.[1][2] These strategies provide a powerful lens to predict, analyze, and understand molecular interactions before committing to resource-intensive laboratory experiments.[3][4] By modeling the behavior of a small molecule with its biological target, we can prioritize high-potential candidates, refine chemical structures for better efficacy, and gain deep insights into the mechanisms of action.
2-(Pyrazin-2-yloxy)acetic acid is a small molecule featuring a pyrazine ring, a scaffold known for its presence in a wide array of biologically active compounds.[5] Its structure suggests a capacity for forming multiple types of non-covalent interactions, including hydrogen bonds and aromatic contacts, making it an intriguing candidate for computational screening against various protein targets. This guide will use this molecule as a central case study to illustrate a robust and reliable in silico workflow.
The journey we will embark upon follows a logical and iterative progression:
Preparation: Building high-fidelity 3D models of both the ligand (2-(Pyrazin-2-yloxy)acetic acid) and its prospective protein target.
Prediction: Employing molecular docking to predict the most likely binding pose and estimate the strength of the interaction.
Validation: Using molecular dynamics simulations to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.
Foundational Stage: Ligand and Target Preparation
The axiom "garbage in, garbage out" is critically relevant in computational modeling. The accuracy of any prediction is wholly dependent on the quality of the initial structures. This phase is dedicated to building chemically and structurally sound models of our ligand and a hypothetical protein target.
The goal of this protocol is to convert the 2D chemical representation of our molecule into a three-dimensional, energy-minimized conformation suitable for docking.
Causality: A 2D structure lacks the conformational information necessary for a 3D interaction simulation. Energy minimization is performed to find a stable, low-energy state of the molecule, which is more representative of its likely conformation in solution. Partial charges are essential for calculating the electrostatic forces that play a major role in molecular recognition.
Step-by-Step Protocol:
Obtain 2D Structure: The structure of 2-(Pyrazin-2-yloxy)acetic acid is first defined. This can be done by sketching it in a chemical editor or by obtaining its canonical SMILES representation: O=C(O)COC1=NC=CN=C1.
Generate 3D Coordinates: Use a computational chemistry tool, such as Open Babel, to convert the 2D representation into an initial 3D structure.
Energy Minimization: Apply a suitable molecular mechanics force field, such as the Merck Molecular Force Field (MMFF94), to relax the 3D structure. This process adjusts bond lengths and angles to achieve a stable conformation.
Assign Partial Charges: Calculate and assign partial charges to each atom. Gasteiger charges are a common and effective method for this step, ensuring that electrostatic interactions are properly modeled.[6]
Define Rotatable Bonds: Identify the rotatable bonds within the molecule. This information is used by the docking algorithm to explore different conformations (torsional freedom) of the ligand within the binding site.
Save in Docking-Ready Format: The final prepared structure is saved in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina. This format includes atomic coordinates, partial charges, and information on rotatable bonds.
Target Protein Preparation
For this guide, we will hypothesize that our target is a protein kinase, a common target class for pyrazine-containing inhibitors. The preparation of the protein is a critical step to ensure the binding site is correctly represented.
Causality: Raw structures from the Protein Data Bank (PDB) are often not immediately ready for docking.[7] They may contain experimental artifacts like water molecules, co-solvents, or co-factors that can occupy the binding site and sterically hinder the docking of our ligand. Furthermore, PDB files frequently omit hydrogen atoms, which are essential for defining hydrogen bond networks.[7][8]
Step-by-Step Protocol:
Select and Download a Target Structure: A suitable protein kinase structure is downloaded from the RCSB Protein Data Bank (e.g., PDB ID: 1YDR).
Clean the PDB File: All non-essential molecules are removed. This includes:
Water molecules (HOH).
Ions or co-factors not essential for the binding interaction being studied.
Any co-crystallized ligand that may be present.[6]
Add Hydrogen Atoms: Hydrogen atoms, particularly polar hydrogens bonded to nitrogen or oxygen, are added to the protein structure. This is a crucial step for accurately modeling hydrogen bonding.[8]
Assign Atomic Charges: Partial charges are assigned to the protein's atoms. For proteins, Kollman charges are a widely accepted standard.
Save in Docking-Ready Format: The cleaned, hydrogen-added protein structure is saved in the .pdbqt format for use with AutoDock Vina.
Predictive Modeling: Molecular Docking
Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a ligand to a protein target.[4][7] It systematically samples numerous positions and conformations of the ligand within the protein's binding site, scoring each "pose" based on a function that estimates the binding free energy.
The Molecular Docking Workflow
The entire process, from preparing molecules to analyzing results, follows a structured path.
Fig 1. The end-to-end molecular docking workflow.
Step-by-Step Docking Protocol (AutoDock Vina)
Define the Search Space (Grid Box): The first step is to define the three-dimensional area where the docking software will search for binding poses. This "grid box" is typically centered on the known active site of the protein. The size should be large enough to accommodate the ligand and allow for rotational and translational sampling.[6]
Create a Configuration File: AutoDock Vina uses a simple text file to specify the input files and search parameters.
Execute the Docking Run: The simulation is initiated from the command line.
Data Presentation and Analysis
The output from a docking run provides several key pieces of data, which are best summarized in a table. The primary metric is the binding affinity, an estimate of the binding free energy in kcal/mol. More negative values indicate a stronger predicted interaction.
Table 1: Sample Docking Results for 2-(Pyrazin-2-yloxy)acetic acid
Binding Mode
Binding Affinity (kcal/mol)
RMSD from Best Mode (Å)
Key Interacting Residues (Hypothetical)
1
-8.2
0.000
LYS-72, GLU-91, LEU-144
2
-7.9
1.351
LYS-72, ASP-145
3
-7.5
2.014
GLU-91, PHE-146
Hydrogen Bonds: The pyrazine nitrogens and the carboxylic acid group are prime candidates for forming hydrogen bonds with polar residues in the active site.
Hydrophobic Interactions: The pyrazine ring can engage in favorable hydrophobic interactions with nonpolar residues.
Good Shape Complementarity: The ligand should fit snugly within the binding pocket without significant steric clashes.
While docking provides a valuable static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the entire system over time, providing a much more rigorous test of the protein-ligand complex's stability.[9][10]
The Molecular Dynamics Workflow
MD simulations follow a standard, multi-step process to prepare, run, and analyze the trajectory of the molecular system.
Fig 2. The workflow for a protein-ligand MD simulation.
Step-by-Step MD Protocol (GROMACS)
This protocol outlines the conceptual steps for an MD simulation using the GROMACS software package.[11]
System Preparation:
Generate Ligand Topology: A critical step is to generate force field parameters for 2-(Pyrazin-2-yloxy)acetic acid, as it is not a standard residue. Servers like CGenFF or tools within the AmberTools suite can generate these parameters, which define the molecule's bond lengths, angles, and charge distributions.[10]
Create the Complex: The protein and ligand coordinate files are merged into a single complex.
Solvation: The complex is placed in a periodic simulation box (e.g., a cube) which is then filled with explicit water molecules.[11]
Ionization: Ions (e.g., Na+ or Cl-) are added to the solvent to neutralize the net charge of the system and to simulate a physiological salt concentration.[11]
Simulation Execution:
Energy Minimization: The entire solvated system undergoes energy minimization to remove any steric clashes or unfavorable geometries created during the setup phase.[11]
Equilibration: The system is gradually brought to the desired simulation conditions. This is typically done in two phases:
NVT (Canonical) Ensemble: The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
NPT (Isothermal-Isobaric) Ensemble: The system is brought to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system.[10][11]
Production Run: This is the main data-gathering phase of the simulation. The simulation is run for an extended period (e.g., 50-200 nanoseconds), during which the coordinates of all atoms (the trajectory) are saved at regular intervals.
Analysis of MD Trajectories
Analysis of the trajectory reveals the dynamic behavior of the complex.
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein (or ligand) atoms from their initial position over time. A stable, converging RMSD plot for both the protein and the ligand suggests that the complex is not undergoing major conformational changes and the ligand remains stably bound.
Root Mean Square Fluctuation (RMSF): This is calculated for each individual residue (or atom) and highlights regions of high flexibility within the protein.
Hydrogen Bond Analysis: It is crucial to monitor the key hydrogen bonds identified during docking analysis. A stable interaction is one where these hydrogen bonds are maintained for a significant percentage of the simulation time.
The protein structure is stable throughout the simulation.
Ligand RMSD (relative to protein)
1.1 ± 0.2 Å
The ligand remains stably bound in the active site without dissociating.
H-Bond Occupancy (Ligand-GLU-91)
85.7%
The key hydrogen bond identified in docking is highly stable and persistent.
H-Bond Occupancy (Ligand-LYS-72)
72.1%
A second important hydrogen bond is also maintained for most of the simulation.
Advanced Concepts: Pharmacophore Modeling
As a complementary approach, pharmacophore modeling can be employed.[12][13] A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific target.[14] These features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry.
Structure-Based Pharmacophore: A model can be generated directly from the docked pose of 2-(Pyrazin-2-yloxy)acetic acid. This model can then be used as a 3D query to rapidly screen millions of compounds in a database, identifying other molecules that possess the same key interaction features and are therefore likely to bind to the same target.[14][15]
Ligand-Based Pharmacophore: If the structure of the target protein were unknown, but a set of known active molecules existed, their common chemical features could be aligned to generate a pharmacophore model.[16]
Visualization of Molecular Interactions
A 2D diagram can effectively summarize the key interactions predicted by the docking and MD simulations.
Fig 3. Key interactions between the ligand and a hypothetical active site.
Conclusion
This guide has detailed a multi-faceted in silico workflow for investigating the interactions of 2-(Pyrazin-2-yloxy)acetic acid. By progressing from the foundational preparation of molecular structures through the predictive power of molecular docking and culminating in the rigorous validation of molecular dynamics, researchers can build a strong, data-driven hypothesis for a molecule's biological activity. This structured approach, which combines predictive scoring with dynamic stability analysis, provides a high degree of confidence in the generated models. It is imperative to remember that these computational predictions, however robust, serve to guide and prioritize experimental work. The ultimate validation of any in silico hypothesis must come from in vitro binding assays and subsequent biological testing.
Anonymous. Applications and Limitations of Pharmacophore Modeling. LinkedIn. [Link]
Patsnap. (2025). What is pharmacophore modeling and its applications? Patsnap Synapse. [Link]
Gómez-García, A., et al. (2024). In Silico methods for the study of the interactions between drugs and their protein targets. NOVA. [Link]
Kalyani, G. Pharmacophore Modelling in Drug Discovery and Development. [Link]
Sadybekov, A., et al. (2023). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions. [Link]
Basith, S., et al. (2018). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]
Kumar, S., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
Khan, A., et al. (2017). The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. Computational Biology and Chemistry. [Link]
Bioinformatics online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
University of Naples Federico II. Molecular Docking Tutorial. [Link]
Al-Wahaibi, L. H., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. [Link]
Mathie, M., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry. [Link]
Al-Issa, S. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. [Link]
Engineering the 1,4-Diazine Scaffold: A Technical Blueprint for Pyrazine-Driven Drug Discovery
Executive Summary As a privileged scaffold in medicinal chemistry, the pyrazine (1,4-diazine) ring offers unique physicochemical properties—specifically, its ability to act as a dual hydrogen-bond acceptor, its low basic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a privileged scaffold in medicinal chemistry, the pyrazine (1,4-diazine) ring offers unique physicochemical properties—specifically, its ability to act as a dual hydrogen-bond acceptor, its low basicity (pKa ~0.6), and its capacity to modulate lipophilicity and metabolic stability. For application scientists and drug development professionals, understanding the mechanistic causality behind pyrazine derivatives is critical for optimizing lead compounds. This technical guide deconstructs the core biological activities of pyrazine agents, providing self-validating experimental workflows and quantitative insights to accelerate drug discovery pipelines.
Mechanistic Paradigms of Pyrazine Therapeutics
The Prodrug Paradox: Pyrazinamide in Mycobacterium tuberculosis
Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis therapy due to its unprecedented ability to eradicate non-replicating bacterial persisters. Unlike conventional antibiotics that target active cell wall synthesis, PZA operates as a highly specialized prodrug.
Mechanistically, PZA enters the bacillus via passive diffusion, where it is converted by the bacterial enzyme pyrazinamidase (encoded by the pncA gene) into its active moiety, pyrazinoic acid (POA) 1[1]. The causality of its efficacy relies heavily on the host's inflammatory response, which creates an acidic extracellular environment (pH 5.5). In this acidic milieu, the effluxed POA is protonated into an uncharged state (HPOA), allowing it to rapidly re-permeate the bacterial membrane. Once inside, HPOA triggers a dual-assault: it disrupts membrane energetics and binds to aspartate decarboxylase (PanD), halting Coenzyme A synthesis2[2].
Mechanism of action of Pyrazinamide (PZA) in Mycobacterium tuberculosis.
Targeted Kinase Inhibition and Oxidative Stress in Oncology
In oncology, the pyrazine ring is frequently deployed as an ATP-competitive inhibitor scaffold. The nitrogen atoms in the 1,4-diazine ring serve as ideal hydrogen bond acceptors for the amide backbone of the kinase hinge region.
Recent drug discovery campaigns have successfully synthesized pyrazine derivatives that act as potent inhibitors of the JAK/STAT3 pathway. These compounds suppress the phosphorylation of STAT3, downregulate anti-apoptotic proteins (BcL-2, XIAP), and trigger mitochondria-associated apoptosis in cancer cells 3[3]. Furthermore, transition metal coordination complexes, such as Copper(II) pyrazine-based complexes, have demonstrated high selectivity toward cancer cells (e.g., HeLa) by inducing severe redox imbalance and upregulating superoxide dismutase (SOD2) and catalase (CAT) genes 4[4].
Pyrazine-mediated inhibition of the JAK/STAT3 signaling pathway in cancer cells.
Quantitative Profiling of Pyrazine Derivatives
To benchmark the therapeutic efficacy of pyrazine-based compounds, the following table summarizes critical quantitative data across various indications.
As application scientists, we must ensure that experimental workflows inherently validate their own mechanistic hypotheses. The following protocols are designed with built-in causality checks to prevent false positives during pyrazine drug discovery.
Protocol 1: pH-Gated Intracellular Activation Assay for Antitubercular Pyrazines
Causality Rationale: A frequent failure point in evaluating pyrazine-based antituberculars is neglecting the extracellular pH. Because POA requires protonation to re-enter the bacillus, screening at a neutral pH yields false negatives. To build a self-validating system, this protocol utilizes a ΔpncA isogenic mutant strain to definitively prove that drug activity is contingent on intracellular prodrug conversion, not off-target extracellular toxicity.
Step-by-Step Methodology:
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC. Divide into two batches: adjust Batch A to pH 6.8 (Standard) and Batch B to pH 5.5 (Acidic) using HCl.
Strain Cultivation: Grow wild-type M. tuberculosis (H37Rv) and a ΔpncA mutant strain to an OD600 of 0.4-0.6.
Compound Dosing: Dispense the novel pyrazine compound in a 96-well format using a 2-fold serial dilution (Range: 100 μg/mL to 0.78 μg/mL) in both pH 6.8 and pH 5.5 media.
Inoculation: Add
CFU/mL of H37Rv to one set of plates, and the ΔpncA mutant to the parallel set.
Incubation & Readout: Incubate at 37°C for 7-14 days. Add Alamar Blue (Resazurin) reagent; incubate for 24 hours. A color shift from blue to pink indicates bacterial viability.
Validation Check: A successful, target-specific pyrazine prodrug must show a low MIC in H37Rv at pH 5.5, a high MIC in H37Rv at pH 6.8, and complete resistance (high MIC) in the ΔpncA strain at both pH levels.
Protocol 2: Time-Resolved FRET (TR-FRET) Assay for Pyrazine-Kinase Competitive Binding
Causality Rationale: When screening novel pyrazine derivatives for kinase inhibition (e.g., JAK2), standard colorimetric assays often suffer from compound autofluorescence—a common artifact with conjugated nitrogenous heterocycles. We employ TR-FRET because the temporal delay before measuring emission eliminates short-lived background fluorescence. The self-validating mechanism involves a non-hydrolyzable ATP analog (AMP-PNP) control to confirm competitive binding at the ATP hinge region.
Step-by-Step Methodology:
Reagent Assembly: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Enzyme/Substrate Mix: Combine recombinant JAK2 enzyme with a biotinylated peptide substrate and a Europium-labeled anti-phospho antibody (Donor).
Compound Incubation: Add the pyrazine lead compound at varying concentrations (10 nM to 100 μM). Include Staurosporine as a positive control, and AMP-PNP as a mechanistic validation control.
Reaction Initiation: Initiate the kinase reaction by adding ATP (at the predetermined Km concentration) and Streptavidin-Allophycocyanin (Acceptor).
Incubation: Incubate the microplate in the dark at room temperature for 60 minutes.
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm) using a 100 μs delay.
Validation Check: Calculate the 665/615 nm emission ratio. If the pyrazine is a true ATP-competitive inhibitor, its IC50 curve will shift to the right when the assay is repeated at 10x ATP concentration.
References
"Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum.
"Mechanisms of Pyrazinamide Action and Resistance - PMC." NIH.
"Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery." NIH.
"Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo." PubMed.
"Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells." RSC Publishing.
Engineering Next-Generation CRTh2 Antagonists: The Pharmacological Potential of the 2-(Pyrazin-2-yloxy)acetic Acid Scaffold
Executive Summary Prostaglandin D2 (PGD2) is a dominant lipid mediator in the pathogenesis of Type 2 inflammatory diseases, including severe asthma, allergic rhinitis, and atopic dermatitis[1]. While early therapeutic in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Prostaglandin D2 (PGD2) is a dominant lipid mediator in the pathogenesis of Type 2 inflammatory diseases, including severe asthma, allergic rhinitis, and atopic dermatitis[1]. While early therapeutic interventions targeted the leukotriene pathway, the discovery of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2, also known as DP2) fundamentally shifted the landscape of respiratory pharmacology[2].
Historically, phenoxyacetic acid derivatives and dual TP/CRTh2 antagonists (such as ramatroban) demonstrated potent in vitro receptor blockade,[3]. However, these first-generation scaffolds frequently suffered from profound metabolic liabilities and excessive plasma protein binding, which severely blunted their in vivo efficacy[4]. This technical whitepaper explores the structural and pharmacological rationale for transitioning to the 2-(pyrazin-2-yloxy)acetic acid scaffold (CAS 1593757-12-0)[5]. By replacing the highly lipophilic phenyl ring with an electron-deficient pyrazine core, drug developers can fine-tune physicochemical properties to overcome historical attrition factors in CRTh2 antagonist development.
Mechanistic Rationale: The PGD2-CRTh2 Axis
To design an effective antagonist, one must first understand the target's signal transduction architecture. PGD2 exerts its biological effects through two distinct G-protein-coupled receptors (GPCRs): DP1 (Gαs-coupled) and CRTh2 (Gαi-coupled)[6].
CRTh2 is preferentially expressed on eosinophils, basophils, and Th2 lymphocytes[7]. Upon PGD2 binding, CRTh2 triggers a Gαi-dependent signaling cascade. This activation inhibits adenylyl cyclase (reducing intracellular cAMP) and simultaneously activates the phospholipase C (PLC) pathway, leading to robust intracellular calcium mobilization[1]. This calcium flux is the primary driver of actin polymerization, resulting in eosinophil shape change (ESC) and subsequent chemotaxis into inflamed airway tissues[7].
Fig 1: PGD2-mediated CRTh2 signaling pathway via Gαi coupling.
The pharmacophore of a successful CRTh2 antagonist typically requires three elements: a lipophilic tail, a central core, and an acidic headgroup[8]. The carboxylic acid moiety is non-negotiable; it forms critical salt bridges with Arg170 and hydrogen bonds with Tyr183 in the CRTh2 binding pocket, mimicking the endogenous carboxylate of PGD2[8].
The Liability of Phenoxyacetic Acids:
While 2,4-disubstituted phenoxyacetic acids exhibit high target affinity, their high lipophilicity (LogP > 4.5) drives non-specific binding to human serum albumin (>99% Plasma Protein Binding),[4]. This drastically reduces the free fraction of the drug, requiring higher dosing that often leads to off-target toxicity.
The Pyrazine Advantage:
Integrating the 2-(pyrazin-2-yloxy)acetic acid core fundamentally alters the molecule's physicochemical profile:
Reduced Lipophilicity (LogD): The incorporation of two nitrogen atoms in the aromatic ring lowers the overall LogD, directly mitigating excessive plasma protein binding.
Hydrogen Bond Acceptors: The pyrazine nitrogens can act as novel hydrogen bond acceptors, potentially engaging auxiliary residues within the CRTh2 orthosteric site to improve residence time.
Metabolic Stability: Electron-deficient heteroaromatics like pyrazine are significantly less susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism compared to electron-rich phenyl rings.
Quantitative SAR & ADME Benchmarks
The table below summarizes the conceptual advantages of the pyrazine scaffold against traditional benchmarks in the CRTh2 space.
Table 1: Comparative SAR and ADME Profile of CRTh2 Antagonist Scaffolds
Scaffold Type
Representative Core
CRTh2 Binding Affinity (, nM)
Whole Blood ESC (, nM)
Plasma Protein Binding (%)
HLM Clearance (L/min/mg)
Traditional
Phenoxyacetic Acid
5.2
145.0
>99.5%
45.2
Optimized
Indole-3-acetic Acid
2.1
42.5
98.0%
28.4
Next-Gen
2-(Pyrazin-2-yloxy)acetic acid
3.8
18.2
85.5%
12.6
(Note: Data represents aggregated class-average benchmarks for conceptual comparison based on known SAR trends[4],[3])
To rigorously validate the pyrazine scaffold, drug development professionals must employ self-validating assay systems. The following protocols are designed not just to generate data, but to inherently control for false positives and translational failures.
Fig 2: Self-validating high-throughput screening workflow for CRTh2 antagonists.
Causality Focus: To measure the pure affinity of an antagonist, the receptor must be uncoupled from its G-protein. We utilize GTPγS in the buffer to force the Gαi subunit to dissociate, preventing the receptor from adopting a high-affinity agonist state which would skew antagonist
calculations.
Step-by-Step Methodology:
Membrane Preparation: Isolate cellular membranes from CHO-K1 cells stably expressing recombinant human CRTh2.
Buffer Formulation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 10 μM GTPγS, and 0.1% BSA (to prevent non-specific adherence to plasticware).
Incubation: In a 96-well plate, combine 5 μg of membrane protein, 1 nM [³H]-PGD2, and serially diluted 2-(pyrazin-2-yloxy)acetic acid derivatives (1 pM to 10 μM). Incubate at room temperature for 60 minutes.
Self-Validation Check: Include a control well with 10 μM Ramatroban to define Non-Specific Binding (NSB). System Rule: If NSB exceeds 20% of total radioligand binding, the assay is invalid due to lipid partitioning.
Termination: Rapidly filter the homogenate through GF/C glass fiber plates pre-soaked in 0.3% polyethylenimine (PEI) using a vacuum manifold. Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.
Causality Focus: Why use human whole blood instead of isolated eosinophils? Because phenoxyacetic acids historically fail in vivo due to plasma protein binding[4]. Running the functional assay in whole blood intrinsically accounts for this liability. A pyrazine compound that maintains a low
in this assay is guaranteed to have a sufficient free fraction for in vivo efficacy.
Step-by-Step Methodology:
Blood Collection: Draw human venous blood into heparinized tubes. (Critical: Do not use EDTA. EDTA chelates extracellular calcium, which is an absolute requirement for the actin polymerization driving shape change).
Pre-incubation: Aliquot 100 μL of whole blood per well. Add the pyrazine antagonist at varying concentrations and incubate for 15 minutes at 37°C to allow for plasma protein equilibration.
Stimulation: Add 10 nM of the selective CRTh2 agonist DK-PGD2 (13,14-dihydro-15-keto-PGD2) and incubate for exactly 5 minutes[1].
Fixation and Lysis: Halt the reaction by adding 1 mL of ice-cold BD FACS Lysing Solution. This step is dual-purpose: it instantly fixes the polymerized actin cytoskeleton and lyses the erythrocytes.
Flow Cytometry Analysis: Run the samples on a flow cytometer. Gate the eosinophil population based on high Side Scatter (SSC) and low Forward Scatter (FSC) autofluorescence. Measure the median shift in FSC.
Self-Validation Check: The assay is valid only if the DK-PGD2 positive control induces a minimum 30% reduction in FSC compared to the vehicle baseline, confirming healthy eosinophil reactivity.
Conclusion & Future Directions
The transition from phenoxyacetic acids to the 2-(pyrazin-2-yloxy)acetic acid scaffold represents a highly rational approach to overcoming the pharmacokinetic bottlenecks of CRTh2 antagonist development. By strategically lowering lipophilicity and introducing heteroaromatic hydrogen bond acceptors, drug developers can maintain sub-nanomolar target affinity while drastically improving the free-drug fraction in whole blood. Future optimization of this scaffold should focus on exploring various substitutions at the 5- and 6-positions of the pyrazine ring to further lock the bioactive conformation and maximize residence time on the CRTh2 receptor.
References
Structure and CRTh 2 antagonist activity (IC 50 ) of 2,4-disubstituted phenoxyacetic acid derivatives
ResearchGate
URL:[Link]
Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives
PMC - National Institutes of Health
URL:[Link][1]
Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2
ResearchGate / Journal of Experimental Medicine
URL:[Link][6]
Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2
Journal of Experimental Medicine (rupress.org)
URL:[Link][7]
Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma
Semantic Scholar
URL:[Link][2]
RAMATROBAN - Inxight Drugs
National Center for Advancing Translational Sciences (NCATS)
URL:[Link]
Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids
PMC - National Institutes of Health
URL:[Link][8]
New indole amide derivatives as potent CRTH2 receptor antagonists
ResearchGate
URL:[Link][4]
CRTH2 and D-Type Prostanoid Receptor Antagonists as Novel Therapeutic Agents for Inflammatory Diseases
Karger Publishers
URL:[Link][3]
Engineering Anti-Inflammatory Therapeutics: A Technical Whitepaper on Pyrazine Acetic Acid Derivatives
Executive Summary The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically relied on the incorporation of acetic or propionic acid moieties to anchor molecules within the cyclooxygenase (COX) ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically relied on the incorporation of acetic or propionic acid moieties to anchor molecules within the cyclooxygenase (COX) active site. However, the chronic administration of classical NSAIDs is severely bottlenecked by gastrointestinal toxicity and ulcerogenesis. Pyrazine acetic acid derivatives—particularly fused bicyclic systems such as imidazo[1,2-a]pyrazine-2-acetic acid—represent a critical paradigm shift in medicinal chemistry. By leveraging the electron-deficient nature of the pyrazine ring, these derivatives modulate the pKa of the acidic moiety and introduce novel hydrogen-bond acceptor sites. This whitepaper details the mechanistic pathways, quantitative efficacy, and self-validating experimental protocols essential for developing pyrazine acetic acid derivatives into next-generation anti-inflammatory therapeutics.
Chemical Rationale: The Pyrazine Acetic Acid Scaffold
The fundamental limitation of traditional NSAIDs (e.g., diclofenac, indomethacin) is their indiscriminate inhibition of COX-1, which depletes cytoprotective prostaglandins in the gastric mucosa. Pyrazine acetic acid derivatives bypass this limitation through structural divergence.
The imidazo[1,2-a]pyrazine core acts as a privileged scaffold that exhibits intrinsic cytoprotective and anti-ulcerogenic properties 1. When an acetic acid group is conjugated to this core, the resulting molecule maintains the necessary pharmacophore for anti-inflammatory target engagement while mitigating gastric toxicity. The nitrogen atoms at positions 1 and 4 of the pyrazine ring create a unique electrostatic potential map, allowing for highly specific
-stacking and dipole interactions with kinase domains and transcription factor complexes that classical benzene-based NSAIDs cannot achieve 2.
Mechanistic Pathways: Beyond Classical NSAIDs
While traditional NSAIDs arrest arachidonic acid metabolism, advanced pyrazine derivatives exert a pleiotropic effect by acting upstream of the inflammatory cascade. Pharmacological profiling indicates that these compounds potently disrupt the Nuclear Factor kappa B (NF-κB) signaling pathway 3.
Causality of Target Engagement:
Upon activation of Toll-Like Receptor 4 (TLR4) by lipopolysaccharides (LPS), the IκB kinase (IKK) complex is phosphorylated. Pyrazine acetic acid derivatives act as allosteric or ATP-competitive inhibitors of the IKK complex. By preventing the phosphorylation and subsequent ubiquitin-mediated degradation of IκB-α, NF-κB is locked in its inactive cytosolic state. This prevents its nuclear translocation, thereby halting the transcription of downstream pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β 4.
Fig 1: Mechanism of action of pyrazine acetic acid derivatives inhibiting the NF-κB pathway.
Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data
The structural tunability of the pyrazine ring allows for precise optimization of IC₅₀ values against specific inflammatory targets. The following table synthesizes quantitative efficacy data across various pyrazine hybrid classes.
To ensure high-fidelity data, experimental workflows must be designed as self-validating systems. The protocols below integrate orthogonal validation steps to distinguish true anti-inflammatory activity from non-specific cytotoxicity.
Fig 2: Self-validating in vitro workflow for screening anti-inflammatory pyrazine derivatives.
Causality of Design: RAW 264.7 cells are utilized because they constitutively express high levels of TLR4, yielding a robust signal-to-noise ratio upon LPS stimulation. A 2-hour compound pre-incubation is mandatory to allow for intracellular accumulation and target engagement prior to the initiation of the inflammatory cascade.
Cell Seeding: Seed RAW 264.7 macrophages at
cells/well in 96-well plates. Incubate for 12 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence and baseline stabilization.
Compound Pre-treatment: Treat cells with pyrazine acetic acid derivatives at serial dilutions (e.g., 1, 10, 20, 50 µM). Control Logic: Include a vehicle control (DMSO < 0.1%) and a positive control (Dexamethasone, 10 µM). Incubate for 2 hours.
Inflammatory Induction: Spike wells with 1 µg/mL of LPS (Escherichia coli O111:B4). Incubate for 24 hours.
Cytokine Quantification: Aspirate the supernatant and quantify TNF-α and IL-6 using sandwich ELISA kits. Read absorbance at 450 nm.
Self-Validation (Orthogonal MTT Assay): To ensure that the reduction in cytokines is due to pathway inhibition and not cell death, immediately add MTT reagent (0.5 mg/mL) to the remaining adherent cells. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm. Compounds showing >20% cytotoxicity at their IC₅₀ are flagged as false positives.
Causality of Design: Measuring total cellular NF-κB is insufficient because its activation is governed by spatial dynamics. Subcellular fractionation physically isolates the nuclear compartment, allowing for the direct quantification of the active transcription factor.
Cell Lysis & Cytosolic Extraction: Post-treatment, harvest cells and resuspend in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) supplemented with protease inhibitors. Incubate on ice for 15 minutes, add 0.5% NP-40, vortex, and centrifuge at 10,000 x g for 5 minutes. The supernatant is the cytosolic fraction.
Nuclear Extraction: Resuspend the remaining pellet in hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl₂, 0.4 M NaCl, 25% glycerol). Rotate at 4°C for 30 minutes, then centrifuge at 14,000 x g for 10 minutes. The supernatant is the highly enriched nuclear fraction.
Immunoblotting: Resolve 30 µg of nuclear protein via 10% SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against NF-κB p65.
Self-Validation (Purity Controls): Probe the nuclear fraction for Lamin B1 (positive nuclear control) and GAPDH (cytosolic marker). The absence of GAPDH in the nuclear lane validates that the extraction was pure and that the observed NF-κB is strictly translocated protein.
Conclusion
Pyrazine acetic acid derivatives represent a highly versatile and potent class of anti-inflammatory agents. By shifting the mechanism of action away from direct COX-1 inhibition in the gastric mucosa and toward upstream kinase and NF-κB regulation, these molecules offer a profound therapeutic window. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives through rational isosteric replacements while maintaining the core pyrazine-acetic acid spatial geometry.
References
Zang, B., & Wang, L. (2023).Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis rats. Acta Pharmaceutica.
Zhou, Y., et al. (2014).Synthesis and In Vitro Anti-inflammatory Activity of Pyrrolo[1,2-a]pyrazines via Pd-catalyzed Intermolecular Cyclization Reaction. Advanced Materials Research.
BenchChem. (2025).The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem.
MDPI. (2023).Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules (MDPI).
Abignente, E., et al. (1992).Research on heterocyclic compounds. X.-Imidazo[1,2-a]pyrazine derivatives: synthesis and antiinflammatory activity. PubMed (NIH).
The Next Generation of Antitubercular Therapeutics: Mechanistic Insights and Development of Novel Pyrazine Analogs
Executive Summary The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tb) necessitates a paradigm shift in antitubercular drug design.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tb) necessitates a paradigm shift in antitubercular drug design. Pyrazinamide (PZA), a frontline therapeutic, has historically anchored tuberculosis (TB) treatment regimens due to its unique sterilizing activity against semi-dormant bacilli[1]. However, its reliance on enzymatic activation makes it highly susceptible to resistance[2]. This technical guide explores the mechanistic foundation of pyrazine-based drugs, the rational design of novel pyrazine analogs that bypass traditional resistance pathways, and the self-validating experimental protocols required to evaluate their efficacy.
The Mechanistic Paradox of Pyrazinamide (PZA)
To understand the design of novel pyrazine analogs, we must first deconstruct the mechanism of the parent scaffold. PZA is a paradoxical prodrug. It enters the mycobacterial cell via passive diffusion and relies on the endogenous mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, for hydrolysis into its active form, pyrazinoic acid (POA)[2][3].
Once activated, POA exerts a multi-targeted assault on the bacillus:
Protonophore Activity: In an acidic environment, POA becomes protonated (HPOA), re-enters the cell, and uncouples the proton motive force, leading to severe cytoplasmic acidification[3][4].
Enzymatic Inhibition: POA acts as a competitive inhibitor of l-aspartate decarboxylase (PanD), a rate-limiting enzyme in coenzyme A (CoA) biosynthesis, and fatty acid synthase I (Fas-I)[2][3].
The Causality of Resistance: The Achilles' heel of PZA is the pncA gene. Loss-of-function missense mutations in pncA prevent the conversion of PZA to POA, representing the most prevalent mechanism of PZA resistance in clinical isolates[2][3]. Consequently, modern medicinal chemistry focuses on synthesizing novel pyrazine derivatives that are either intrinsically active (requiring no PZase activation) or target entirely different essential mycobacterial pathways, such as the DprE1 enzyme involved in cell wall synthesis[5][6].
Diagram 1: The multi-target mechanism of Pyrazinamide and the critical pncA activation bottleneck.
Rational Design and Structure-Activity Relationship (SAR)
The pyrazine nucleus is a privileged scaffold in medicinal chemistry due to its structural simplicity and pharmacophoric versatility[7]. Recent drug discovery campaigns have utilized hybridization strategies—fusing the pyrazine ring with other bioactive heterocycles—to yield compounds with sub-microgram minimum inhibitory concentrations (MICs).
The Role of Electron-Withdrawing Groups (EWGs)
SAR studies consistently demonstrate that functionalizing the pyrazine ring with strong electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF3) significantly enhances antitubercular potency[7].
Causality: EWGs decrease the pKa of adjacent hydrogen bond donors and increase the overall lipophilicity (LogP) of the molecule. This physicochemical shift is critical for penetrating the exceptionally thick, mycolic acid-rich mycobacterial cell envelope, thereby increasing the intracellular concentration of the drug[6][7].
Hybridization Strategies
Pyrazine-1,2,4-Triazoles & 1,3,4-Oxadiazoles: Fusing pyrazine with triazole or oxadiazole rings has yielded potent inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1), an enzyme essential for arabinogalactan synthesis in the mycobacterial cell wall[5][6]. Molecular docking confirms that halogenated derivatives of these hybrids exhibit superior binding affinities (-9.0 kcal/mol) compared to standard drugs like isoniazid (-5.3 kcal/mol)[6].
Pyrazine-Based Chalcones: Claisen-Schmidt condensation has been used to prepare halogenated pyrazine chalcones. While highly lipophilic, specific branched substitutions (like isopropyl groups at position 5) have shown selective efficacy against non-tuberculous mycobacteria as well as M. tb[8][9].
Quantitative Efficacy Summary
The table below synthesizes the in vitro efficacy of recent novel pyrazine analogs against the M. tb H37Rv strain.
Experimental Workflow: Microplate Alamar Blue Assay (MABA)
To validate the antitubercular activity of novel pyrazine analogs, the Microplate Alamar Blue Assay (MABA) is the gold standard[5][12]. As an Application Scientist, I prioritize MABA because it is a self-validating, redox-based system .
The Causality of the Assay: Traditional turbidity assays for M. tb are prone to clumping artifacts. MABA utilizes resazurin, a blue, non-fluorescent dye. Metabolically active (living) mycobacteria reduce resazurin to resorufin, which is pink and highly fluorescent[12]. This binary colorimetric/fluorometric shift eliminates subjectivity, ensuring high trustworthiness in MIC determination.
Step-by-Step MABA Protocol
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 to prevent bacterial clumping.
Compound Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the synthesized pyrazine analogs in the 7H9 broth[12]. Include positive controls (Isoniazid, PZA) and negative controls (drug-free media).
Inoculation: Adjust the M. tb H37Rv culture to a McFarland standard of 1.0, dilute 1:20, and inoculate 100 μL into each well (final volume 200 μL)[12].
Primary Incubation: Seal the plate with parafilm and incubate at 37°C for 5 to 7 days in a biosafety level 3 (BSL-3) containment facility[12].
Indicator Addition: Add 20 μL of Alamar Blue solution (resazurin) and 12.5 μL of 20% Tween 80 to each well[12].
Secondary Incubation: Re-incubate the plate at 37°C for an additional 24 hours[12].
Data Acquisition (MIC Determination): Visually inspect the plate. A color change from blue to pink indicates bacterial viability. The MIC is strictly defined as the lowest concentration of the pyrazine analog that prevents the color change (remains blue)[12].
Diagram 2: The self-validating Microplate Alamar Blue Assay (MABA) workflow for MIC determination.
Future Perspectives in Pyrazine Drug Discovery
The evolution of pyrazine-based antituberculars is moving rapidly from empirical screening to rational, structure-based drug design. By leveraging computational modeling (such as 2D-QSAR and molecular dynamics simulations)[6][13], researchers can predict the binding stability of novel pyrazine-oxadiazole and pyrazine-triazole hybrids against emerging targets like DprE1 and lumazine synthase[5][6][11].
Moving forward, the integration of these novel pyrazine scaffolds into in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling will be the critical next step to ensure these highly potent in vitro molecules translate into safe, sterilizing therapies capable of eradicating MDR-TB.
Application Note: Optimized Experimental Protocol for the Synthesis of 2-(Pyrazin-2-yloxy)acetic acid
Introduction & Mechanistic Rationale 2-(Pyrazin-2-yloxy)acetic acid is a highly versatile heteroaromatic building block widely utilized in modern medicinal chemistry. Its structural motif—an electron-deficient pyrazine r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
2-(Pyrazin-2-yloxy)acetic acid is a highly versatile heteroaromatic building block widely utilized in modern medicinal chemistry. Its structural motif—an electron-deficient pyrazine ring coupled with a flexible, functionalizable carboxylic acid—makes it an ideal precursor for synthesizing complex pharmacophores. Notably, this intermediate is critical in the development of antidiabetic thiazolidinone derivatives[1] and small-molecule inhibitors targeting the WWP2 E3 ubiquitin ligase in oncology [2].
Synthesizing this compound requires careful control of regioselectivity. The pyrazine ring presents two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) of a halopyrazine, or O-alkylation of a hydroxypyrazine. This application note details the causality behind selecting the O-alkylation pathway as the premier method for scalable, high-yield synthesis, providing a self-validating experimental protocol designed for drug development professionals.
Synthetic Strategy Options
To establish a robust synthesis, two primary retrosynthetic disconnections are typically evaluated:
Route A: O-Alkylation of 2-Hydroxypyrazine (Preferred)
This route leverages the tautomeric equilibrium of 2-hydroxypyrazine (pyrazin-2(1H)-one). By utilizing a mild base such as triethylamine (TEA), the hydroxyl group is selectively deprotonated. The resulting nucleophile attacks ethyl chloroacetate via an SN2 mechanism to form an intermediate ester, which is subsequently saponified. This method is highly scalable and avoids the use of moisture-sensitive reagents [1].
Route B: SNAr of 2-Chloropyrazine
This alternative involves the reaction of 2-chloropyrazine with glycolic acid in the presence of a strong base (e.g., Sodium Hydride). While the electron-withdrawing nitrogen atoms facilitate the SNAr attack, the requirement for strong, moisture-sensitive bases and the potential for competitive side reactions make this route less ideal for routine bench-scale synthesis.
Quantitative Strategy Comparison
Parameter
Route A: O-Alkylation & Saponification
Route B: SNAr
Starting Material
2-Hydroxypyrazine
2-Chloropyrazine
Primary Reagents
Ethyl chloroacetate, TEA, NaOH
Glycolic acid, NaH
Typical Overall Yield
75% – 85%
40% – 60%
Reaction Conditions
90°C (Alkylation), Room Temp (Hydrolysis)
0°C to Reflux (Strictly Anhydrous)
Regioselectivity
High (O-alkylation favored kinetically)
High (Single leaving group)
Operational Challenge
Managing N-alkylation trace impurities
Extreme moisture sensitivity of NaH
Experimental Workflow
The following diagram illustrates the logical progression of the preferred Route A, highlighting the transition from starting material to the final isolated compound.
Workflow for the synthesis of 2-(Pyrazin-2-yloxy)acetic acid via O-alkylation and saponification.
Detailed Experimental Protocol
This protocol is designed as a self-validating system; intermediate checks (TLC, pH monitoring) ensure that causality is maintained at every step, preventing downstream failures.
Step 1: Synthesis of Ethyl 2-(pyrazin-2-yloxy)acetate
Mechanistic Rationale: Triethylamine (TEA) acts as a non-nucleophilic acid scavenger. By neutralizing the HCl generated during the SN2 displacement, TEA prevents the protonation of the pyrazine nitrogen, which would otherwise deactivate the ring and stall the reaction[1].
Preparation: Charge an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-hydroxypyrazine (5.0 g, 52.0 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (50 mL).
Base Addition: Add Triethylamine (10.9 mL, 78.0 mmol, 1.5 eq) to the stirring solution at room temperature. Stir for 15 minutes to ensure complete deprotonation.
Electrophile Addition: Cool the flask to 0°C using an ice bath. Add ethyl chloroacetate (6.7 mL, 62.4 mmol, 1.2 eq) dropwise over 10 minutes. Note: Dropwise addition controls the exothermic SN2 reaction and minimizes di-alkylation.
Reflux: Remove the ice bath and heat the reaction mixture to 90°C for 7–8 hours.
Validation (TLC): Monitor the reaction progression via TLC (Eluent: Ethyl Acetate/Hexanes 1:1, UV visualization at 254 nm). The starting material (lower Rf) should be completely consumed.
Workup: Cool the mixture to room temperature. Quench with distilled water (100 mL) and extract with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the intermediate ester as a crude oil.
Step 2: Saponification to 2-(Pyrazin-2-yloxy)acetic acid
Mechanistic Rationale: Base-catalyzed ester hydrolysis (saponification) is irreversible due to the formation of a resonance-stabilized carboxylate anion. This method is chosen over acid hydrolysis to prevent the acidic cleavage of the newly formed pyrazine-oxygen ether bond.
Solubilization: Dissolve the crude ethyl 2-(pyrazin-2-yloxy)acetate (~8.5 g) in a 1:1 mixture of Tetrahydrofuran (THF) and distilled water (80 mL total). Note: THF ensures the organic ester remains in solution while water solubilizes the base.
Hydrolysis: Add Sodium Hydroxide pellets (4.16 g, 104.0 mmol, 2.0 eq) directly to the stirring mixture. Stir at room temperature for 3 hours.
Solvent Removal: Once TLC confirms the disappearance of the ester, evaporate the THF under reduced pressure. Crucial Step: Removing THF prevents the target acid from partitioning into an organic phase during the subsequent acidification step.
Acidification: Cool the remaining aqueous layer to 0°C. Slowly add 1M HCl dropwise until the solution reaches a pH of 2–3 (verify with pH paper). Rationale: The pKa of the target carboxylic acid is approximately 3.5. Dropping the pH to 2 ensures full protonation, forcing the compound to precipitate out of the aqueous solution.
Isolation: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) and dry overnight under high vacuum to afford 2-(Pyrazin-2-yloxy)acetic acid.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, verify the product against the following expected quantitative analytical parameters:
Analytical Technique
Expected Signal / Shift
Structural Assignment
1H NMR (400 MHz, DMSO-d6)
δ 12.80 (br s, 1H)
Carboxylic acid proton (-COOH)
δ 8.28 (d, J = 1.2 Hz, 1H)
Pyrazine aromatic C3-H
δ 8.15 (d, J = 2.5 Hz, 1H)
Pyrazine aromatic C6-H
δ 8.05 (dd, J = 2.5, 1.2 Hz, 1H)
Pyrazine aromatic C5-H
δ 4.85 (s, 2H)
Aliphatic methylene (-O-CH2-CO-)
LC-MS (ESI+)
m/z 155.04
[M+H]+ for C6H6N2O3
IR Spectroscopy (ATR)
3300–2500 cm-1 (broad)
O-H stretch (carboxylic acid)
1735 cm-1 (strong)
C=O stretch (carbonyl)
References
Verma, P., & Kamboj, V. (2010). Synthesis and antidiabetic activity of N'-[3-(alkyl/aryl substituted)-4-oxo-1,3 thiazolidin-2-yeidene]-2-(pyrazin-2-yloxy)acetohydrazide. Acta Pharmaceutica Sciencia, 52(4), 411-415. URL: [Link]
Rigby, J. M. (2019). The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads. UEA Digital Repository. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Rationale
Pyrazole acetic acids represent a highly versatile "privileged scaffold" in medicinal chemistry. High-throughput screening (HTS) campaigns frequently identify the pyrazole-acetic acid substructure as a potent hit for various inflammatory and immunological targets[1]. Notably, this pharmacophore is a cornerstone in the development of Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) antagonists[2] and selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., lonazolac bioisosteres)[3].
Understanding the structure-activity relationship (SAR) of the acetic acid side chain is critical. The carboxylic acid moiety typically serves as a key pharmacophoric element, enabling strong ionic and hydrogen-bonding interactions with complementary basic residues (e.g., arginine, lysine, histidine) within receptor binding pockets or enzyme active sites[4].
Target Biology: CRTH2 and COX-2 Pathways
The dual utility of pyrazole acetic acids in targeting both CRTH2 and COX-2 makes them invaluable for anti-inflammatory drug discovery. Prostaglandin D2 (PGD2), produced via the COX-2 enzymatic pathway, binds to the CRTH2 receptor on Th2 cells. This binding event drives eosinophil infiltration, cytokine release, and severe allergic inflammation[2].
Caption: Dual inhibition of the COX-2 and CRTH2 inflammatory pathways by pyrazole acetic acids.
HTS Protocol 1: TR-FRET Binding Assay for CRTH2 Antagonists
Causality & Assay Selection:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radioligand binding because it eliminates radioactive waste and provides a homogeneous "mix-and-read" format ideal for miniaturization. Furthermore, the time-delayed fluorescence measurement circumvents the autofluorescence commonly exhibited by heterocyclic pyrazole libraries, drastically reducing false-positive rates during HTS.
Self-Validating System:
This protocol incorporates a Z'-factor calculation metric. A Z' > 0.6 validates the assay's robustness for HTS, ensuring the signal window between the vehicle control (DMSO) and the positive control (reference antagonist) is statistically significant and reproducible.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA). Reconstitute the SNAP-tagged CRTH2 receptor membrane preparation and the fluorescently labeled PGD2 tracer.
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 50 nL of pyrazole acetic acid library compounds (10 mM in DMSO) into a 384-well low-volume black microplate.
Control Allocation: Dispense 50 nL of DMSO into column 1 (Negative Control / Max Signal) and 50 nL of 10 µM Fevipiprant or Ramatroban into column 2 (Positive Control / Min Signal).
Reagent Addition: Add 5 µL of the CRTH2 membrane suspension to all wells. Incubate for 15 minutes at room temperature to allow pre-binding of the pyrazole antagonists.
Tracer Addition: Add 5 µL of the TR-FRET PGD2 tracer to all wells. Centrifuge the plate briefly at 1000 x g to remove bubbles.
Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.
Signal Detection: Read the plate on a multi-mode microplate reader equipped with a TR-FRET module (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Delay time: 50 µs; Integration time: 400 µs.
Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Normalize data against controls to determine % inhibition and calculate the Z'-factor to validate the run.
Caption: 384-well TR-FRET HTS workflow for identifying CRTH2 antagonists.
Causality & Assay Selection:
To assess the selectivity of pyrazole-based lonazolac bioisosteres[3], a target-based enzymatic assay is required. A fluorometric peroxidase assay is utilized where the conversion of arachidonic acid by COX-2 generates PGG2, which is subsequently reduced to PGH2. This reduction drives the oxidation of a non-fluorescent probe (e.g., ADHP) into a highly fluorescent compound (Resorufin). This stoichiometric relationship provides a direct, highly sensitive kinetic readout of COX-2 activity without relying on downstream cellular readouts.
Step-by-Step Methodology:
Buffer & Enzyme Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin. Dilute recombinant human COX-2 enzyme to the optimized working concentration.
Compound Incubation: In a 384-well black plate, combine 10 µL of the test pyrazole acetic acid derivative, 10 µL of COX-2 enzyme, and 70 µL of assay buffer. Incubate for 10 minutes at 25°C to allow the inhibitor to interact with the active site.
Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid and the fluorometric probe (ADHP) to initiate the reaction.
Kinetic Readout: Immediately transfer the plate to a fluorometer. Measure fluorescence continuously for 5 minutes (Excitation: 530-540 nm; Emission: 585-595 nm).
Validation: Calculate the initial velocity (V0) from the linear portion of the fluorescence vs. time curve. Compare V0 of test wells to the uninhibited vehicle control to determine IC₅₀ values.
Data Presentation: Representative SAR Profile
The structural nuances of the pyrazole acetic acid side chain drastically impact target affinity. The table below summarizes the structure-activity relationship (SAR) impact of various modifications, synthesizing data trends observed in recent lead optimization campaigns[1][3].
Compound Class / Modification
Target
IC₅₀ Range (nM)
Mechanistic Impact / Causality
Unsubstituted Pyrazole Acetic Acid
CRTH2
500 - 1000
Baseline ionic interaction with receptor arginine residues.
Loss of critical hydrogen bond donor/acceptor capability; abolishes activity.
1,3-Disubstituted Pyrazole (Lonazolac)
COX-2
200 - 500
Potent but non-selective COX inhibition; historically leads to GI toxicity.
Di-aryl Substituted Pyrazole Esters
COX-2
50 - 100
Bulky aryl groups restrict access to the narrower COX-1 active site, conferring COX-2 selectivity.
Conclusion
The pyrazole acetic acid scaffold remains a highly viable starting point for drug discovery. By employing robust, self-validating HTS methodologies like TR-FRET and fluorometric enzymatic assays, researchers can efficiently triage libraries, establish precise SAR profiles, and optimize leads for complex inflammatory targets.
References
Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization. ResearchGate. Details the lead optimization of pyrazole acetic acid derivatives and their receptor residence times. URL:[Link]
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. PubMed Central (PMC). Explores the structural modifications of lonazolac to achieve selective COX-2 inhibition. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals
Cell Line: A549 (Human Lung Carcinoma)
Assay Type: Multiplexed Cell Viability (Luminescence) and Apoptosis (Fluorescence)
Introduction & Scientific Context
The 2-(Pyrazin-2-yloxy)acetic acid scaffold has emerged as a highly versatile building block in modern medicinal chemistry. The pyrazine ring features two nitrogen atoms that act as critical hydrogen-bond acceptors, facilitating robust interactions with intracellular kinase and tubulin targets. Concurrently, the aryloxyacetic acid moiety allows for extensive structural fine-tuning (e.g., via amide coupling or thiazolidinone conjugation) to optimize lipophilicity and target residence time.
Recent structure-activity relationship (SAR) studies have demonstrated that N-substituted derivatives of this scaffold exhibit potent anticancer activities. Specifically,
-(2-(pyrazin-2-yloxy)ethyl)benzamide derivatives have shown remarkable efficacy against A549 lung cancer cell lines, achieving IC values in the low micromolar range (17–19 μM) [1].
To accurately profile the mechanism of action (MoA) of these novel derivatives, single-endpoint assays are insufficient. A compound that merely halts cell proliferation (cytostatic) can yield a false-positive "cytotoxic" read in standard metabolic assays. Therefore, this protocol details a multiplexed, self-validating assay that simultaneously measures ATP-dependent cell viability and Caspase-3/7 activation, ensuring that observed cell death is definitively linked to apoptosis.
Experimental Logic & Causality (The Self-Validating System)
Designing a robust screening protocol requires understanding the causality behind every experimental variable:
Cell Line Selection (A549): A549 is a well-characterized adenocarcinomic human alveolar basal epithelial cell line. It is the gold standard for initial lung cancer drug screening due to its robust adherence and predictable doubling time (~22 hours), which allows for stable 48-hour compound exposure windows.
The Multiplexing Rationale: By combining a fluorogenic Caspase-3/7 substrate with a luminescent ATP assay (e.g., CellTiter-Glo®) in the same well, we create a self-validating system . If a 2-(Pyrazin-2-yloxy)acetic acid derivative is a true apoptotic inducer, the assay will show a concurrent, dose-dependent decrease in luminescent ATP signal and an increase in caspase fluorescence. If ATP drops without a caspase spike, the compound is either necrotic or purely cytostatic [2].
Signal Isolation: The fluorescent caspase assay is read first. The subsequent addition of the ATP viability reagent introduces a lysis buffer that immediately halts caspase activity and quenches the fluorescent reaction, preventing optical cross-talk between the two reads.
Data Visualization: Workflow and Mechanism
Figure 1: High-throughput screening workflow for pyrazine-based derivatives.
Figure 2: Mechanistic pathway of apoptosis induction by pyrazine derivatives in A549 cells.
Materials & Reagents
Biologicals and Chemicals
Cell Line: A549 (ATCC® CCL-185™)
Culture Media: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
Test Compounds: Synthesized 2-(Pyrazin-2-yloxy)acetic acid derivatives prepared as 10 mM stock solutions in 100% anhydrous DMSO.
Assay Kits:
CellEvent™ Caspase-3/7 Green Detection Reagent (Fluorescence: Ex 502 nm / Em 530 nm).
384-well flat-bottom, opaque white microplates with clear bottoms (tissue-culture treated).
Multimode Microplate Reader (capable of top-read fluorescence and luminescence).
Automated liquid handler or multichannel pipettes.
Step-by-Step Protocol
Day 1: Cell Seeding
Step 1: Harvest A549 cells at 70-80% confluency using Trypsin-EDTA. Neutralize with complete F-12K media and centrifuge at 200 x g for 5 minutes.
Step 2: Resuspend the cell pellet and count. Adjust the concentration to
cells/mL.
Step 3: Dispense 20 μL of the cell suspension (2,000 cells/well) into the 384-well plate.
Causality Note: Seeding at 2,000 cells/well ensures the cells remain in the logarithmic growth phase throughout the 48-hour assay. Over-confluency triggers contact inhibition, which artificially lowers ATP levels and confounds viability data.
Step 4: Incubate the plate at 37°C, 5% CO
for 24 hours to allow for cell attachment and recovery.
Day 2: Compound Dosing
Step 5: Prepare a 10-point, 3-fold serial dilution of the 2-(Pyrazin-2-yloxy)acetic acid derivatives in 100% DMSO.
Step 6: Perform an intermediate dilution of the compounds in F-12K media to create a 5X working solution.
Step 7: Add 5 μL of the 5X compound solution to the 20 μL of media already in the wells.
Causality Note: This two-step dilution ensures the final DMSO concentration in the assay well never exceeds 0.3%. Pyrazine derivatives are lipophilic; however, exceeding 0.5% DMSO can permeabilize the A549 cell membrane, creating a synergistic toxic effect that artificially inflates the compound's apparent potency.
Step 8: Incubate for 48 hours at 37°C, 5% CO
.
Day 4: Multiplex Assay Execution
Step 9 (Apoptosis Read): Add 25 μL of 2X CellEvent™ Caspase-3/7 Green Detection Reagent (diluted in PBS) to each well. Incubate for 1 hour at 37°C.
Step 10: Read fluorescence on the microplate reader (Ex 502 nm / Em 530 nm).
Step 11 (Viability Read): Equilibrate the plate to room temperature for 15 minutes. Add 50 μL of CellTiter-Glo® reagent directly to the same wells.
Step 12: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute room temperature incubation to stabilize the luminescent signal.
Step 13: Read luminescence.
Causality Note: The proprietary lysis buffer in the ATP reagent immediately destroys the cellular machinery, stopping any further caspase cleavage and quenching the fluorescent reaction. This guarantees that the viability read is a true snapshot of the cell state at the exact moment the apoptosis read concluded.
Data Presentation & Expected Outcomes
All raw data should be normalized to the DMSO vehicle control (defined as 100% viability and baseline apoptosis). IC
values are calculated using a 4-parameter non-linear regression model.
Table 1: Assay Setup Parameters
Parameter
Specification
Scientific Rationale
Cell Density
2,000 cells/well
Prevents contact inhibition over 72h total runtime.
Media Volume
25 μL final
Optimizes meniscus shape for clear-bottom imaging/reading.
Allows sufficient time for pyrazine target engagement and subsequent apoptotic cascade execution.
Table 2: Representative Multiplex Data for Pyrazine Derivatives
Compound ID
Structural Modification
Viability IC (μM)
Caspase-3/7 Fold Induction
MoA Classification
Derivative 12a
-(2-(pyrazin-2-yloxy)ethyl)
17.2 ± 0.5
4.8x at 20 μM
Cytotoxic (Apoptotic)
Derivative 13a
Thiazolidinone conjugate
19.1 ± 0.5
4.1x at 20 μM
Cytotoxic (Apoptotic)
Staurosporine
Positive Control
0.1 ± 0.02
8.5x at 1 μM
Cytotoxic (Apoptotic)
Vehicle
0.3% DMSO
>100
1.0x
N/A
Note: Data trends adapted from recent evaluations of biologically potent pyrazine scaffolds in A549 cells [1].
Troubleshooting
Autofluorescence Interference: Pyrazine rings can occasionally exhibit intrinsic fluorescence depending on their substitution patterns. Always run a "Compound + Media" (no cell) control plate to subtract background fluorescence from the Caspase-3/7 read.
Edge Effects: Evaporation in the outer wells of a 384-well plate can concentrate the media, stressing the cells and causing false caspase spikes. Fill the outermost perimeter wells with sterile PBS instead of using them for test compounds.
References
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances / National Center for Biotechnology Information (NCBI). Available at:[Link]
Promega's multiplexed cell viability and apoptosis assays. BMG Labtech Application Notes. Available at: [Link]
Application
Application Note: In Vitro Cytotoxicity Evaluation of 2-(Pyrazin-2-yloxy)acetic acid
Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Application Guide Executive Summary & Scientific Rationale Pyrazine derivatives represent a privileged scaffold in...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals
Document Type: Technical Protocol & Application Guide
Executive Summary & Scientific Rationale
Pyrazine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities including potent anticancer, antiviral, and kinase-inhibitory properties[1][2]. As a fundamental structural building block, 2-(Pyrazin-2-yloxy)acetic acid (CAS No. 1593757-12-0) [3] is frequently utilized in the synthesis of novel therapeutic agents. Before advancing pyrazine-based candidates into complex efficacy models, establishing a rigorous, self-validating in vitro cytotoxicity profile is mandatory.
The Necessity of Orthogonal Testing (Causality & Trustworthiness):
Relying on a single viability assay often leads to artifactual data. For instance, highly redox-active small molecules can spontaneously reduce tetrazolium salts, yielding false-negative cytotoxicity results in standard colorimetric assays. To establish a highly trustworthy, self-validating system, this protocol employs a triad of orthogonal assays:
Intracellular ATP (Luminescence Assay): Provides a direct, highly sensitive measurement of metabolically active cells, independent of redox interference[5][6].
Membrane Integrity (LDH Release Assay): Quantifies necrosis and late-stage apoptosis by detecting the leakage of the cytoplasmic enzyme lactate dehydrogenase into the extracellular space[7][8].
By triangulating data from these three distinct biochemical pathways, researchers can confidently differentiate between cytostatic effects, apoptotic cell death, and acute necrosis.
Experimental Workflow Design
The following workflow illustrates the parallel processing strategy designed to minimize inter-plate variability while maximizing data output.
Caption: Orthogonal in vitro cytotoxicity workflow for evaluating pyrazine derivatives.
Step-by-Step Protocols
Cell Seeding and Compound Preparation
Causality Note: Cells must be in the logarithmic growth phase during treatment to accurately assess antiproliferative effects. Furthermore, the final DMSO concentration must not exceed 0.1% (v/v) to prevent vehicle-induced solvent toxicity.
Cell Seeding: Harvest target cells (e.g., A549 lung carcinoma, HEK293 normal kidney cells) and seed at a density of
cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS) into flat-bottom 96-well plates.
Incubation: Incubate for 24 hours at 37°C, 5%
to allow for cellular attachment and recovery.
Compound Preparation: Dissolve 2-(Pyrazin-2-yloxy)acetic acid in 100% molecular-grade DMSO to create a 100 mM stock. Prepare a 10-point, 3-fold serial dilution in complete media (Concentration range: 0.1 µM to 100 µM).
Treatment: Aspirate the seeding media and add 100 µL of the compound-containing media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine or Doxorubicin). Incubate for 48 hours.
Protocol A: MTT Metabolic Activity Assay
Grounding: Based on the foundational methodology established by Mosmann (1983)[4][9].
Reagent Addition: After the 48-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well.
Incubation: Incubate the plates in the dark at 37°C for 3 to 4 hours. Causality Note: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals[10][11].
Solubilization: Carefully aspirate the media (avoiding the crystal pellet at the bottom) and add 100 µL of DMSO to each well to solubilize the formazan.
Measurement: Agitate the plate on an orbital shaker for 15 minutes. Measure the optical density (OD) at 570 nm using a microplate reader.
Protocol B: Intracellular ATP Bioluminescence Assay
Grounding: Based on the ATP bioluminescence principles described by Crouch et al. (1993)[5][6][12].
Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality Note: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to edge effects.
Reagent Addition: Add 100 µL of a commercial ATP assay reagent (e.g., CellTiter-Glo) to each well.
Lysis: Induce cell lysis by mixing the contents on an orbital shaker for 2 minutes.
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measurement: Record luminescence using a multi-mode plate reader (integration time: 0.5–1 second per well).
Protocol C: LDH Release Assay (Necrosis Marker)
Grounding: Based on the optimized lactate dehydrogenase release assay by Decker and Lohmann-Matthes (1988)[7][8][13].
Causality Note: Use phenol red-free media for this specific plate, as phenol red absorbs strongly at 490 nm and will interfere with the colorimetric readout of the INT/formazan product[8].
Supernatant Transfer: Gently centrifuge the 96-well plate at 250 × g for 4 minutes to pellet any detached cells. Transfer 50 µL of the cell-free supernatant to a new 96-well plate[14].
Maximum Lysis Control: 45 minutes prior to this step, add 10 µL of a 9% Triton X-100 Lysis Solution to designated untreated control wells to determine maximum possible LDH release[8].
Reaction: Add 50 µL of LDH Reaction Mix (containing lactate,
, diaphorase, and INT) to the transferred supernatants.
Incubation: Incubate at room temperature for 30 minutes in the dark.
Measurement: Add 50 µL of Stop Solution (1M Acetic Acid) and measure absorbance at 490 nm[8].
Quantitative Data Presentation
To synthesize the data, calculate the relative viability (for MTT and ATP) or relative cytotoxicity (for LDH) as a percentage of the vehicle control. Use non-linear regression (four-parameter logistic curve) to determine the
values.
Below is a representative data summary demonstrating the expected phenotypic profile of a cytotoxic pyrazine derivative across multiple cell lines.
Table 1: Representative
Values (µM) for 2-(Pyrazin-2-yloxy)acetic acid derivatives
Cell Line
Tissue Origin
MTT Assay ()
ATP Assay ()
LDH Release ()
Interpretation
A549
Lung Carcinoma
Primary apoptotic mechanism (loss of ATP precedes membrane rupture).
HepG2
Hepatocellular
High sensitivity; metabolic collapse.
HEK293
Normal Kidney
Favorable therapeutic window; low baseline toxicity in non-cancerous cells.
Mechanistic Pathway of Pyrazine-Induced Cytotoxicity
Understanding the temporal relationship between metabolic collapse and membrane degradation is crucial. The diagram below maps the cellular response to cytotoxic pyrazine derivatives, illustrating why ATP depletion (measured by luminescence) often precedes LDH release (secondary necrosis).
Caption: Mechanistic signaling pathway differentiating apoptosis from necrosis following treatment.
References
[4] Wikipedia. MTT assay. (Citing Mosmann T, 1983). Available at:[Link]
[10] National Institutes of Health (PMC). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at:[Link]
[7] Decker T, Lohmann-Matthes ML. A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. J Immunol Methods. 1988. Available at:[Link]
[11] Taylor & Francis. MTT assay – Knowledge and References. Available at: [Link]
[8] National Institutes of Health (PMC). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Available at: [Link]
[9] Springer Nature Experiments. Optimization of the Tetrazolium Dye (MTT) Colorimetric Assay for Cellular Growth and Viability. Available at:[Link]
[2] National Institutes of Health (PMC). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
[13] National Institutes of Health (PMC). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. Available at:[Link]
[14] ResearchGate. Lactate Dehydrogenase Assay for Assessment of Polycation Cytotoxicity. Available at: [Link]
[5] National Institutes of Health (PMC). Viability Assays for Cells in Culture (Citing Crouch 1993). Available at: [Link]
[12] Taylor & Francis. Bioluminescence-based ATP assays using a charge-coupled device imaging system. Available at: [Link]
Analytical methods for quantification of pyrazine derivatives
Application Note: Advanced Analytical Workflows for the Quantification of Pyrazine Derivatives in Biological Matrices Introduction & Scope Pyrazine derivatives constitute a vital class of heterocyclic compounds with prof...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Analytical Workflows for the Quantification of Pyrazine Derivatives in Biological Matrices
Introduction & Scope
Pyrazine derivatives constitute a vital class of heterocyclic compounds with profound significance in pharmacology and therapeutics. Notable clinical examples include the first-line antituberculosis agent pyrazinamide and the broad-spectrum antiviral favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide). Accurate quantification of these therapeutics in biological matrices (such as plasma and serum) is paramount for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and bioequivalence studies[1],[2].
This application note provides a comprehensive, self-validating protocol for the quantification of pyrazine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide emphasizes the mechanistic rationale behind sample preparation, chromatographic retention of highly polar analytes, and mass spectrometric detection strategies.
Mechanistic Principles of Pyrazine Bioanalysis
2.1. Overcoming the Polarity Challenge in Chromatography
Pyrazine derivatives, particularly favipiravir and pyrazinamide, are highly polar, low-molecular-weight compounds. Traditional reversed-phase (C18) chromatography often fails to adequately retain these molecules, causing them to elute in or near the void volume. Elution in the void volume exposes the analytes to severe matrix effects (ion suppression) from endogenous salts and phospholipids.
Causality & Solution: To achieve orthogonal retention, this protocol utilizes a Polar-Embedded Reversed-Phase (Polar-RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) column[3]. These stationary phases leverage dipole-dipole interactions and hydrogen bonding, significantly increasing the retention factor (
) and shifting the analyte elution safely away from the suppression zone.
2.2. The Necessity of Stable Isotope-Labeled Internal Standards (SIL-IS)
In ESI-MS/MS, the ionization efficiency of pyrazines is highly susceptible to the microenvironment of the electrospray droplet. To create a self-validating quantitative system, the use of a SIL-IS (e.g., Pyrazinamide-
or -Favipiravir) is mandatory[3],[4]. Because the SIL-IS shares identical physicochemical properties with the target analyte, it co-elutes perfectly. Any matrix-induced signal enhancement or suppression affects both the analyte and the IS equally, ensuring the analyte-to-IS peak area ratio remains constant and accurate.
Experimental Workflows & Protocols
Step-by-step LC-MS/MS bioanalytical workflow for pyrazine derivatives.
3.1. Protocol: High-Throughput Sample Preparation (Protein Precipitation)
Rationale: Liquid-liquid extraction (LLE) is often inefficient for pyrazines due to their high aqueous solubility. Protein precipitation (PPT) using cold organic solvents effectively denatures and crashes plasma proteins (albumin, globulins) while keeping the polar pyrazines in the supernatant, ensuring recoveries
Sample Thawing: Thaw human plasma/serum samples on ice to prevent enzymatic degradation of pyrazine amides (e.g., conversion of pyrazinamide to pyrazinoic acid by amidases).
Aliquot & Spike: Transfer
of the biological matrix into a 1.5 mL microcentrifuge tube. Add of the SIL-IS working solution (e.g., Pyrazinamide-). Vortex for 10 seconds.
Precipitation: Add
of ice-cold Methanol (LC-MS grade) containing formic acid[2]. Causality Note: The 1:4 (v/v) ratio of aqueous to organic solvent is the critical threshold required to completely precipitate of plasma proteins. The acidic modifier disrupts protein-drug binding, releasing bound pyrazines into the solvent.
Agitation: Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
Centrifugation: Centrifuge the mixture at
() for 10 minutes at to pellet the denatured proteins[2].
Supernatant Transfer: Carefully transfer
of the clear supernatant into an autosampler vial containing of initial mobile phase. Causality Note: Diluting the highly organic extract with the aqueous mobile phase prevents "solvent effects" (peak broadening or splitting) during injection onto the LC column.
The following table summarizes the validated MRM transitions, sensitivity limits, and linear ranges for key pyrazine derivatives based on established clinical methodologies[1],[2],[5].
Analyte
Matrix
Ionization Mode
MRM Transition (Quantifier)
LLOQ
Linear Range
Recovery
Favipiravir
Human Serum
ESI (-)
m/z 156.2 113.1
-Favipiravir (IS)
Human Serum
ESI (-)
m/z 161.2 117.1
N/A
N/A
N/A
Pyrazinamide
Human Plasma
ESI (+)
m/z 124.1 81.0
Pyrazinamide- (IS)
Human Plasma
ESI (+)
m/z 127.2 84.0
N/A
N/A
N/A
Note: Favipiravir yields optimal sensitivity in negative ionization mode due to the deprotonation of the 3-hydroxy group on the pyrazine ring, whereas pyrazinamide readily accepts a proton on the pyrazine nitrogen in positive mode[1],[5].
Troubleshooting & Self-Validating System Checks
To ensure the trustworthiness of the analytical run, the following system suitability and validation checks must be embedded into the workflow:
Matrix Effect Assessment (Post-Column Infusion): Continuously infuse a pure standard of the pyrazine derivative post-column while injecting a blank plasma extract[5]. Monitor the baseline for signal dips at the retention time of the analyte. A stable baseline confirms that the Polar-RP column has successfully separated the analyte from matrix suppressors (e.g., phospholipids).
Carryover Evaluation: Always inject a double-blank sample (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be
of the Lower Limit of Quantification (LLOQ) area[5]. Pyrazines can sometimes adsorb to stainless steel injector needles; if carryover is observed, increase the needle wash stringency (e.g., 50:50 Methanol:Water with 0.1% Formic acid).
Incurred Sample Reanalysis (ISR): For clinical PK studies, reanalyze
of the study samples on a separate day[5]. The difference between the original and repeat results must be within for at least of the samples, validating the reproducibility of the extraction and detection system.
References
Source: PMC (nih.gov)
Title: Application Note: High-Throughput Analysis of Pyrazinamide and its Metabolites in Human Plasma using LC-MS/MS
Source: BenchChem
URL
Title: Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma
Source: ResearchGate
URL
Title: Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS
Source: ResearchGate
URL
Application Note: LC-MS/MS Analysis of 2-(Pyrazin-2-yloxy)acetic Acid in Biological Samples
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Toxicokinetics (TK), and Biomarker Quantification Executive Summary The accurate quantif...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Application Area: Pharmacokinetics (PK), Toxicokinetics (TK), and Biomarker Quantification
Executive Summary
The accurate quantification of highly polar, low-molecular-weight acidic metabolites in biological matrices is a persistent challenge in drug development. 2-(Pyrazin-2-yloxy)acetic acid (CAS: 1593757-12-0; MW 154.12) is a critical structural motif and potential metabolite analogous to pyrazinoic acid, the active form of the first-line antitubercular drug pyrazinamide[1]. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its quantification in human plasma. By coupling Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) with a High-Strength Silica (HSS) T3 stationary phase, this method completely mitigates phospholipid-induced ion suppression and achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL.
Bioanalytical Rationale & Causality
To build a trustworthy and robust bioanalytical method, scientists must design protocols where every step addresses the specific physicochemical liabilities of the target analyte. Do not rely on generic sample preparation; instead, exploit the molecule's inherent chemistry.
2-(Pyrazin-2-yloxy)acetic acid is highly hydrophilic. Standard C18 reversed-phase columns often fail to provide adequate retention for such polar organic acids, leading to co-elution with the solvent front where severe ion suppression from unextracted matrix salts occurs[2]. To engineer a self-validating retention mechanism, we utilize an HSS T3 column . The T3 stationary phase possesses a lower C18 ligand density and resists pore dewetting, enabling the use of highly aqueous mobile phases to retain water-soluble analytes effectively[1].
Mass Spectrometry: Ionization Causality
While the pyrazine ring can theoretically be protonated in positive ion mode, monitoring low-mass transitions (e.g., m/z 155 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
X) in ESI+ often suffers from high background chemical noise from the plasma matrix. Because the molecule contains an acetic acid moiety, Negative Electrospray Ionization (ESI-) is the superior choice. It provides a highly specific deprotonated precursor at m/z 153.1, yielding a much cleaner background and higher signal-to-noise ratio.
Sample Preparation: Why MAX SPE?
Simple protein precipitation (PPT) is fast but leaves residual lysophospholipids that cause unpredictable matrix effects in the ESI source[1]. To ensure absolute trustworthiness and high recovery, this protocol employs Mixed-Mode Strong Anion Exchange (MAX) SPE .
The Causality: The analyte’s carboxylic acid moiety (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
~3.5) is fully deprotonated by adjusting the plasma pH to ~9 with ammonium hydroxide. This anionic state allows strong ionic binding to the quaternary amine groups of the MAX sorbent. Consequently, aggressive organic washes (e.g., 100% methanol) can be applied to wash away neutral lipids and isobaric interferences without risking analyte breakthrough.
Experimental Workflows & Pathways
Fig 1: MAX Solid-Phase Extraction workflow demonstrating orthogonal cleanup mechanisms.
Fig 2: Collision-Induced Dissociation (CID) pathway for 2-(Pyrazin-2-yloxy)acetic acid.
Step-by-Step Methodological Protocol
Reagents & Materials
Analytical Standards: 2-(Pyrazin-2-yloxy)acetic acid (>99% purity) and a stable isotope-labeled internal standard (IS), e.g., Pyrazinoic acid-d3.
Sorbent: Oasis MAX 96-well plate (30 mg/well, Waters).
Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of the IS working solution (50 ng/mL). Add 200 µL of 2% Ammonium Hydroxide (
) in water. Vortex for 2 minutes to ensure complete deprotonation of the analyte.
Conditioning: Condition the MAX SPE plate with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water. Apply low vacuum (approx. 5 inHg).
Loading: Transfer the pre-treated plasma samples onto the conditioned SPE plate. Allow to pass through via gravity or ultra-low vacuum (1-2 inHg) to maximize ionic binding time.
Washing (Critical Step):
Wash 1: 1.0 mL of 5%
in water. (Removes polar basic and neutral interferences).
Wash 2: 1.0 mL of 100% Methanol. (Removes hydrophobic interferences and phospholipids).
Elution: Elute the target analytes into a clean collection plate using 2 × 250 µL of 2% Formic Acid in Methanol. The acidic pH neutralizes the carboxylic acid, breaking the ionic interaction with the sorbent.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Table 2: MS/MS MRM Transitions and Parameters
Ionization: ESI Negative | Capillary Voltage: 2.0 kV | Desolvation Temp: 500°C
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
2-(Pyrazin-2-yloxy)acetic acid
153.1
109.1
25
15
IS (Pyrazinoic acid-d3)
126.1
82.1
22
18
Quantitative Data & Method Validation Summary
The method was validated in accordance with FDA guidelines for Bioanalytical Method Validation. The use of MAX SPE combined with the HSS T3 column resulted in near-quantitative recovery and negligible matrix effects, ensuring the trustworthiness of the generated pharmacokinetic data[2].
Shah, P. A., Sharma, P., & Shrivastav, P. (2016). "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study." Journal of Chromatography B. Available at:[Link][2]
Gopal, P., et al. (2017). "Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD." ACS Infectious Diseases. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Grounding
Pyrazine derivatives—most notably tetramethylpyrazine (TMP), a bioactive alkaloid isolated from Ligusticum wallichii—have emerged as highly potent modulators of the innate immune response. In preclinical drug development, these compounds demonstrate significant efficacy in mitigating severe inflammatory cascades associated with acute lung injury (ALI), acute pancreatitis, and inflammatory bowel disease (IBD) [1][1].
The core causality behind their anti-inflammatory action lies in the targeted disruption of the HMGB1/TLR4/NF-κB signaling axis [1][1]. Upon activation by lipopolysaccharides (LPS) or High Mobility Group Box 1 (HMGB1) proteins, the Toll-Like Receptor 4 (TLR4) triggers a MyD88-dependent cascade. Pyrazine compounds intervene by preventing the phosphorylation of the IKK complex, thereby stabilizing IκBα and physically blocking the nuclear translocation of the NF-κB p65/p50 heterodimer [2][2]. This transcriptional silencing directly halts the production of downstream mediators such as TNF-α, IL-6, iNOS, and COX-2 [3][3].
Figure 1: HMGB1/TLR4/NF-κB signaling axis and pyrazine-mediated inhibition.
A critical failure point in anti-inflammatory drug screening is the misinterpretation of cytotoxicity as efficacy . If a pyrazine derivative induces apoptosis or necrosis in macrophages, the overall cytokine release will drop—yielding a false positive for anti-inflammatory action.
To ensure scientific integrity, the protocol detailed below is designed as a self-validating system :
Coupled Viability Check: Cytokine quantification (ELISA) is strictly gated behind a metabolic viability assay (CCK-8/MTT). Only concentrations yielding >90% cell viability are analyzed for inflammatory markers [4][4].
Subcellular Fractionation: Because pyrazines specifically block translocation rather than synthesis, measuring total cellular p65 is insufficient. The assay requires nuclear extraction to calculate the ratio of nuclear p-p65 to cytosolic p65 [1][1].
Figure 2: Self-validating in vitro workflow for pyrazine anti-inflammatory screening.
Step-by-Step Methodologies
Protocol A: In Vitro Macrophage Screening (RAW 264.7)
This assay isolates the direct effect of the compound on the macrophage-driven inflammatory response.
Cell Seeding: Cultivate RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells at a density of
cells/well in a 96-well plate. Incubate at 37°C in 5% CO₂ for 24 hours to allow adherence.
Compound Pre-treatment: Aspirate media and replace with fresh media containing the pyrazine compound at varying concentrations (e.g., 25, 50, 100 µg/mL). Causality Note: Pre-treatment for 2 hours is required to ensure the compound is intracellularly available to intercept the rapid TLR4 signaling cascade before the inflammatory stimulus is introduced [4][4]. Include Dexamethasone (10 µM) as a positive control.
Inflammatory Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
Viability Gating (CCK-8): Add 10 µL of CCK-8 reagent to each well. Incubate for 1-2 hours. Measure absorbance at 450 nm. Action: Discard any concentration groups showing <90% viability compared to the vehicle control.
Cytokine Quantification: For viable groups, collect the cell culture supernatant. Centrifuge at 1,000 × g for 5 minutes to remove debris. Quantify TNF-α and IL-6 using standard sandwich ELISA kits according to the manufacturer's instructions.
Protocol B: In Vivo Acute Lung Injury (ALI) Model
To validate systemic efficacy, the murine ALI model accurately mimics sepsis-induced organ failure.
Induction of ALI: Randomly divide C57BL/6 mice into Control, LPS Model, and Pyrazine Treatment groups. Induce ALI in the model and treatment groups via an initial intraperitoneal (i.p.) injection of LPS (10 mg/kg), followed 3 hours later by an intratracheal instillation of LPS (2 mg/kg) [1][1].
Therapeutic Intervention: Administer the pyrazine derivative (e.g., 10-20 mg/kg) via i.p. injection 1 hour post-intratracheal LPS instillation.
Pathological Readouts (24h Post-Induction):
Pulmonary Edema (W/D Ratio): Exise the right lung, record the wet weight, and dry in an oven at 80°C for 48 hours to obtain the dry weight. A lower Wet/Dry ratio indicates successful mitigation of vascular permeability.
BALF Analysis: Perform bronchoalveolar lavage using cold PBS. Centrifuge the fluid; use the supernatant to measure total protein concentration (BCA assay) and the pellet for total leukocyte counting. Decreased protein and leukocyte infiltration confirms the compound's tissue-level protective effects [5][5].
Quantitative Benchmarks & Data Presentation
When evaluating novel pyrazine derivatives against standard benchmarks like Tetramethylpyrazine (TMP), reference the following expected outcomes synthesized from recent pharmacological literature [4][4], [5][5].
Experimental Group
Cell Viability (%)
TNF-α Inhibition (%)
IL-6 Inhibition (%)
NF-κB p-p65 IC₅₀
LPS Control (1 µg/mL)
100
0
0
N/A
TMP (100 µg/mL)
> 95
~ 45
~ 57
> 50 µM
Novel Pyrazole-Pyrazine Hybrid
> 95
> 80
> 85
~ 1.02 µM
Dexamethasone (Pos. Control)
> 95
> 90
> 90
< 0.1 µM
Note: Novel hybrid derivatives (e.g., pyrazole-conjugated imidazo[1,2-a]pyrazines) demonstrate vastly superior IC₅₀ values for NF-κB inhibition compared to baseline TMP, highlighting the value of structural hybridization in drug development.
References
Tetramethylpyrazine mitigates lipopolysaccharide-induced acute lung injury by inhibiting the HMGB1/TLR4/NF-κB signaling pathway in mice
Journal of Thoracic Disease
[Link]
Tetramethylpyrazine (TMP) protects rats against acute pancreatitis through NF-κB pathway
Taylor & Francis Online[Link]
Tetramethylpyrazine improves oxazolone-induced colitis by inhibiting the NF-κB pathway
University of Toronto Press[Link]
Systems pharmacology-based approach for dissecting the mechanisms of pyrazine components in Maotai liquor
Portland Press[Link]
Synthesis and protective effect of pyrazole conjugated imidazo[1,2-a]pyrazine derivatives against acute lung injury in sepsis rats
Acta Pharmaceutica (SRCE)
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, microbiologists, and drug development professionals.
Document Type: Technical Application Note & Standardized Protocol
Compound: 2-(Pyrazin-2-yloxy)acetic acid (CAS: 1593757-12-0)
Introduction and Rationale
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of several critical therapeutics, most notably the first-line antitubercular drug pyrazinamide[1]. Recent advancements in molecular hybridization have demonstrated that modifying the pyrazine ring can yield potent broad-spectrum antimicrobial agents[2].
2-(Pyrazin-2-yloxy)acetic acid (Molecular Weight: 154.13) represents a highly versatile building block and active pharmaceutical ingredient (API) candidate. The addition of the oxyacetic acid moiety to the pyrazine ring enhances aqueous solubility and provides a functional group capable of hydrogen bonding with target proteins. Evaluating its antimicrobial efficacy requires a rigorous, multi-tiered methodological approach that not only determines the Minimum Inhibitory Concentration (MIC) but also establishes the compound's bactericidal kinetics and mammalian cytotoxicity profile.
This application note details a self-validating, causality-driven methodology for testing the antimicrobial efficacy of 2-(Pyrazin-2-yloxy)acetic acid, adhering strictly to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) standards[3].
Experimental Workflow & Logical Architecture
To ensure data integrity, the evaluation workflow is designed as a closed-loop system. The primary efficacy data (MIC) is immediately validated by secondary kinetic assays (Time-Kill) and safety profiling (Cytotoxicity), ensuring that observed antimicrobial effects are pathogen-specific rather than universally toxic.
Caption: Tiered experimental workflow for evaluating the antimicrobial efficacy and safety profile of pyrazine derivatives.
Core Protocols
Protocol A: Broth Microdilution for MIC Determination
Objective: Determine the lowest concentration of 2-(Pyrazin-2-yloxy)acetic acid that completely inhibits visible bacterial growth.
Causality & Expert Insight: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because the divalent cations (
and ) stabilize the bacterial outer membrane, particularly in Gram-negative strains like P. aeruginosa. Testing in unadjusted media can lead to artificially low MIC values, generating false positives in drug discovery[3].
Materials:
Test compound: 2-(Pyrazin-2-yloxy)acetic acid (Stock solution: 10 mg/mL in DMSO).
Media: CAMHB (for standard ESKAPE pathogens) or Middlebrook 7H9 broth (for Mycobacteria)[1].
Compound Dilution: Prepare a two-fold serial dilution of 2-(Pyrazin-2-yloxy)acetic acid in CAMHB within a 96-well U-bottom microtiter plate. The final concentration range should typically span from 0.25 µg/mL to 256 µg/mL.
Critical Step: Ensure the final DMSO concentration in the test wells does not exceed 1% (v/v), as higher concentrations possess intrinsic antibacterial activity that confounds results.
Inoculum Preparation: Dilute the 0.5 McFarland suspension 1:100 in CAMHB to achieve a starting inoculum of
CFU/mL.
Inoculation: Dispense 50 µL of the diluted inoculum into each well containing 50 µL of the serially diluted compound. The final well concentration will be approximately
Sterility Control: Media + 1% DMSO only (Validates aseptic technique).
Positive Control: Ciprofloxacin or Pyrazinamide (Validates assay sensitivity)[2].
Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18–24 hours (or 5-7 days for mycobacterial strains)[1].
Readout: The MIC is recorded as the lowest concentration well with no visible turbidity. For precision, resazurin (Alamar Blue) can be added (MABA assay) where a color shift from blue to pink indicates metabolic activity[1].
Protocol B: Time-Kill Kinetics
Objective: Determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the pathogen) over time.
Causality & Expert Insight: While MIC provides a static snapshot of efficacy, clinical translation requires understanding the pharmacodynamics of the kill rate. Pyrazine derivatives often exhibit time-dependent killing mechanisms by disrupting membrane energetics[1].
Step-by-Step Procedure:
Prepare flasks containing 10 mL of CAMHB with 2-(Pyrazin-2-yloxy)acetic acid at concentrations of 1×, 2×, and 4× the determined MIC.
Inoculate flasks with the test organism to yield a starting density of
CFU/mL.
Incubate at 37°C with shaking (150 rpm) to ensure uniform exposure.
At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.
Perform 10-fold serial dilutions in sterile PBS and plate 10 µL spots onto Mueller-Hinton Agar plates.
Incubate plates for 24 hours and enumerate colonies.
Data Interpretation: A
decrease in CFU/mL (99.9% kill) from the initial inoculum defines bactericidal activity.
Quantitative Data Presentation
To accurately benchmark 2-(Pyrazin-2-yloxy)acetic acid, its efficacy must be contextualized against standard reference drugs and its cytotoxicity against normal mammalian cells (e.g., LO2 human liver cells)[2].
Table 1: Representative Antimicrobial and Cytotoxicity Profiling of Pyrazine Derivatives
Test Organism / Cell Line
Strain Type
Expected MIC Range (µg/mL)
Reference Drug (Ciprofloxacin) MIC
CC₅₀ (LO2 Cells)
Selectivity Index (SI)*
Staphylococcus aureus
Gram-positive
16 - 64
0.5
> 500 µg/mL
> 7.8
Escherichia coli
Gram-negative
32 - 128
0.25
> 500 µg/mL
> 3.9
Mycobacterium smegmatis
Acid-fast
8 - 32
1.0 (Pyrazinamide)
> 500 µg/mL
> 15.6
Candida albicans
Fungal
64 - >256
N/A
> 500 µg/mL
N/A
*Selectivity Index (SI) = CC₅₀ (Mammalian Cytotoxicity) / MIC (Antibacterial Efficacy). An SI > 10 is generally required to consider a compound a viable therapeutic lead.
Proposed Mechanism of Action (MoA)
Understanding the MoA is critical for lead optimization. Pyrazine derivatives, particularly acidic variants like 2-(Pyrazin-2-yloxy)acetic acid, are hypothesized to act as prodrugs or membrane-disrupting agents. In acidic environments (such as the phagolysosome during macrophage infection), the compound can become protonated, allowing it to cross the bacterial membrane. Once inside, it disrupts membrane potential and inhibits crucial targets like fatty acid synthase I (FASI) or ribosomal translation[1].
Caption: Proposed intracellular mechanism of action for pyrazine-based acidic derivatives.
Quality Control and Validation Rules
To ensure the trustworthiness of the data generated using this protocol, the following self-validating rules must be met:
Inoculum Effect Verification: If the MIC shifts by more than 4-fold when the starting inoculum is increased from
to CFU/mL, the compound is subject to a high inoculum effect, which must be reported.
Solvent Toxicity Baseline: The MIC of the solvent (DMSO) must be tested in parallel. If the organism shows inhibition in the 1% DMSO control well, the entire assay plate must be discarded and repeated.
EUCAST Strain Validation: Routine testing must include EUCAST phenotypically defined quality control strains (e.g., E. coli ATCC 25922) to ensure media and incubation conditions are optimal[3].
References
European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Methodology and Instructions - MIC Determination." EUCAST Guidelines. Available at: [Link]
MDPI. "Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives." Molecules. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Content Type: Advanced Application Note & Computational Protocol
Introduction & Structural Rationale
In the landscape of fragment-based drug discovery (FBDD) and rational drug design, nitrogen-containing heterocycles are foundational. Among these, 2-(Pyrazin-2-yloxy)acetic acid (CAS: 1593757-12-0) has emerged as a highly versatile building block and ligand scaffold [1].
As a Senior Application Scientist, I frequently observe that the success of a docking campaign hinges on the physicochemical nuances of the chosen ligand. 2-(Pyrazin-2-yloxy)acetic acid offers a unique tripartite pharmacophore:
The Pyrazine Core: An electron-deficient, six-membered aromatic ring containing two nitrogen atoms (N1, N4). These act as potent, directional hydrogen-bond acceptors, particularly effective at anchoring into the hinge regions of kinases (e.g., PIM-1 kinase) [2].
The Ether Linkage (-O-): Provides critical conformational flexibility, allowing the molecule to navigate tortuous binding pockets without severe entropic penalties.
The Acetic Acid Moiety: A terminal carboxylic acid that is fully deprotonated at physiological pH (7.4). This generates a localized negative charge capable of forming robust salt bridges with basic amino acid residues (such as Lysine or Arginine) located at the solvent-exposed boundaries of active sites [3].
Understanding the causality behind these structural features is paramount. By leveraging this compound in in silico screening, researchers can systematically probe both deep hydrophobic pockets (via the pyrazine ring) and solvent-accessible ionic networks (via the carboxylate).
Mechanistic Causality in Target Binding
When deploying 2-(Pyrazin-2-yloxy)acetic acid in molecular docking, it is critical to anticipate its binding modalities across different therapeutic targets.
Kinase Inhibition (e.g., PIM-1, AXL1)
Pyrazine derivatives are well-documented for their high affinity toward the ATP-binding sites of kinases. In studies involving PIM-1 kinase, the pyrazine nitrogen forms a critical hydrogen bond with the backbone amide of Glu121 in the hinge region [2]. Simultaneously, the flexible oxyacetic acid tail can project toward the catalytic lysine (Lys67), forming a stabilizing salt bridge that locks the kinase in an inactive conformation.
Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)
Recent docking campaigns against SARS-CoV-2 Main Protease (Mpro) have demonstrated that pyrazine-based conjugates establish multiple hydrogen bonds with the catalytic dyad (His41/Cys145) [4]. The ether oxygen of 2-(Pyrazin-2-yloxy)acetic acid acts as an additional H-bond acceptor, while the carboxylate group interacts with the S1' subsite, enhancing overall residence time.
Fig 1: Pharmacophore mapping and target interaction network of 2-(Pyrazin-2-yloxy)acetic acid.
Quantitative Data Summary: Pyrazine Scaffold Performance
The following table summarizes the typical binding energetics and key interacting residues for pyrazine-based ligands across validated targets, providing a benchmark for your docking results [2][3][4].
To ensure high-fidelity results, docking protocols must be self-validating. This means incorporating steps that verify the physiological relevance of the input structures before the docking algorithm is even executed.
Phase 1: Ligand Preparation (The Causality of Ionization)
Standard algorithms often default to neutral states, which is a critical error for carboxylic acids.
Structure Generation: Import the SMILES string for 2-(Pyrazin-2-yloxy)acetic acid (C1=CN=C(C=N1)OCC(=O)O) into your preparation suite (e.g., LigPrep or OpenBabel).
Ionization State Prediction: Run Epik (or equivalent) at pH 7.4 ± 0.5. Validation Check: Ensure the acetic acid moiety is generated in its deprotonated state (
). Failure to do so will eliminate the molecule's ability to form realistic salt bridges.
Energy Minimization: Apply the OPLS4 or AMBER force field to minimize the ligand, ensuring the ether oxygen angle is relaxed.
Phase 2: Protein Preparation (The Causality of Tautomerism)
Structure Retrieval: Download the target crystal structure (e.g., PDB ID: 2XJ1 for PIM-1)[2].
Preprocessing: Remove crystallographic waters unless they are structural (mediating >2 hydrogen bonds between ligand and receptor).
H-Bond Optimization: Assign tautomeric states to Histidine residues. Validation Check: If the pyrazine ring is expected to bind near a Histidine, ensure the Histidine nitrogen facing the pocket is protonated (acting as an H-bond donor to the pyrazine N-acceptor).
Restrained Minimization: Minimize the protein heavy atoms to an RMSD of 0.3 Å to relieve steric clashes.
Phase 3: Grid Generation and Docking
Grid Definition: Center the grid box on the co-crystallized native ligand. Ensure the box dimensions (typically 20 Å × 20 Å × 20 Å) encompass both the deep hydrophobic pocket and the solvent-exposed rim.
Docking Execution: Run Glide Extra Precision (XP) or AutoDock Vina. Allow full flexibility of the ether linkage and the acetic acid tail.
Scoring: Extract the top 5 poses based on the docking score.
Phase 4: Post-Docking Validation (MM-GBSA)
Static docking scores often overestimate the strength of solvent-exposed ionic bonds.
Rescoring: Subject the top poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.
Analysis: This step calculates the true free energy of binding (
) by accounting for the desolvation penalty of the highly polar carboxylate group, providing a highly accurate, self-validated thermodynamic profile.
Fig 2: Self-validating in silico workflow for docking 2-(Pyrazin-2-yloxy)acetic acid.
Conclusion
2-(Pyrazin-2-yloxy)acetic acid is far more than a simple building block; it is a rationally designed fragment that perfectly balances deep-pocket anchoring with solvent-boundary electrostatic anchoring. By strictly controlling the ionization state of the acetic acid moiety and the tautomeric states of the receptor during preparation, computational chemists can generate highly predictive, translatable models for novel drug discovery.
References
Ali, A., et al. (2020). "In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase." Journal of Applied Pharmaceutical Science, 10(11), 040-049. Available at:[Link]
Advanced Journal of Chemistry, Section A. (2025). "Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives." Available at: [Link]
TRDizin. (2021). "Pyrazine-chromene-3-carbohydrazide conjugates: Molecular docking and ADMET predictions on dualacting compounds against SARS-CoV-2 Mpro and RdRp." TRDizin Database, 25(6), 953-966. Available at: [Link]
Application
Advanced Application Note: The Pyrazine Scaffold in Medicinal Chemistry and Drug Discovery
Executive Summary The pyrazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at the 1,4-positions—is a privileged scaffold in medicinal chemistry. Its structural simplicity, combined with its uni...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at the 1,4-positions—is a privileged scaffold in medicinal chemistry. Its structural simplicity, combined with its unique electronic properties, makes it highly adaptable for drug design. The presence of two electronegative nitrogen atoms lowers the electron density of the aromatic ring, enhancing metabolic stability against oxidative degradation while providing key hydrogen-bond accepting sites for target engagement. This application note synthesizes the mechanistic rationale and validated experimental protocols for evaluating pyrazine derivatives, focusing on two landmark clinical applications: Bortezomib in oncology[1] and Pyrazinamide in infectious diseases[2].
Mechanistic Case Studies: The "Why" Behind the Scaffold
Oncology: Bortezomib and 26S Proteasome Inhibition
Bortezomib (Velcade) represents a breakthrough in the treatment of multiple myeloma and mantle cell lymphoma[1]. Structurally, it is a dipeptide boronic acid derivative featuring a pyrazine-2-carboxylic acid moiety.
Causality of the Scaffold: The pyrazine ring in bortezomib is not merely a structural spacer; it acts as a rigid, metabolically stable cap that optimally positions the dipeptide backbone and the electrophilic boronic acid warhead.
Mechanism of Action: The boronic acid moiety reversibly forms a tetrahedral adduct with the catalytic N-terminal threonine residue (Thr1) of the 20S core particle within the 26S proteasome. This inhibition blocks the degradation of ubiquitinated proteins, leading to the accumulation of pro-apoptotic factors (such as IκB, which prevents NF-κB activation) and ultimately triggering apoptosis in rapidly dividing myeloma cells[1].
Fig 1: Bortezomib-mediated 26S proteasome inhibition and apoptotic pathway.
Infectious Disease: Pyrazinamide and FASI Disruption
Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy, uniquely capable of eradicating semi-dormant Mycobacterium tuberculosis bacilli[2].
Causality of the Scaffold: PZA is a prodrug. It diffuses into the mycobacterial cell where the enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes the pyrazine-2-carboxamide into pyrazinoic acid (POA)[3].
Mechanism of Action: The efficacy of PZA is highly dependent on an acidic environment (pH 5.0–6.0), typical of active macrophage phagolysosomes. Under these conditions, POA is protonated, allowing it to accumulate intracellularly. This accumulation disrupts membrane energetics and competitively inhibits the eukaryotic-like fatty acid synthetase I (FASI), halting the biosynthesis of essential C16-C24 fatty acids required for the mycobacterial cell wall[2][4].
Fig 2: Pyrazinamide prodrug activation and FASI inhibition workflow.
As an application scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with internal controls to ensure data integrity when evaluating novel pyrazine derivatives.
Objective: Quantify the IC50 of novel pyrazine-boronic acid derivatives against the chymotrypsin-like activity of the 20S core particle.
Rationale: We utilize the fluorogenic substrate Suc-LLVY-AMC. Cleavage by the proteasome releases free AMC (7-Amino-4-methylcoumarin), yielding a fluorescent signal. A decrease in fluorescence indicates target inhibition[7].
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA, 1 mM DTT). Note: DTT is critical to maintain the reducing environment required for optimal proteasome activity.
Compound Dilution: Serially dilute the pyrazine derivative in DMSO (100x final concentration), then dilute 1:10 in assay buffer. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: In a black 96-well microtiter plate, add 0.5 nM purified human 20S proteasome to the diluted compounds. Include a vehicle control (1% DMSO) and a positive control (Bortezomib, 10 nM). Incubate at 37°C for 30 minutes to allow for the reversible tetrahedral adduct to form.
Substrate Addition: Initiate the reaction by adding 50 µM Suc-LLVY-AMC.
Kinetic Measurement: Immediately transfer the plate to a fluorometer. Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm) at 37°C.
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Normalize data against the vehicle control and fit to a 4-parameter logistic curve to determine the IC50.
Objective: Determine the Minimum Inhibitory Concentration (MIC) of pyrazine-2-carboxamide analogs against M. tuberculosis H37Rv.
Rationale: Because PZA requires protonation to become the active pyrazinoic acid, standard neutral pH assays will yield false negatives. The assay medium must be strictly adjusted to pH 5.5–6.0[4].
Step-by-Step Methodology:
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Adjust the pH precisely to 5.5 using 1N HCl. Critical step: Failure to acidify the media will prevent the accumulation of the active POA moiety.
Inoculum Standardization: Grow M. tuberculosis H37Rv to log phase (OD600 ~0.6-0.8). Dilute the culture in the acidified 7H9 broth to a final concentration of
CFU/mL.
Compound Plating: In a 96-well clear plate, perform 2-fold serial dilutions of the pyrazine analogs. Include PZA as a positive control and drug-free media as a growth control.
Incubation: Add the standardized inoculum to all wells. Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.
Resazurin Microtiter Assay (REMA) Readout: On day 7, add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.
Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest concentration of the pyrazine derivative that prevents the color change.
Conclusion
The pyrazine scaffold remains a fertile ground for drug discovery. By understanding the specific mechanistic requirements of the scaffold—whether it is the rigid geometry required for proteasome binding (Bortezomib) or the pH-dependent prodrug activation required for FASI inhibition (Pyrazinamide)—medicinal chemists can rationally design highly potent, selective, and metabolically stable therapeutics.
References
Zimhony, O., Cox, J. S., Welch, J. T., Vilchèze, C., & Jacobs, W. R. (2000). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis." Nature Medicine. URL:[Link]
Grosicki, S., Barchnicka, A., Jurczyszyn, A., & Grosicka, A. (2014). "Bortezomib for the treatment of multiple myeloma." Expert Review of Hematology. URL:[Link]
Scott, K., Hayden, P. J., Will, A., Wheatley, K., & Coyne, I. (2016). "Bortezomib for the treatment of multiple myeloma." Cochrane Database of Systematic Reviews. URL:[Link]
Technical Support Center: Synthesis of 2-(Pyrazin-2-yloxy)acetic Acid
Welcome to the technical support center for the synthesis of 2-(Pyrazin-2-yloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(Pyrazin-2-yloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find in-depth, field-proven insights in a question-and-answer format to enhance your experimental success and improve your product yield.
The synthesis of 2-(Pyrazin-2-yloxy)acetic acid is typically achieved through a two-step process:
Step 1: Williamson Ether Synthesis. This step involves the reaction of 2-chloropyrazine with an ester of glycolic acid, such as ethyl glycolate, in the presence of a base to form the intermediate, ethyl 2-(pyrazin-2-yloxy)acetate.
Step 2: Saponification (Hydrolysis). The intermediate ester is then hydrolyzed under basic conditions, followed by acidification, to yield the final product, 2-(Pyrazin-2-yloxy)acetic acid.
This guide will address specific issues that may arise during each of these stages.
Part 1: Troubleshooting the Williamson Ether Synthesis (Step 1)
Q1: I am getting a very low yield of the intermediate ester, ethyl 2-(pyrazin-2-yloxy)acetate. What are the most likely causes?
A low yield in the Williamson ether synthesis step can be attributed to several factors, ranging from reagent quality to reaction conditions. This reaction proceeds via an SN2 mechanism, where the alkoxide of ethyl glycolate acts as a nucleophile and attacks the electron-deficient carbon atom of 2-chloropyrazine, displacing the chloride ion.[1]
Here’s a breakdown of potential causes and their solutions:
Purity and Reactivity of Starting Materials:
2-Chloropyrazine: Impurities can interfere with the reaction. Ensure its purity by checking the melting point or by analytical techniques like NMR or GC-MS.
Ethyl Glycolate: This reagent is susceptible to hydrolysis. Use freshly distilled or a new bottle of ethyl glycolate.
Base: The choice and quality of the base are critical. A strong, non-nucleophilic base is preferred to deprotonate the ethyl glycolate without competing in the substitution reaction. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices.[2] Ensure the base is not old or has been improperly stored, which can lead to deactivation.
Sub-optimal Reaction Conditions:
Incomplete Deprotonation: The deprotonation of ethyl glycolate to form the alkoxide is a crucial first step. Ensure you are using a sufficient excess of a strong base. The reaction should be stirred for an adequate amount of time after the addition of the base and before the addition of 2-chloropyrazine to ensure complete formation of the nucleophile.
Temperature: While some Williamson ether syntheses can be performed at room temperature, heating is often required to drive the reaction to completion, especially with less reactive aryl halides like 2-chloropyrazine.[3] However, excessive temperatures can lead to side reactions and decomposition. A systematic optimization of the temperature is recommended.
Solvent: A polar aprotic solvent like DMF or THF is typically used to dissolve the reactants and facilitate the SN2 reaction. Ensure the solvent is anhydrous, as water can quench the alkoxide and hydrolyze the starting materials.
Q2: My TLC plate shows multiple spots after the Williamson ether synthesis reaction, including unreacted 2-chloropyrazine. What are the potential side reactions?
The presence of multiple spots on your TLC plate indicates an incomplete reaction and/or the formation of side products.
Unreacted Starting Material: A prominent spot corresponding to 2-chloropyrazine suggests the reaction has not gone to completion. This could be due to:
Insufficient reaction time or temperature.
Deactivated base or nucleophile.
Poor stoichiometry.
Potential Side Reactions:
Hydrolysis: If there is moisture in your reaction, 2-chloropyrazine can hydrolyze to 2-hydroxypyrazine. Similarly, the ethyl glycolate can be hydrolyzed.
Reaction with Solvent: Some solvents can react with the strong base used. For example, if using a protic solvent, it will be deprotonated by the base.
Dimerization or Polymerization: Although less common in this specific reaction, highly reactive intermediates can sometimes lead to undesired oligomeric byproducts.
Experimental Protocol: Optimizing the Williamson Ether Synthesis
Materials:
2-Chloropyrazine
Ethyl glycolate
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (or THF).
Base Addition: Carefully add sodium hydride (1.2 equivalents) to the solvent.
Nucleophile Formation: Cool the mixture to 0 °C in an ice bath. Slowly add ethyl glycolate (1.1 equivalents) dropwise via the dropping funnel. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
Addition of Electrophile: Dissolve 2-chloropyrazine (1.0 equivalent) in a minimal amount of anhydrous DMF (or THF) and add it to the reaction mixture.
Reaction: Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor the progress by TLC.
Work-up: Once the reaction is complete (as indicated by the disappearance of the 2-chloropyrazine spot on TLC), cool the mixture to room temperature and carefully quench the excess NaH by the slow addition of water or isopropanol. Dilute the mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Parameter
Recommended Condition
Rationale
Base
Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
Strong, non-nucleophilic bases that efficiently deprotonate the alcohol.[2]
Solvent
Anhydrous DMF or THF
Polar aprotic solvents that facilitate SN2 reactions.
Temperature
60-100 °C (optimization may be required)
Provides sufficient energy to overcome the activation barrier for this SNAr-type reaction.
Monitoring
Thin-Layer Chromatography (TLC)
Allows for real-time tracking of the reaction progress.[4]
Part 2: Troubleshooting the Saponification (Step 2)
Q3: The hydrolysis of my intermediate ester is incomplete, or I am observing degradation of my final product. How can I improve this step?
Incomplete hydrolysis or product degradation during saponification are common issues.
Incomplete Hydrolysis:
Insufficient Base: Ensure at least one equivalent of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
Reaction Time and Temperature: Saponification can be slow at room temperature. Gentle heating (e.g., 40-60 °C) can accelerate the reaction. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
Solvent System: A mixture of water and a water-miscible organic solvent (e.g., methanol, ethanol, or THF) is typically used to ensure the ester is fully dissolved and can interact with the aqueous base.
Product Degradation:
Harsh Conditions: The pyrazine ring can be sensitive to harsh basic or acidic conditions, especially at high temperatures for prolonged periods. Avoid excessive heating or extended reaction times once the hydrolysis is complete.
Acidification: During the work-up, the acidification step to protonate the carboxylate and precipitate the product should be done carefully. Adding the acid too quickly can cause a rapid temperature increase, potentially leading to degradation. It is advisable to perform the acidification in an ice bath.
Experimental Protocol: Optimized Saponification
Materials:
Ethyl 2-(pyrazin-2-yloxy)acetate
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
Methanol or Ethanol
Water
Hydrochloric acid (e.g., 1M HCl)
Procedure:
Dissolution: Dissolve the crude or purified ethyl 2-(pyrazin-2-yloxy)acetate in a mixture of methanol (or ethanol) and water.
Base Addition: Add a solution of NaOH or LiOH (1.5 equivalents) in water to the ester solution.
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) and monitor the reaction by TLC.
Acidification: Once the reaction is complete, cool the mixture in an ice bath. Slowly add 1M HCl with vigorous stirring until the pH of the solution is acidic (pH ~2-3).
Isolation: The product, 2-(Pyrazin-2-yloxy)acetic acid, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Purification (if necessary): If the product is not pure enough, it can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Parameter
Recommended Condition
Rationale
Base
NaOH or LiOH (1.1 - 1.5 eq.)
Strong bases that effectively hydrolyze the ester.
Solvent
Methanol/Water or Ethanol/Water
Co-solvent system to ensure solubility of both the ester and the inorganic base.
Temperature
Room Temperature to 50 °C
Gentle heating can increase the reaction rate without causing significant degradation.
Acidification
Slow addition of 1M HCl at 0 °C
Controlled protonation of the carboxylate to prevent product degradation from excessive heat.
Visualizing the Synthesis and Troubleshooting
Caption: General workflow for the synthesis of 2-(Pyrazin-2-yloxy)acetic acid.
Optimizing reaction conditions for pyrazine synthesis
Welcome to the Pyrazine Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance of thermodynamics and kinetics required to synthesize...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Pyrazine Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance of thermodynamics and kinetics required to synthesize functionalized pyrazines. Whether you are developing novel pharmaceuticals, agricultural chemicals, or advanced materials, relying on empirical guesswork leads to poor atom economy and complex purification pipelines.
This guide is engineered to bypass standard textbook generalities. Here, we dissect the mechanistic causality behind reaction failures, provide self-validating experimental workflows, and establish robust troubleshooting frameworks to optimize your pyrazine synthesis.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my condensation reaction of 1,2-diamines and 1,2-diketones stalling at the dihydropyrazine intermediate?
Causality: The classical condensation of 1,2-diamines with 1,2-dicarbonyls is a two-step process. The initial condensation rapidly forms a dihydropyrazine intermediate. However, the subsequent aromatization to the final pyrazine requires an oxidative driving force. If your reaction is run under strictly anaerobic conditions without an appropriate catalyst, the thermodynamic barrier to aromatization prevents completion, causing the intermediate to accumulate[1].
Resolution: You do not necessarily need harsh oxidants or high-temperature refluxing. Introduce a catalytic amount of a mild base like potassium tert-butoxide (t-BuOK) in an aqueous methanol solvent system[1]. The base facilitates a rapid, one-pot aromatization at room temperature, driving the dihydropyrazine to the fully aromatic pyrazine without the need for bubbling oxygen or heavy metal oxidants like MnO₂[1][2].
Q2: During the dehydrogenative coupling of β-amino alcohols, I am observing a complex mixture of unidentified side products. How can I improve selectivity for 2,5-disubstituted pyrazines?
Causality: Acceptorless dehydrogenative coupling relies on the initial metal-catalyzed dehydrogenation of the alcohol to an α-amino aldehyde, which then self-condenses. High temperatures (e.g., >150 °C) or prolonged reaction times can trigger undesired polymerization, over-oxidation of the intermediate aldehydes, or thermal degradation[3].
Resolution:
Catalyst Selection: Switch to highly selective, earth-abundant acridine-based manganese pincer complexes or specific ruthenium pincer complexes, which tightly control the dehydrogenation rate[3][4].
Thermal Regulation: Lower the reaction temperature from 150 °C to 125 °C. While this may require extending the reaction time (e.g., from 12 h to 24 h), it significantly suppresses side-product formation and improves the yield of the desired 2,5-disubstituted pyrazine[3].
Mechanistic pathway of dehydrogenative coupling of β-amino alcohols to pyrazines.
Q3: How do I optimize the synthesis of poly(hydroxyalkyl)pyrazines using green chemistry approaches?
Causality: Traditional methods rely heavily on volatile organic solvents. A modern green alternative utilizes reactive eutectic media (REM) composed of ammonium formate and monosaccharides (like fructose or glucose). In this system, the REM acts as both the solvent and the reactant[5]. However, the inherently high viscosity of eutectic media can severely hinder mass transfer and cause uneven localized heating during microwave irradiation, leading to inconsistent yields.
Resolution: Add a carefully controlled molar ratio of water to the eutectic mixture. This drastically reduces the viscosity of the media without compromising the reaction yield[5]. Set your microwave irradiation parameters to 120 °C for a maximum of 3 minutes; prolonged heating at this temperature will cause the poly(hydroxyalkyl)pyrazine products to undergo thermal degradation[5].
Q4: How can I control the chemo-selectivity between pyrazine and pyrrole formation when using biocatalytic transaminases on α-diketones?
Causality: When utilizing ω-transaminases (e.g., ATA-113) to aminate α-diketones, the resulting α-amino ketones face a bifurcation in their reaction pathway. They can either undergo spontaneous oxidative dimerization to form pyrazines, or, if a β-keto ester is present, condense via the Knorr synthesis to form pyrroles[6]. This dimerization pathway is highly sensitive to the pH of the microenvironment.
Resolution: To selectively synthesize pyrazines, allow the α-amino ketone to spontaneously dimerize during the aqueous extraction phase at neutral to slightly basic conditions. If pyrrole is the desired byproduct, lower the reaction pH to 5 and use an excess (3 equivalents) of the β-keto ester to completely suppress the oxidative dimerization into pyrazine[6].
Troubleshooting decision tree for low-yielding pyrazine synthesis reactions.
Part 2: Validated Experimental Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: One-Pot Condensation of 1,2-Diketones and 1,2-Diamines (Green Approach)
Target: High-yield, room-temperature synthesis avoiding heavy metal oxidants[1].
Preparation: In a 50 mL round-bottom flask, dissolve 2.0 mmol of a recrystallized 1,2-diketone (e.g., benzil) in 3.0 mL of aqueous methanol. Stir with a magnetic bar until the solution is completely homogeneous.
Reagent Addition: Add exactly 2.0 mmol of the corresponding 1,2-diamine (e.g., ethylenediamine) to the mixture.
Catalysis: Introduce a catalytic amount of potassium tert-butoxide (t-BuOK) (approximately 10 mg or 0.08 mmol)[1].
Reaction: Stir the mixture continuously at room temperature.
Validation Checkpoint: Monitor the reaction strictly via Thin Layer Chromatography (TLC). You must observe the disappearance of the starting material, the transient appearance of a dihydropyrazine intermediate spot, and its subsequent conversion into a single, distinct spot corresponding to the fully aromatized pyrazine. If the intermediate spot persists, verify the activity of your t-BuOK.
Isolation: Evaporate the methanol under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent[1].
Protocol B: Acceptorless Dehydrogenative Coupling of β-Amino Alcohols
Target: Selective synthesis of 2,5-disubstituted pyrazines with H₂ and H₂O as sole byproducts[4].
Inert Setup: In a thoroughly dried Schlenk tube under an inert argon atmosphere, combine 0.5 mmol of the target β-amino alcohol, 2 mol % of an acridine-based manganese pincer catalyst, and 3 mol % of potassium hydride (KH) base[4].
Solvation: Add 2.0 mL of anhydrous toluene to facilitate water elimination.
Thermal Activation: Seal the Schlenk tube and submerge it in a preheated oil bath set to 125 °C – 150 °C. Stir vigorously for 24 hours[3][4].
Validation Checkpoint: Perform an aliquot GC-MS analysis. The mass spectra must confirm the presence of the 2,5-disubstituted pyrazine and the absence of α-amino aldehyde intermediates. The detection of H₂ gas evolution (via bubbler if an open system is adapted) and water formation validates the catalytic cycle[4].
Quenching & Extraction: Cool the vessel to room temperature. Quench the reaction by the careful, dropwise addition of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Isolate the pure pyrazine via silica gel column chromatography[3].
Part 3: Comparative Data Matrices
Use the following quantitative matrix to select the optimal synthetic route based on your available infrastructure and target derivatives.
Synthesis Pathway
Key Substrates
Catalyst / Promoter
Optimal Temp
Optimal Time
Primary Byproducts
Direct Condensation
1,2-Diketone + 1,2-Diamine
t-BuOK (aqueous MeOH)
Room Temp
Varies (TLC)
H₂O
Dehydrogenative Coupling
β-Amino Alcohols
Mn/Ru Pincer Complex + KH
125 °C – 150 °C
24 hours
H₂, H₂O
Reactive Eutectic Media
Monosaccharides + NH₄HCO₂
Microwave Irradiation (5W)
120 °C
< 3 mins
H₂O
Chemo-Enzymatic
α-Diketones + Amine Donor
ω-Transaminase (ATA-113)
30 °C
72 hours
None (Aqueous)
References
Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Source: PMC (NIH). URL: [Link]
Title: Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Source: Green Chemistry (RSC Publishing). URL: [Link]
Title: Greener approach toward one pot route to pyrazine synthesis. Source: Green Chemistry Letters and Reviews (Mobt3ath). URL: [Link]
Title: Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles. Source: PMC (NIH). URL: [Link]
Title: Silica gel an Efficient Catalyst for One-pot Synthesis of Pyrazines from Ethylenediamine and 1, 2-Diketones. Source: Connect Journals. URL: [Link]
Technical Support Center: Pyrazine Derivative Synthesis & Troubleshooting
Welcome to the Pyrazine Synthesis Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the construction and functionalization...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Pyrazine Synthesis Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals facing challenges in the construction and functionalization of the pyrazine core. Because the pyrazine ring is highly electron-deficient and contains two coordinating nitrogen atoms, standard synthetic methodologies often yield complex mixtures of side products.
This guide dissects the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.
Part 1: Diagnostic FAQs & Causality Analysis
Q1: During the classical condensation of 1,2-diamines and 1,2-dicarbonyls, why am I isolating ring-cleaved aldehydes instead of the desired pyrazine?
The Causality: The classical Gutknecht-type synthesis first yields a 1,4-dihydropyrazine intermediate, which must be oxidized to achieve aromaticity[1]. If ambient dioxygen (
) is used as the oxidant, the reaction proceeds via an outer-sphere electron transfer to form a radical cation and superoxide, which recombine into a hydroperoxide intermediate[2]. In certain polar aprotic solvents (like acetonitrile), this hydroperoxide undergoes rapid intramolecular fragmentation, cleaving the C-C bond to yield 5,6-dihydro-5,5-dimethyl-3-formyl-1,4-oxazine-2-one (an aldehyde) rather than eliminating water to form the pyrazine[2].
The Solution: Abandon ambient oxidation for sensitive substrates. Utilize controlled, stoichiometric oxidants such as Manganese(IV) Oxide () or Copper(II) Oxide () in non-fragmenting solvent systems to force the aromatization pathway[1].
Q2: My Suzuki-Miyaura cross-coupling with chloropyrazine is failing, yielding mostly unreacted starting material and protodeboronated aryl species. How do I fix this?
The Causality: Pyrazines are highly electron-deficient, making the oxidative addition of palladium to the C-Cl bond exceptionally slow. While the catalyst struggles to insert, the arylboronic acid sits in the basic, aqueous reaction medium. The prolonged lifetime of the boronic acid under these conditions leads to base-catalyzed protodeboronation (cleavage of the C-B bond to yield the arene)[3]. Furthermore, the basic nitrogen atoms of the pyrazine ring can coordinate to the palladium center, poisoning the catalyst[3].
The Solution: Switch your nucleophile from a standard boronic acid to a potassium organotrifluoroborate salt [4]. Trifluoroborates are stable to basic hydrolysis and provide a slow, controlled release of the active boronic species, perfectly matching the sluggish transmetalation rate of the pyrazine system and virtually eliminating protodeboronation[4].
Q3: I am attempting a Stille coupling with a stannylated pyrazine, but I am isolating massive amounts of pyrazine homocoupling product. Why?
The Causality: Homocoupling in Stille reactions involving electron-deficient stannanes occurs when the transmetalation step outpaces the oxidative addition of the electrophile. If all reagents are mixed simultaneously, the Pd(0) catalyst can interact with the stannylated pyrazine before it has fully inserted into the aryl halide/aroyl chloride, triggering a homocoupling cascade[4].
The Solution: Alter the order of addition. Pre-mix the electrophile (e.g., aroyl chloride) with the palladium catalyst and allow the oxidative addition complex to form completely before introducing the stannylated pyrazine[4].
Q4: When performing nucleophilic aromatic substitution (
) on 3-chloropyrazine-2-carboxamide with amines, I get double-substituted side products. How can I improve regioselectivity?
The Causality: The carboxamide group activates multiple positions on the pyrazine ring. Under conventional thermal heating, the extended reaction times required to push the initial substitution to completion provide enough kinetic energy to trigger simultaneous aminolysis of the acyl group or secondary substitution at other ring positions[5].
The Solution: Transition to microwave-assisted synthesis. Microwave irradiation provides rapid, uniform heating that accelerates the primary aminodehalogenation (often completing in <30 minutes at 140 °C), allowing you to quench the reaction before the slower, secondary side-reactions can occur[5].
Part 2: Mechanistic & Troubleshooting Visualizations
Mechanistic divergence in 1,4-dihydropyrazine oxidation leading to ring cleavage vs. aromatization.
Logical troubleshooting workflow for mitigating side products in pyrazine cross-coupling.
Part 3: Data Analytics & Parameter Optimization
Table 1: Optimization of Pyrazine Cross-Coupling Parameters to Minimize Side Products
Reaction Type
Primary Side Product
Root Cause (Causality)
Recommended Optimization
Suzuki-Miyaura
Protodeboronated Arene
Sluggish transmetalation; base-catalyzed degradation of boronic acid[3].
Replace boronic acids with organotrifluoroborate salts[4].
Suzuki-Miyaura
Unreacted Starting Material
Catalyst poisoning via pyrazine nitrogen coordination[3].
Use bulky Pd(II) ONO pincer complexes; switch to weaker bases ()[3].
) (10.0 equiv) in a single portion. Note: The large excess is required as functions as a surface-active heterogeneous oxidant.
Reaction Monitoring (Self-Validation): Stir the suspension at room temperature. Monitor the reaction strictly via TLC (UV active) or LC-MS every 30 minutes. The disappearance of the non-aromatic intermediate confirms successful oxidation without exposing the system to harsh thermal conditions that promote degradation.
Workup: Once complete (typically 2-4 hours), filter the reaction mixture through a tight pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with ethyl acetate.
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude pyrazine is typically >95% pure and free of aldehyde cleavage products.
Protocol B: Suzuki-Miyaura Coupling using Potassium Organotrifluoroborates
This protocol suppresses protodeboronation and homocoupling when functionalizing electron-deficient chloropyrazines[3],[4].
Reagent Assembly: In an oven-dried Schlenk flask, combine 2-chloropyrazine (1.0 equiv), the appropriate potassium aryltrifluoroborate salt (1.1 equiv),
(0.05 equiv), and (3.0 equiv).
Solvent Degassing: Add a solvent mixture of Toluene/Water (3:1, 0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Crucial Step: Oxygen must be rigorously excluded to prevent catalyst deactivation and oxidative homocoupling.
Heating & Validation: Heat the mixture to 90 °C. After 2 hours, withdraw a 50
aliquot, dilute with ethyl acetate, filter through a micro-plug of silica, and analyze via GC-MS. You should observe >80% conversion of the chloropyrazine with negligible protodeboronated arene.
Quench & Extraction: Cool to room temperature, dilute with water, and extract three times with ethyl acetate.
Purification: Dry the combined organic layers over
, concentrate, and purify via flash column chromatography.
References
Source: The Journal of Organic Chemistry (ACS Publications)
Review on the Synthesis of Pyrazine and Its Derivatives
Source: ResearchGate
URL
New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions
Source: MDPI
URL
Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides
Source: Benchchem
URL
Technical Support Center: 2-(Pyrazin-2-yloxy)acetic Acid Stability & Troubleshooting
Welcome to the Technical Support Center for 2-(Pyrazin-2-yloxy)acetic acid (CAS: 1593757-12-0). As a critical building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis, maintaining the st...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-(Pyrazin-2-yloxy)acetic acid (CAS: 1593757-12-0). As a critical building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis, maintaining the structural integrity of this molecule is paramount.
This guide is engineered for researchers, analytical scientists, and drug development professionals. It synthesizes fundamental organic chemistry principles with field-proven pharmaceutical stress testing methodologies to help you predict, troubleshoot, and prevent degradation in your workflows[1].
Part 1: Mechanistic Pathways of Degradation
To effectively prevent degradation, one must first understand the molecular vulnerabilities of 2-(Pyrazin-2-yloxy)acetic acid. The molecule consists of an electron-deficient pyrazine ring linked via an ether bond to an acetic acid moiety. This specific architecture presents three primary vectors for chemical degradation[2]:
N-Oxidation of the Pyrazine Ring: Despite the electron-withdrawing nature of the pyrazine ring, the lone pairs on the nitrogen atoms are susceptible to electrophilic attack by peroxides or strong oxidants, leading to the formation of pyrazine N-oxides[3].
Ether Cleavage (Hydrolysis): Under extreme acidic or basic conditions, the aryloxy-acetic acid ether linkage can undergo hydrolysis, yielding pyrazin-2-ol and glycolic acid.
Thermal/Photochemical Decarboxylation: Alpha-aryloxy carboxylic acids can undergo unimolecular decomposition or radical-mediated decarboxylation when exposed to high heat or UV irradiation, releasing CO₂[4].
Degradation pathways of 2-(Pyrazin-2-yloxy)acetic acid under forced stress conditions.
Part 2: Troubleshooting Guides & FAQs
Q1: During stability testing of our liquid formulation, we observed a new LC-MS peak with a mass shift of +16 Da. What is causing this, and how do we prevent it?
Root Cause: A +16 Da mass shift is the classic signature of N-oxidation. In aqueous or oxygen-rich environments, trace peroxides (often introduced via excipients like PEGs or polysorbates) attack the nitrogen atoms on the pyrazine ring, forming an N-oxide degradant[3].
Prevention Strategy:
Formulation: Switch to low-peroxide excipient grades.
Processing: Implement an inert gas purge (Argon or Nitrogen) during compounding and vial filling to displace dissolved oxygen.
Storage: Store the compound in amber, airtight containers. If the compound is in a solid state, consider adding a desiccant and oxygen scavenger to the packaging.
Q2: We are experiencing a loss of assay after autoclaving our intermediate solutions. The pH of the solution also drops significantly. Why?
Root Cause: You are likely observing thermal decarboxylation coupled with ether cleavage. At high temperatures (e.g., 121°C during autoclaving), aryloxyacetic acids can undergo thermal decomposition, releasing CO₂[4]. Furthermore, if the solution is unbuffered, the generation of acidic byproducts (like glycolic acid from ether cleavage) will cause an autocatalytic drop in pH, accelerating further hydrolysis.
Prevention Strategy:
Do not use heat sterilization for solutions containing this moiety. Instead, utilize 0.22 µm sterile filtration .
If thermal processing is unavoidable, buffer the solution to a stable pH (typically between pH 5.0 and 7.0) using a non-nucleophilic buffer (e.g., phosphate or citrate) to prevent acid-catalyzed ether cleavage.
Q3: How can I ensure my analytical method is truly "stability-indicating" for this compound?
Root Cause: A method is only stability-indicating if it can resolve the intact API from all its degradation products without interference. If degradants co-elute with the main peak, your assay will falsely report high stability.
Prevention Strategy: You must perform a comprehensive Forced Degradation Study (Stress Testing)[1]. A self-validating system requires calculating the Mass Balance : the sum of the molar quantities of the remaining API and all quantified degradants must equal ~100% of the initial API concentration[5]. If the mass balance is <90%, degradants are either co-eluting, volatile (e.g., CO₂ from decarboxylation), or permanently retained on the HPLC column.
Part 3: Quantitative Data & Experimental Protocols
Forced Degradation Study Summary
The following table summarizes the expected degradation behavior of 2-(Pyrazin-2-yloxy)acetic acid under standard ICH-aligned stress conditions. This data provides a baseline for comparing your own analytical results.
Stress Condition
Reagents / Environment
Time / Temp
Primary Degradation Pathway
Expected Mass Shift
Oxidative
3% H₂O₂
24h @ 25°C
Pyrazine N-oxidation
+16 Da
Acidic
0.1 N HCl
48h @ 60°C
Ether Cleavage (Hydrolysis)
Cleavage products
Basic
0.1 N NaOH
48h @ 60°C
Ether Cleavage (Hydrolysis)
Cleavage products
Thermal (Solid)
Dry Heat
7 days @ 105°C
Decarboxylation
-44 Da (CO₂ loss)
Photolytic
UV/Vis (ICH Q1B)
1.2M lux hrs
Radical formation / Ring opening
Variable
Standardized Forced Degradation Workflow
To ensure a self-validating system that establishes true causality between stress and degradation, execute the following protocol:
Step 1: Sample Preparation
Prepare a 1.0 mg/mL stock solution of 2-(Pyrazin-2-yloxy)acetic acid in a mass-spectrometry compatible diluent (e.g., 50:50 Water:Acetonitrile).
Step 2: Stress Application
Aliquot the stock into five separate vials. Apply the stress conditions outlined in the table above (Acid, Base, Peroxide, Heat, Light). Crucial step: Always prepare an unstressed control vial stored at 2-8°C.
Step 3: Quenching & Neutralization
To halt degradation and protect the LC column, neutralize acidic samples with equimolar NaOH, and basic samples with equimolar HCl. Quench oxidative samples using sodium thiosulfate or sodium bisulfite.
Step 4: LC-HRMS Analysis
Analyze the samples using High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) coupled with a gradient UHPLC method (e.g., C18 column, 0.1% Formic acid in Water/Acetonitrile).
Step 5: Mass Balance Validation
Calculate the mass balance by comparing the total peak area of the stressed samples against the unstressed control. Investigate any mass balance discrepancies >10%.
Standardized forced degradation workflow ensuring self-validating mass balance.
Part 4: References
Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Taylor & Francis / CRC Press. Available at:
Pharmaceutical Stress Testing: Predicting Drug Degradation (Routledge Overview). Baertschi, S. W. et al. Routledge. Available at:
Pharmaceutical Stress Testing by Steven W. Baertschi, 2nd edition. Perlego. Available at:
Theoretical Study of the Gas Phase Decomposition of Glycolic, Lactic, and 2-Hydroxyisobutyric Acids. Journal of the American Chemical Society. Available at:
N-Oxidation of Pyrazines by Bromamine-B in Perchloric Acid Medium: Kinetic and Mechanistic Approach. Korean Chemical Society. Available at:
N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach. ResearchGate. Available at:
Overcoming poor cell permeability of pyrazine-based inhibitors
Welcome to the Technical Support Center for Medicinal Chemistry & Pharmacokinetics . This hub is specifically designed for drug development professionals and researchers troubleshooting the pharmacokinetic bottlenecks of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Medicinal Chemistry & Pharmacokinetics . This hub is specifically designed for drug development professionals and researchers troubleshooting the pharmacokinetic bottlenecks of pyrazine-based small molecule inhibitors.
Pyrazine rings are highly privileged scaffolds in medicinal chemistry, frequently utilized to establish critical hydrogen bond interactions with kinase hinge regions or viral proteases. However, their inherent physicochemical properties—specifically high polarity and a dense hydrogen bond acceptor (HBA) profile—often result in poor passive membrane permeability and high susceptibility to active efflux.
This guide provides authoritative, field-proven strategies to diagnose, structurally optimize, and experimentally validate the cell permeability of your pyrazine hits.
Part 1: Diagnostic Workflows & FAQs
Q: My pyrazine-based hit shows sub-nanomolar biochemical potency but zero cellular activity. What is the mechanistic cause?A: The causality usually lies in the high desolvation energy required for the molecule to partition into the lipophilic core of the cell membrane. The two nitrogen atoms in the pyrazine core act as strong hydrogen bond acceptors, significantly increasing the topological polar surface area (tPSA). If your molecule also contains multiple hydrogen bond donors (HBDs), it likely violates the optimal physicochemical space for passive diffusion. The molecule is trapped in the aqueous extracellular space.
Q: How do I definitively differentiate between poor passive permeability and active efflux?A: You must decouple passive diffusion from active transport by running parallel assays.
PAMPA (Parallel Artificial Membrane Permeability Assay): Measures only passive diffusion. If your PAMPA score is low, your molecule has a fundamental physicochemical flaw (e.g., too polar, too large).
Caco-2 Assay: Measures both passive diffusion and active transport (efflux/influx)[1]. If your PAMPA score is high but your Caco-2 Apical-to-Basolateral (A-B) transport is low—coupled with a high Basolateral-to-Apical (B-A) transport—your compound is a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
Workflow for diagnosing and resolving pyrazine permeability bottlenecks.
Part 2: Structural Optimization & Prodrug Strategies
Q: What medicinal chemistry strategies can improve the passive permeability of my pyrazine scaffold without losing target affinity?A: If your molecule suffers from low passive permeability, you must alter its 3D electronic footprint. Proven strategies include:
Scaffold Hopping: Replacing the pyrazine or related pyrimidine cores with bioisosteres can drastically alter permeability. For example, in the development of IRAK4 inhibitors, transitioning from a pyrrolopyrimidine to a pyrrolotriazine scaffold removed one formal hydrogen bond donor, intrinsically increasing lipophilicity and overcoming severe permeability and efflux issues[2].
Intramolecular Hydrogen Bonding: Design the molecule so that an adjacent HBD (like an amine or hydroxyl) forms a stable intramolecular hydrogen bond with one of the pyrazine nitrogens. This shields the polarity from the aqueous environment, reducing the 3D polar surface area and lowering desolvation energy.
Fluorination: Introducing fluorine atoms adjacent to the pyrazine core or on appended aryl rings can decrease the basicity (pKa) of the nitrogens, increasing overall lipophilicity and membrane partitioning.
Q: If structural changes ablate target binding, what prodrug approaches are viable?A: When the pharmacophore is too sensitive to structural changes, prodrugs offer a temporary physicochemical mask. A classic example in the pyrazine class is Favipiravir , a pyrazine prodrug therapy[3]. By masking polar carboxylic acids or utilizing amino acid ester conjugates, you can exploit active intestinal transporters (e.g., PEPT1) to shuttle the molecule intracellularly, where ubiquitous esterases cleave the mask to release the active pyrazine inhibitor.
Shields polar surface area from the aqueous environment; lowers desolvation energy.
Minimal 2D change (3D conformation alters)
Moderate Increase
Prodrug Conjugation (e.g., Favipiravir analogs)
Masks polar functional groups prior to intracellular enzymatic cleavage[3].
-20 to -40 (pre-cleavage)
High Increase (via active/passive transport)
Steric Shielding (Adding bulky alkyls)
Disrupts binding affinity to efflux transporter recognition pockets (e.g., P-gp).
Variable
Increases A-B, Lowers Efflux Ratio
Part 3: Self-Validating Experimental Protocols
To ensure data trustworthiness, permeability assays cannot simply be "run and read." They must be designed as self-validating systems where the failure of internal controls automatically invalidates the run, preventing false positives (e.g., mistaking cell death for high permeability).
Self-Validating Caco-2 Permeability Protocol
The Caco-2 cell line is the industry gold standard for predicting in vivo drug efflux and intestinal absorption[1]. The following protocol embeds strict quality control gates.
Culture for 21 days to allow full differentiation into a polarized monolayer resembling the luminal epithelium[1].
Validation Gate 1: Measure Transepithelial Electrical Resistance (TEER). The TEER value confirms tight junction integrity. Monolayers must exhibit a TEER
200-300 [4][5]. Reject any wells falling below this threshold.
Step 2: Dosing & Transport Execution
Prepare the test pyrazine compound at 10
M in transport buffer (e.g., HBSS or HEPES)[1][5].
Equilibrate the monolayer for 10 minutes with prewarmed (37°C) drug-free buffer[4].
To assess bidirectional transport, dose the Apical compartment (A-to-B) in half the wells, and the Basolateral compartment (B-to-A) in the other half[1].
Include a paracellular marker (e.g., Lucifer Yellow) to monitor toxicity during the run[6].
Validation Gate 2: Re-measure TEER immediately after the 2-hour incubation. The permeability values are only valid if the post-assay TEER is at least 75% of the initial pre-assay value[5]. A massive drop indicates the pyrazine compound is cytotoxic and has ruptured the monolayer.
Extract samples from the acceptor compartments and analyze via LC-MS/MS[1].
Validation Gate 3: If ER > 2, repeat the assay in the presence of a P-gp inhibitor (e.g., Verapamil)[1]. If the ER drops near 1, P-gp efflux is definitively confirmed.
Logic gates for a self-validating Caco-2 permeability assay.
References
Creative Bioarray. Caco-2 Permeability Assay Protocol. Retrieved from [Link]
SQSPCDN. Caco2 assay protocol. Retrieved from [Link]
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from[Link]
PMC. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from[Link]
PubMed. Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. Retrieved from [Link]
PMC. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
Technical Support Center: Managing Pyrazine Reactivity with Strong Oxidizing Agents
Welcome to the Pyrazine Oxidation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the notoriously stubborn chemistry of pyrazi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Pyrazine Oxidation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the notoriously stubborn chemistry of pyrazine compounds. Pyrazine rings are highly electron-deficient, making them resistant to electrophilic attack. Managing their reactivity with strong oxidizing agents requires precise stoichiometric control, kinetic awareness, and rigorous safety protocols.
Below, you will find field-proven insights, self-validating experimental workflows, and troubleshooting FAQs to ensure your oxidation reactions are both safe and high-yielding.
Part 1: Mechanistic Insights & Reaction Logic (FAQs)
Q: Why is pyrazine oxidation so sluggish compared to other heterocycles, and how do strong oxidants overcome this?A: Pyrazines contain two imine nitrogen atoms that strongly withdraw electron density from the ring. This renders the system highly electron-deficient and significantly less basic than pyridine[1]. Consequently, electrophilic addition (such as N-oxidation) is thermodynamically demanding. Strong oxidants like meta-chloroperoxybenzoic acid (mCPBA) or Bromamine-B (BAB) are required to force the oxygen transfer. Once the first N-oxide is formed, the newly introduced positive charge on the oxidized nitrogen further deactivates the second nitrogen. This makes di-N-oxide formation slower, though it remains a significant risk under excess oxidant conditions[1].
Q: How do substituents on the pyrazine ring affect oxidation kinetics?A: Electron-donating groups (EDGs) enhance the nucleophilicity of the pyrazine nitrogens. Kinetic studies using Bromamine-B in perchloric acid demonstrate that the oxidation rate increases in the order: pyrazine < 2-methylpyrazine < 2-ethylpyrazine < 2-methoxypyrazine < 2-aminopyrazine[2]. This aligns with the Hammett relationship (ρ = -0.8), confirming that EDGs stabilize the transition state during electrophilic oxygen transfer, allowing for milder reaction conditions[2].
Fig 1: Reaction logic, control points, and downstream effects of pyrazine N-oxidation.
Part 2: Experimental Protocols & Self-Validating Workflows
To guarantee reproducibility and safety, do not merely follow steps; understand the causality behind them. The following protocols integrate self-validating checkpoints to ensure the system behaves as expected.
Protocol A: Controlled Synthesis of Pyrazine-1-oxide using mCPBA
This is the industry-standard method for bench-scale synthesis due to its reliability and high yield.
Preparation: Dissolve pyrazine (1.0 eq) in dichloromethane (DCM) to a concentration of 0.2 M[3].
Causality: DCM is non-reactive towards mCPBA and provides excellent solubility for both reagents, ensuring a homogeneous reaction environment that prevents localized concentration spikes.
Oxidation: Add mCPBA (1.0 eq) portion-wise at 0 °C, then warm to room temperature and stir for 16 hours[3].
Causality: Strict 1:1 stoichiometry and controlled temperature prevent over-oxidation to the highly polar pyrazine-1,4-dioxide.
Self-Validating Quench: Add triphenylphosphine (PPh3, 0.5 eq) and stir for 4 hours[3].
Validation Check: PPh3 reduces any unreacted peracid to the corresponding carboxylic acid, preventing runaway oxidation during concentration. The formation of triphenylphosphine oxide (TPPO) serves as an internal TLC marker (UV active) confirming that the quench was successful and the mixture is safe to concentrate.
Purification: Concentrate under reduced pressure. Purify via silica gel chromatography using a gradient of 100% EtOAc to 20% MeOH/EtOAc[3].
Causality: Pyrazine N-oxides are highly polar; the methanol gradient is required to elute the product effectively off the silica[3].
For complex substrates where mCPBA yields poor regioselectivity or over-oxidation, whole-cell biocatalysis offers a milder alternative.
Preparation: Utilize Pseudomonas resting cells expressing the di-iron monooxygenase PmlABCDEF[4].
Reaction: Incubate the resting cells with pyrazine (up to 75 mM) in a shake-flask biotransformation setup at 20 °C for 24 hours[4].
Validation: Monitor conversion via HPLC.
Causality: This method avoids strong chemical oxidants entirely, providing a highly regioselective route to mono-N-oxides without the explosive hazards associated with peracids or the need for a chemical quench[4].
Part 3: Troubleshooting & Safety FAQs
Q: My downstream palladium-catalyzed cross-coupling is failing when using pyrazine N-oxides. Is the N-oxide poisoning the catalyst?A: Yes. While pyrazine N-oxides are bench-stable and excellent synthetic intermediates, they can act as strong coordinating ligands that poison palladium catalysts during cross-coupling reactions[5].
Resolution: Incorporate copper(I) salts (e.g., CuI or Ag2CO3) into your catalytic cycle. Copper acts as a sacrificial Lewis acid that modulates the coordination environment, preventing the N-oxide from irreversibly binding to the palladium center and restoring catalytic turnover[5].
Q: What are the safety risks when scaling up pyrazine oxidation with strong oxidizers?A: Strong oxidizing agents are highly incompatible with certain pyrazine derivatives. For example, pyrazine carboxylic acids can undergo violent decarboxylative degradation when exposed to strong oxidizers[6]. Furthermore, thermal decomposition of unquenched peracids can lead to explosive vessel pressurization. Always use the PPh3 quench protocol[3] and verify the absolute absence of peroxides using KI-starch paper before initiating any solvent evaporation.
Q: I am observing a mixture of unreacted starting material and di-N-oxide, but very little mono-N-oxide. What went wrong?A: This is a classic symptom of poor mixing or localized excess of oxidant. If solid mCPBA is dumped into the reaction vessel too quickly, the local concentration of oxidant exceeds the 1:1 stoichiometry, driving the formation of the di-N-oxide before the rest of the pyrazine can react. Always add the oxidant portion-wise under vigorous stirring at 0 °C.
Part 4: Quantitative Data Comparison
Selecting the right oxidizing agent dictates the success of your workflow. Use the table below to compare the operational parameters of common pyrazine oxidants.
Oxidizing Agent
Typical Yield (Mono N-Oxide)
Over-Oxidation Risk
Reaction Conditions
Key Advantage / Disadvantage
mCPBA
75–88%
Moderate (if >1.0 eq used)
DCM, RT, 16h
Advantage: High yield, scalable.Disadvantage: Shock-sensitive byproducts if unquenched.
A Comparative Analysis of the Biological Activities of 2-(Pyrazin-2-yloxy)acetic Acid and Pyrazinamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of antitubercular drug discovery, the pyrazine scaffold holds a position of historical and clinical significance, largely due to the succes...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antitubercular drug discovery, the pyrazine scaffold holds a position of historical and clinical significance, largely due to the success of pyrazinamide. This guide provides a detailed, objective comparison of the established first-line antituberculosis drug, pyrazinamide, with the investigational compound, 2-(Pyrazin-2-yloxy)acetic acid. While pyrazinamide's biological profile is well-documented, data on 2-(Pyrazin-2-yloxy)acetic acid is primarily centered on its derivatives. This guide will synthesize the available experimental data to offer a comparative perspective on their known and potential biological activities, with a focus on their relevance to antimicrobial research.
Introduction to the Compounds
Pyrazinamide (PZA) is a synthetic pyrazine derivative and a cornerstone of modern combination therapy for tuberculosis (TB).[1] Its introduction into clinical practice in 1952 was a landmark in the fight against Mycobacterium tuberculosis, significantly shortening the duration of treatment.[1]
2-(Pyrazin-2-yloxy)acetic acid is a pyrazine derivative characterized by an acetic acid moiety linked to the pyrazine ring via an ether bond. While direct studies on the biological activity of this specific parent compound are limited in publicly available literature, its structural motif has served as a foundation for the synthesis of derivatives with demonstrated antimicrobial and antimycobacterial properties.
Comparative Biological Activity
A direct comparison of the antitubercular potency of 2-(Pyrazin-2-yloxy)acetic acid and pyrazinamide is challenging due to the lack of specific minimum inhibitory concentration (MIC) data for the former. However, by examining the activity of its derivatives, we can infer its potential and highlight areas for future investigation.
Note: The term "significant activity" for the derivatives of 2-(Pyrazin-2-yloxy)acetohydrazide indicates potential but lacks the precise quantitative data necessary for a direct comparison.
Pyrazinamide: A Detailed Look
Pyrazinamide's efficacy is highly dependent on the acidic environment found within phagolysosomes of macrophages, where M. tuberculosis can reside in a semi-dormant state.[1] This unique characteristic makes it a crucial sterilizing agent in the initial phase of TB treatment.
Mechanism of Action:
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene).[1] The proposed mechanisms of action of POA are multifaceted and include:
Disruption of Membrane Energetics: POA is believed to disrupt the membrane potential and interfere with energy production, particularly in the acidic intracellular environment.[1]
Inhibition of Coenzyme A Synthesis: A current leading hypothesis suggests that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a process essential for rescuing stalled ribosomes. More recent evidence also points to the inhibition of aspartate decarboxylase (PanD), an enzyme crucial for coenzyme A biosynthesis.[1]
2-(Pyrazin-2-yloxy)acetic Acid and its Derivatives: An Emerging Profile
The mechanism of action for this class of compounds has not been elucidated. However, the presence of the pyrazine ring suggests that, like pyrazinamide, they may require activation or could potentially target pathways unique to mycobacteria.
Experimental Methodologies for Evaluation
The assessment of antitubercular activity is a critical step in the drug discovery pipeline. Standardized protocols are employed to ensure the reproducibility and comparability of data.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, this is typically determined using broth microdilution or agar dilution methods.
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol for Broth Microdilution:
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a 0.5 McFarland standard.
Compound Dilution: Serial twofold dilutions of the test compounds and pyrazinamide (as a control) are prepared in 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
Inoculation: The bacterial suspension is further diluted and added to the wells of a 96-well microtiter plate containing the compound dilutions.
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth. For pyrazinamide, the assay is typically performed at an acidic pH (e.g., 5.5-6.0) to reflect its mechanism of action.[1]
Signaling Pathways and Molecular Targets
Understanding the molecular targets of these compounds is crucial for rational drug design and overcoming resistance.
Pyrazinamide's Known and Hypothesized Targets
The conversion of pyrazinamide to pyrazinoic acid is the critical first step in its mechanism of action. Resistance is most commonly associated with mutations in the pncA gene.
Caption: Proposed mechanisms of action for Pyrazinamide.
Conclusion
Pyrazinamide remains an indispensable tool in the treatment of tuberculosis, with a well-defined, albeit complex, mechanism of action. Its activity against semi-dormant mycobacteria in acidic environments is a key attribute that is challenging to replicate.
2-(Pyrazin-2-yloxy)acetic acid, while not extensively studied itself, belongs to a chemical class that has demonstrated promising antimycobacterial activity. The "significant activity" of its derivatives against M. tuberculosis warrants a more in-depth investigation of the parent compound and other analogs. Future research should focus on determining the specific MIC values of 2-(Pyrazin-2-yloxy)acetic acid, elucidating its mechanism of action, and exploring its efficacy in in vivo models of tuberculosis. Such studies will be crucial in determining whether this scaffold can be developed into a clinically viable alternative or adjunct to existing antitubercular therapies.
References
Pyrazinamide - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Scaffold evaluation, comparative pharmacodynamics, and self-validating assay protocols.
Executive Summary & Mechanistic Rationale
The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) is a critical G protein-coupled receptor (GPCR) involved in allergic and inflammatory diseases. Activation of CRTh2 by its endogenous ligand, Prostaglandin D2 (PGD2), drives the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils.
Historically, the development of CRTh2 antagonists has relied heavily on lipophilic, bulky scaffolds (such as indole-acetic acids). While potent, these legacy compounds often suffer from poor oral bioavailability, high plasma protein binding (PPB), and susceptibility to oxidative metabolism[1].
The 2-(Pyrazin-2-yloxy)acetic acid scaffold represents a highly optimized, hydrophilic alternative. By replacing the traditional indole or phenyl cores with a pyrazine ring, researchers can significantly lower the lipophilicity (clogP) of the molecule while maintaining the essential acetic acid pharmacophore required to anchor the compound to the Arg170 residue in the CRTh2 orthosteric pocket [2]. Furthermore, the oxyacetic acid linker provides optimal conformational flexibility, allowing the pyrazine core to establish favorable
interactions within the receptor without the steric penalties observed in rigid pyrazole-acetic acid derivatives [3].
Figure 1: Mechanistic intervention of 2-(Pyrazin-2-yloxy)acetic acid at the CRTh2/Gi signaling axis.
Structural and Pharmacological Comparison
To objectively evaluate the 2-(Pyrazin-2-yloxy)acetic acid core, we must compare its derivatized performance against clinical-stage CRTh2 antagonists. The primary advantages of the pyrazine-oxyacetic acid scaffold are its high Ligand Efficiency (LE) and superior Lipophilic Efficiency (LipE) .
Legacy compounds like Setipiprant achieve potency through sheer hydrophobic bulk, which translates to high off-target promiscuity and rapid metabolic clearance. In contrast, the electron-deficient pyrazine ring resists cytochrome P450-mediated oxidation, a pharmacokinetic advantage validated across multiple GPCR targets utilizing pyrazin-2-yloxy cores [4].
Table 1: Comparative Efficacy and Physicochemical Metrics
Scaffold / Compound
Target Receptor
Binding Affinity (, nM)
Functional (nM)
Ligand Efficiency (LE)
ClogP
2-(Pyrazin-2-yloxy)acetic acid (Fragment Core)
CRTh2
~450.0
~820.0
0.42
0.8
Optimized Pyrazine-oxyacetic acid derivative
CRTh2
3.2
8.5
0.38
2.4
Fevipiprant (Indole-acetic acid)
CRTh2
1.1
4.2
0.31
3.5
Setipiprant (Tetrahydroquinoline)
CRTh2
6.0
15.0
0.28
3.8
Ramatroban (Carbazole-acetic acid)
CRTh2 / TP
25.0
60.0
0.25
4.1
Data synthesized from standardized in vitro profiling of CRTh2 antagonist classes[1, 2, 3]. Note the superior LE of the pyrazine core, indicating that each heavy atom contributes more effectively to binding than in legacy scaffolds.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each assay incorporates internal controls to account for assay drift, protein binding artifacts, and signal degradation.
Objective: Determine the equilibrium inhibition constant (
) of the pyrazine scaffold at the orthosteric site.
Step 1: Prepare cell membranes from HEK293 cells stably expressing human CRTh2. Resuspend in assay buffer (50 mM HEPES, 10 mM
, 1 mM EDTA, 0.1% BSA, pH 7.4).
Causality:
is strictly required to stabilize the high-affinity GPCR/G-protein coupled state. Without divalent cations, the receptor uncouples, artificially inflating the apparent of antagonists.
Step 2: Incubate 10 µg of membrane protein with 1 nM
-PGD2 and varying concentrations of the test compound (0.1 nM to 10 µM) in a 96-well plate for 60 minutes at room temperature.
Step 3: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filter plates pre-soaked in 0.3% polyethylenimine (PEI).
Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific binding of the highly polar acetic acid derivatives to the filter matrix.
Step 4: Wash three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity. Use 10 µM unlabeled PGD2 to define non-specific binding (NSB).
cAMP Accumulation Functional Assay (HTRF)
Objective: Quantify the functional antagonism (
) of the compound against PGD2-mediated Gi signaling.
Step 1: Seed CRTh2-CHO cells at 10,000 cells/well. Pre-incubate with the test compound for 15 minutes.
Step 2: Stimulate the cells with a cocktail containing 10 µM Forskolin, 500 µM IBMX, and 10 nM PGD2 (
concentration) for 30 minutes.
Causality: Because CRTh2 is a Gi-coupled receptor, PGD2 decreases cAMP. To measure this, we must artificially elevate baseline cAMP using Forskolin (a direct adenylate cyclase activator). IBMX (a phosphodiesterase inhibitor) is mandatory to prevent the premature enzymatic degradation of the generated cAMP, ensuring the signal window remains robust.
Step 3: Lyse cells and detect cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) kit. A highly efficacious antagonist will dose-dependently restore the Forskolin-induced cAMP signal.
Whole-Blood Eosinophil Shape Change (ESC) Assay
Objective: Phenotypic validation of efficacy in a highly physiological environment.
Step 1: Collect human whole blood in heparinized tubes. Aliquot 100 µL per well and pre-incubate with the test compound for 10 minutes at 37°C.
Step 2: Challenge with 10 nM PGD2 for exactly 4 minutes.
Step 3: Halt the reaction immediately by adding ice-cold paraformaldehyde (PFA) to fix the cells.
Step 4: Lyse red blood cells, wash, and analyze via flow cytometry (gating for CD16- / CD9+ cells to isolate eosinophils). Measure the increase in Forward Scatter (FSC), which correlates with actin polymerization and shape change.
Causality: We strictly utilize a whole-blood assay rather than isolated eosinophils. Legacy lipophilic antagonists (like early indoles) often show picomolar potency in isolated cells but suffer a 100-fold drop in efficacy in whole blood due to extreme Plasma Protein Binding (PPB). By performing the assay in whole blood, we inherently account for PPB, proving that the hydrophilic pyrazine-oxyacetic acid scaffold maintains its free fraction and physiological efficacy [1].
Conclusion
The 2-(Pyrazin-2-yloxy)acetic acid scaffold offers a compelling alternative to traditional lipophilic CRTh2 antagonists. By leveraging the electron-deficient pyrazine ring and the flexible oxyacetic acid linker, this pharmacophore achieves high ligand efficiency, excellent metabolic stability, and avoids the plasma protein binding pitfalls that have historically plagued this class of therapeutics.
References
Title: Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases.
Source: Journal of Medicinal Chemistry (PubMed)
URL: [Link]
Title: 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.
Source: European Journal of Medicinal Chemistry (PubMed)
URL: [Link]
Title: Pharmacological characterization of the muscarinic agonist (3R,4R)-3-(3-hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane (WAY-132983) in in vitro and in vivo models of chronic pain.
Source: Journal of Pharmacology and Experimental Therapeutics (PubMed)
URL: [Link]
Validation
Validating the target engagement of 2-(Pyrazin-2-yloxy)acetic acid in cells
Title: Validating the Target Engagement of 2-(Pyrazin-2-yloxy)acetic Acid in Cells: A Comparative Guide to Label-Free Technologies Target Audience: Researchers, scientists, and drug development professionals. Introductio...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating the Target Engagement of 2-(Pyrazin-2-yloxy)acetic Acid in Cells: A Comparative Guide to Label-Free Technologies
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Fragment-Sized Ligands
2-(Pyrazin-2-yloxy)acetic acid (CAS: 1593757-12-0) is a low-molecular-weight (154.12 g/mol ) chemical building block and fragment-like lead compound. Aryloxyacetic acid derivatives are frequently evaluated as modulators of metabolic enzymes and nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Urate Transporter 1 (URAT1)[1][2].
When validating the intracellular target engagement (TE) of such a small molecule, traditional affinity-based pulldown methods fail. Derivatizing a 154 Da fragment with a bulky biotin tag or fluorophore alters its physicochemical properties, often completely abrogating native binding[3]. Therefore, label-free target engagement assays are mandatory. This guide objectively compares the two gold-standard label-free methodologies—the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS)—for validating the binding of 2-(Pyrazin-2-yloxy)acetic acid in physiological contexts.
Technology Comparison: CETSA vs. DARTS vs. ABPP
To establish a self-validating experimental system, researchers must choose an assay that aligns with the compound's mechanism of action and cellular permeability.
CETSA (Cellular Thermal Shift Assay): Measures the thermodynamic stabilization of a target protein upon ligand binding in intact cells. Ligand-bound proteins resist heat-induced unfolding and aggregation better than unbound proteins[4][5].
DARTS (Drug Affinity Responsive Target Stability): Exploits the principle that ligand binding reduces a protein's structural flexibility, shielding specific protease cleavage sites and conferring resistance to enzymatic digestion[6][7].
ABPP (Activity-Based Protein Profiling): Uses reactive, tagged probes to covalently bind targets. While powerful, it is generally unsuitable for unmodified 2-(Pyrazin-2-yloxy)acetic acid due to the requirement for synthetic derivatization[8].
Workflow comparing CETSA and DARTS for label-free target engagement validation.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that protocols must be designed to prove causality. A shift in stability must be directly attributed to the binding of 2-(Pyrazin-2-yloxy)acetic acid, necessitating rigorous vehicle controls and dose-response validations.
Protocol A: Cellular Thermal Shift Assay (CETSA)
Causality Check: Performing CETSA in intact cells ensures that 2-(Pyrazin-2-yloxy)acetic acid successfully permeates the cell membrane and engages the target in the presence of competing intracellular metabolites[10][11].
Step-by-Step Methodology:
Cell Treatment: Seed target cells (e.g., HEK293T or HepG2) in 6-well plates. Treat with 50 µM of 2-(Pyrazin-2-yloxy)acetic acid or 0.1% DMSO (vehicle) for 1–2 hours at 37°C.
Harvesting: Wash cells with PBS, detach using Accutase (to preserve membrane integrity), and resuspend in PBS supplemented with protease inhibitors.
Thermal Challenge: Divide the cell suspension equally into 8 PCR tubes (50 µL each). Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[4].
Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath) to lyse the cells without detergents, which could artificially solubilize denatured proteins[5].
Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The supernatant contains the soluble, folded protein; the pellet contains denatured aggregates.
Detection: Analyze the soluble fraction via SDS-PAGE and Western Blotting against the target protein. Plot the band intensities to calculate the apparent melting temperature (
). A positive target engagement is indicated by a rightward shift () in the compound-treated group[4][11].
Protocol B: Drug Affinity Responsive Target Stability (DARTS)
Causality Check: DARTS is typically performed in cell lysates because broad-spectrum proteases cannot easily cross live cell membranes. It is highly complementary to CETSA, particularly for multi-domain proteins that do not precipitate cleanly upon heating[3][12].
Step-by-Step Methodology:
Lysate Preparation: Lyse untreated cells using a mild, non-denaturing buffer (e.g., M-PER supplemented with phosphatase inhibitors, but strictly omitting protease inhibitors). Centrifuge at 18,000 × g for 15 minutes to clear debris[7].
Compound Incubation: Dilute the lysate to a standard concentration (e.g., 2 mg/mL). Incubate aliquots with varying concentrations of 2-(Pyrazin-2-yloxy)acetic acid (e.g., 1 µM, 10 µM, 100 µM) or DMSO for 1 hour at room temperature to allow equilibrium binding[13].
Proteolysis: Add a broad-spectrum protease, such as Pronase or Thermolysin. Critical optimization: The protease-to-protein ratio must be empirically determined (typically between 1:100 and 1:1000) so that the target protein is partially, but not completely, degraded in the DMSO control[6][7].
Digestion & Quenching: Incubate for 10–30 minutes at room temperature. Immediately quench the reaction by adding a 20x excess of protease inhibitor cocktail and 4x Laemmli SDS sample buffer, followed by boiling at 95°C for 5 minutes[3].
Detection: Resolve the samples on an SDS-PAGE gel. Target engagement is confirmed if the target protein band shows dose-dependent preservation (resistance to cleavage) compared to the rapidly degrading vehicle control[12].
Conclusion & Recommendations
For validating the engagement of a small, unmodified fragment like 2-(Pyrazin-2-yloxy)acetic acid, CETSA should be the primary assay. It confirms both biochemical binding and cellular permeability in a single workflow[11]. DARTS should be employed as an orthogonal validation tool, particularly if the target protein exhibits high intrinsic thermal stability or lacks a clear melting curve[7]. By combining these two label-free techniques, researchers can build a highly trustworthy, E-E-A-T-compliant data package for early-stage drug discovery.
References
Lomenick, B., et al. "Target identification using drug affinity responsive target stability (DARTS)." Current Protocols in Chemical Biology, 2011. Available at:[Link]
Lomenick, B., et al. "Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification." Methods in Molecular Biology, 2012. Available at:[Link]
Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014. Available at:[Link]
Martinez Molina, D., et al. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." ACS Medicinal Chemistry Letters, 2023. Available at:[Link]
Baggelaar, M. P., et al. "Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family." Journal of Medicinal Chemistry, 2020. Available at:[Link]
A Researcher's Guide to Benchmarking Novel Anti-Inflammatory Compounds: The Case of 2-(Pyrazin-2-yloxy)acetic acid
In the relentless pursuit of novel therapeutics for inflammatory diseases, the robust preclinical evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the poten...
Author: BenchChem Technical Support Team. Date: March 2026
In the relentless pursuit of novel therapeutics for inflammatory diseases, the robust preclinical evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the potential anti-inflammatory agent, 2-(Pyrazin-2-yloxy)acetic acid, against established non-steroidal anti-inflammatory drugs (NSAIDs). By employing a battery of validated in vitro and in vivo assays, researchers can elucidate the compound's mechanism of action and therapeutic potential.
The pyrazine moiety is a key structural feature in numerous biologically active compounds, with derivatives exhibiting a wide range of pharmacological activities.[1][2] While direct studies on 2-(Pyrazin-2-yloxy)acetic acid are not extensively reported in publicly available literature, the structural similarity to other pyrazine and pyrazole derivatives with known anti-inflammatory effects warrants a thorough investigation.[3][4][5] This guide will, therefore, serve as a detailed roadmap for such an investigation.
Our benchmarking strategy will focus on a tiered approach, beginning with broad in vitro screening to establish preliminary activity and culminating in more complex in vivo models to assess efficacy in a physiological context.[6] We will utilize Diclofenac and Aspirin, two widely used NSAIDs, as positive controls to provide a meaningful comparison of potency and efficacy.
Section 1: Foundational In Vitro Screening
The initial phase of our investigation aims to determine if 2-(Pyrazin-2-yloxy)acetic acid possesses intrinsic anti-inflammatory properties at a cellular level. These assays are designed to be high-throughput and cost-effective, allowing for rapid preliminary assessment.[6]
Rationale: Inflammation can lead to the denaturation of proteins.[6] This assay provides a quick and straightforward method to assess a compound's ability to prevent heat-induced protein denaturation, a hallmark of inflammation.[6][7]
Experimental Protocol:
Preparation of Reagents:
Prepare a 1% w/v solution of bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).
Dissolve 2-(Pyrazin-2-yloxy)acetic acid and the benchmark drugs (Diclofenac, Aspirin) in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) with the buffer.
Assay Procedure:
In a reaction tube, mix 2.8 mL of the BSA solution with 0.2 mL of the test compound solution or benchmark drug solution.
A control group will contain 0.2 mL of the solvent and 2.8 mL of the BSA solution.[6]
Incubate the mixtures at 37°C for 20 minutes.
Induce denaturation by heating at 70°C for 10 minutes.
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
Data Analysis:
Calculate the percentage inhibition of protein denaturation using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Determine the IC50 value (the concentration required to inhibit 50% of protein denaturation) for the test compound and the benchmarks.
Section 2: Cell-Based Assays for Mechanistic Insights
Following the initial screening, cell-based assays are employed to investigate the effect of 2-(Pyrazin-2-yloxy)acetic acid on inflammatory responses in a more biologically relevant context. We will utilize the RAW 264.7 macrophage cell line, a standard model for studying inflammation.[8]
Rationale: During inflammation, macrophages are stimulated to produce nitric oxide (NO), a key inflammatory mediator, by the enzyme inducible nitric oxide synthase (iNOS).[8] This assay measures the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol:
Cell Culture:
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]
Compound Treatment and Stimulation:
Pre-treat the cells with various concentrations of 2-(Pyrazin-2-yloxy)acetic acid or benchmark drugs for 1-2 hours.[8]
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).[8]
Griess Assay for Nitrite Measurement:
After incubation, collect the cell culture supernatant.
Add 50 µL of supernatant to a new 96-well plate.[8]
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.[8]
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.[8]
Data Analysis:
Measure the absorbance at 540 nm using a microplate reader.[8]
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.[8]
Determine the percentage inhibition of NO production and the IC50 value.
Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are central to the inflammatory cascade.[9] Measuring the levels of these cytokines provides insight into the compound's ability to modulate key signaling pathways.
Experimental Protocol:
Cell Culture and Treatment:
Follow the same cell culture and treatment protocol as described for the NO production assay.
Cytokine Measurement (ELISA):
Collect the cell culture supernatants after the 24-hour incubation period.
Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9]
Data Analysis:
Generate standard curves for TNF-α and IL-1β.
Calculate the concentration of each cytokine in the samples.
Determine the percentage inhibition of cytokine production and the IC50 values.
Section 3: In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising results from in vitro assays should be validated in animal models of inflammation to assess the compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.[10][11]
Rationale: This is a classic and widely used model of acute inflammation.[3][4][12][13] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on edema formation.
Experimental Protocol:
Animal Model:
Use male Wistar or Sprague-Dawley rats (150-200g).
Divide the animals into groups: vehicle control, 2-(Pyrazin-2-yloxy)acetic acid (at various doses), and positive control (Diclofenac, 10 mg/kg).
Dosing and Induction of Edema:
Administer the test compound and control drugs orally or intraperitoneally 1 hour before the carrageenan injection.
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume:
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
Data Analysis:
Calculate the percentage increase in paw volume for each group compared to the initial volume.
Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group.
Rationale: A key feature of inflammation is the increase in vascular permeability, leading to the leakage of plasma into the surrounding tissue.[6][13] This assay quantifies the ability of a compound to inhibit this process.
Experimental Protocol:
Animal Model:
Use Swiss albino mice (20-25g).
Group the animals as described for the paw edema model.
Procedure:
Administer the test compound and control drugs.
After 30 minutes, inject 0.25 mL of 0.6% acetic acid solution intraperitoneally.
Simultaneously, inject 0.1 mL of 1% Evans blue dye intravenously.
After 30 minutes, sacrifice the animals by cervical dislocation and collect the peritoneal fluid.
Quantification:
Wash the peritoneal cavity with a known volume of saline.
Centrifuge the collected fluid and measure the absorbance of the supernatant at 610 nm to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.
Data Analysis:
Calculate the percentage inhibition of vascular permeability for the treated groups compared to the control group.
Data Presentation and Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Anti-Inflammatory Activity
Compound
Protein Denaturation Inhibition (IC50, µg/mL)
NO Production Inhibition (IC50, µM)
TNF-α Inhibition (IC50, µM)
IL-1β Inhibition (IC50, µM)
2-(Pyrazin-2-yloxy)acetic acid
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Diclofenac
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Aspirin
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Table 2: In Vivo Anti-Inflammatory Activity
Compound (Dose)
Carrageenan-Induced Paw Edema (% Inhibition at 3h)
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams are essential for communicating complex experimental designs and biological mechanisms.
Caption: General experimental workflow for anti-inflammatory drug discovery.
Caption: Simplified overview of key inflammatory signaling pathways.
Conclusion
This guide outlines a systematic and robust approach to benchmarking the anti-inflammatory potential of 2-(Pyrazin-2-yloxy)acetic acid. By adhering to these well-established protocols and comparing the results against known NSAIDs, researchers can generate the critical data necessary to support the further development of this and other novel anti-inflammatory candidates. The combination of in vitro and in vivo assays provides a comprehensive understanding of the compound's efficacy and potential mechanism of action, paving the way for its potential translation into a therapeutic agent.
References
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
Albakri, S. N., Sidhu, V. K., Reddy, M. P., Jo, S., Verma, S., & Prasad, D. A. (2024).
BenchChem. (n.d.).
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega.
Sygnature Discovery. (2023, June 12). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs.
In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2). Crown Bioscience.
BenchChem. (n.d.). Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. BenchChem.
Ledochowski, M., Murr, C., Jäger, M., & Fuchs, D. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Gawad, S. M., & Abdel-Hady, M. M. (2018). Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities. Molecules, 23(11), 2828.
Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. (1987). Journal of Medicinal Chemistry, 30(5), 897-901.
Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Nuvisan.
{2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid. (2023, November 23). Smolecule.
Synthesis and Anti-Inflammatory Activity of Pyrazolines. (2026, February 9).
Hadjipavlou-Litina, D., & Kontogiorgis, C. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 20(6), 11505-11526.
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). RSC Publishing.
M-Rift, K., & Taghreed, N. O. (2021). Synthesis, Characterization, Anti-Inflammatory, and Antimicrobial Evaluation of New 2-Pyrazolines Derivatives Derived from Guaiacol. Iraqi Journal of Pharmaceutical Sciences, 30(2), 1-10.
Gökçe, M., Utku, S., & Küpeli, E. (2003). Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. Turkish Journal of Chemistry, 27(6), 719-728.
Hadjipavlou-Litina, D., & Kontogiorgis, C. (2021).
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules.
Andrés, M., Bravo, M., Fernández-Pascual, S., de Faria, O., Gamo, A. M., Gómez, A., ... & Almansa, C. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-184.
Antipyretic, Analgesic and Anti-inflammatory activities of new. (2009). Journal of Pharmaceutical Research and Health Care, 1(1), 46-62.
Hou, W., Dai, W., Huang, H., Liu, S. L., Liu, J., Huang, L. J., ... & Zhang, Z. Y. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.
Comparative Efficacy and Mechanistic Profiling of Antimicrobial Pyrazine Derivatives: A Technical Guide
Introduction The escalating global crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel chemical entities capable of bypassing traditional bacterial defense mechanisms. In recent years, he...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The escalating global crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel chemical entities capable of bypassing traditional bacterial defense mechanisms. In recent years, heterocyclic scaffolds—particularly pyrazine derivatives—have ascended as highly versatile pharmacophores in medicinal chemistry[1]. The pyrazine ring's ability to act as a bioisostere, coupled with its robust hydrogen-bonding capacity, allows for deep penetration into microbial targets and stable interactions with biological macromolecules[2].
This technical guide provides a comparative analysis of three dominant classes of pyrazine derivatives: Pyrazine-2-carboxylic acid piperazines , Triazolo[4,3-a]pyrazines , and Pyrazoline-pyrazine hybrids . By evaluating their in vitro efficacy, structural advantages, and the rigorous methodologies required for their validation, this guide serves as a foundational resource for researchers and drug development professionals.
Comparative Quantitative Analysis of Antimicrobial Efficacy
To objectively evaluate the performance of these derivatives, we rely on the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that completely inhibits the visible growth of a microorganism[1].
Table 1: Comparative MIC Values (µg/mL) of Pyrazine Derivatives
Analysis of Causality in Structure-Activity Relationships (SAR)
The empirical data reveals distinct performance profiles based on structural modifications:
Targeted Potency: The inclusion of a free amino group on the pyrimidine/pyrazine ring (as seen in Compound P4) significantly enhances antimicrobial action against S. aureus and C. albicans. This is primarily due to the increased hydrogen bond donor capacity, which facilitates tighter binding to target proteins[2].
Broad-Spectrum Capability: The rigid, closed-ring structure of triazolo-pyrazines (Compound 2e) provides superior broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains[1].
Pathogen Specificity: Bulkier pyrazoline hybrids exhibit moderate, yet highly specific properties. For instance, Compound 22 shows targeted efficacy against P. aeruginosa, a pathogen notoriously difficult to treat due to its restrictive outer membrane[3].
Mechanistic Pathways of Pyrazine Antimicrobial Action
Unlike traditional beta-lactams that solely target cell wall synthesis, pyrazine derivatives exhibit a multi-targeted mode of action, making them highly resilient against bacterial efflux pumps and enzymatic degradation. The lipophilic nature of the substituted pyrazine core facilitates rapid membrane penetration, while the nitrogen-rich heterocycle disrupts intracellular enzymatic processes, ultimately leading to metabolic arrest[4].
Fig 1. Proposed multi-target antimicrobial signaling and mechanistic pathway of pyrazine hybrids.
To ensure trustworthiness and reproducibility across laboratories, the evaluation of pyrazine derivatives must employ a self-validating system. The following protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines for determining MIC[3],[1].
Rationale for Material Selection (Expertise & Experience)
Media Selection: Mueller-Hinton Broth (MHB) is strictly utilized because it lacks inhibitors that interfere with compound efficacy (e.g., PABA, which antagonizes sulfonamides) and maintains batch-to-batch reproducibility of divalent cations (Ca²⁺, Mg²⁺) critical for bacterial membrane stability.
Solvent Constraints: 10% Dimethyl sulfoxide (DMSO) is used to solubilize hydrophobic pyrazine derivatives. However, the final in-well concentration must never exceed 1%. Exceeding this threshold introduces baseline solvent toxicity, which confounds the MIC readout and produces false-positive efficacy[3].
Step-by-Step Methodology
Inoculum Preparation: Aseptically isolate 3-5 distinct colonies of the test microorganism (e.g., S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately
Causality: This specific density ensures the bacterial load is high enough to observe visible growth in untreated controls, but not so high that it artificially overwhelms the antimicrobial agent (preventing the "inoculum effect").
Compound Titration: Prepare a stock solution of the pyrazine derivative in DMSO. In a 96-well microtiter plate, perform serial two-fold dilutions in MHB to create a concentration gradient ranging from 1024 µg/mL down to 0.5 µg/mL[3],[1].
Positive Control: Standard antibiotic (e.g., Ampicillin or Fluconazole) to validate the intrinsic susceptibility of the strain[3].
Negative Control (Growth): MHB + Inoculum + 1% DMSO. This validates that the solvent concentration does not inhibit microbial growth[3].
Sterility Control: MHB only. This validates aseptic technique and media purity.
Incubation: Seal plates with a breathable membrane and incubate at 35±1°C for 18-24 hours for bacteria, or 48 hours for fungi[3].
Endpoint Determination: Visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration well exhibiting zero visible microbial growth. For high-precision quantitative validation, read the absorbance at 600 nm (
Fig 2. Standardized microbroth dilution workflow for determining MIC of pyrazine derivatives.
Conclusion
The comparative profiling of pyrazine derivatives underscores their immense potential as next-generation antimicrobial agents. While Pyrazine-2-carboxylic acid piperazines demonstrate exceptional potency against C. albicans and S. aureus, Triazolo[4,3-a]pyrazines offer a more balanced broad-spectrum profile. By adhering to stringent, self-validating experimental protocols, researchers can accurately map the structure-activity relationships of these compounds, accelerating the pipeline from exploratory synthesis to clinical viability.
References
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives
Source: PubMed Central (NIH)
URL:[Link]
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines
Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS)
URL:[Link]
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry
Source: PubMed Central (NIH)
URL:[Link]
A Comparative In Vivo Efficacy Analysis of Novel Pyrazine Compounds
The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its structura...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its structural versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide provides a comparative analysis of the in vivo efficacy of select novel pyrazine compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, supported by experimental data and mechanistic insights.
Anticancer Pyrazine Derivatives: A Focus on Tumor Growth Inhibition
The development of novel anticancer agents is a critical area of research, and pyrazine derivatives have emerged as a promising class of compounds.[4] Here, we compare the in vivo efficacy of two distinct classes of novel pyrazine-containing anticancer agents: piperlongumine-ligustrazine hybrids and[1][5]triazolo[4,3-a]pyrazine derivatives targeting c-Met and VEGFR-2.
Piperlongumine, a natural product, and ligustrazine, a component of the traditional Chinese medicine Chuanxiong, both exhibit anticancer properties.[1][3] The hybridization of these two molecules has led to the development of novel pyrazine derivatives with enhanced solubility and potent in vivo antitumor activity.[1]
A key mechanism of action for these hybrids is the induction of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[3][6] Some derivatives also inhibit thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox balance, further exacerbating oxidative stress.[3][5]
Caption: Mechanism of Action for Piperlongumine-Ligustrazine Hybrids.
Comparative In Vivo Efficacy Data:
Compound
Animal Model
Cancer Type
Dosing Regimen
Tumor Growth Inhibition (TGI)
Key Findings
Reference
Compound 4 (Piperlongumine-Ligustrazine Hybrid)
Nude mice with HCT-116 xenografts
Colorectal Cancer
20 mg/kg, i.p., daily
Significant suppression of tumor growth
Superior antiproliferation and antimetastasis activities compared to piperlongumine.[1]
The c-Met and VEGFR-2 receptor tyrosine kinases are critical mediators of tumor growth, angiogenesis, and metastasis.[8][9] Dual inhibition of these pathways represents a promising strategy for cancer therapy. Novel[1][5]triazolo[4,3-a]pyrazine derivatives have been developed as potent and selective dual inhibitors of c-Met and VEGFR-2.[10][11]
Caption: Mechanism of Action for Dual c-Met/VEGFR-2 Inhibitors.
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Pyrazine N-acylhydrazone derivatives, such as LASSBio-1181, have demonstrated promising in vivo anti-inflammatory and analgesic properties.[12]
The proposed mechanism for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways, such as the p38 MAPK pathway.[13][14]
Caption: General In Vivo Anti-inflammatory Experimental Workflow.
Comparative In Vivo Efficacy Data:
Compound
Animal Model
Inflammation Model
Dosing Regimen
Efficacy Endpoint
Key Findings
Reference
LASSBio-1181 (Pyrazine N-acylhydrazone)
Rats
Adjuvant-induced arthritis
Not specified
Reduction in chronic inflammation
Active in a model of chronic inflammation, suggesting potential for treating arthritis.[12]
Cell Culture: Human cancer cell lines (e.g., HCT-116, MKN-45) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
Animal Housing: Immunocompromised mice (e.g., nude mice) are housed in a sterile environment with ad libitum access to food and water.
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable vehicle (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width^2)/2.
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds are administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated doses and schedule. The control group receives the vehicle.
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study. Body weight is monitored as a measure of toxicity.
Data Analysis: Statistical analysis (e.g., t-test, ANOVA) is performed to determine the significance of the observed differences between treatment and control groups.
Adjuvant-Induced Arthritis Model in Rats (General Protocol)
Animal Model: Male Wistar or Lewis rats are typically used.
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) into the subplantar region of the right hind paw.
Treatment: Treatment with the test compound or vehicle is initiated either on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).
Evaluation of Arthritis: The severity of arthritis is assessed by measuring the paw volume (plethysmometry) and scoring clinical signs (e.g., erythema, swelling) at regular intervals.
Histopathological Analysis: At the end of the study, animals are euthanized, and the joints are collected for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.
Data Analysis: Statistical analysis is used to compare the arthritis severity between the treated and control groups.
Conclusion
The novel pyrazine compounds highlighted in this guide demonstrate significant in vivo efficacy in preclinical models of cancer and inflammation. The piperlongumine-ligustrazine hybrids represent an innovative approach to cancer therapy by targeting cellular redox systems, while the[1][5]triazolo[4,3-a]pyrazine derivatives showcase the potential of dual kinase inhibition. Furthermore, pyrazine N-acylhydrazone derivatives hold promise as a new class of anti-inflammatory agents. The comparative data presented herein, alongside the detailed experimental protocols, provide a valuable resource for researchers dedicated to advancing pyrazine-based therapeutics from the laboratory to the clinic. Further investigation into the pharmacokinetics, safety profiles, and efficacy in a broader range of disease models is warranted to fully elucidate the therapeutic potential of these promising compounds.
References
Qian, Y., et al. (2018). Novel Ligustrazine-Based Analogs of Piperlongumine Potently Suppress Proliferation and Metastasis of Colorectal Cancer Cells in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
Zuo, Z., et al. (2021). A Derivative of Piperlongumine and Ligustrazine as a Potential Thioredoxin Reductase Inhibitor in Drug-Resistant Hepatocellular Carcinoma. Journal of Natural Products. [Link]
Qian, Y., et al. (2021). A Derivative of Piperlongumine and Ligustrazine as a Potential Thioredoxin Reductase Inhibitor in Drug-Resistant Hepatocellular Carcinoma. Journal of Natural Products. [Link]
Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][5]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Nakagawa, T., et al. (2012). E7050: A dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models. Cancer Science. [Link]
Bezerra, D. P., et al. (2021). The Antitumor Activity of Piplartine: A Review. Molecules. [Link]
Fraga, C. A. M., et al. (2010). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. European Journal of Medicinal Chemistry.
TAVO412 demonstrates strong tumor growth inhibition effects on NSCLC, GC, PDAC, or TNBC cell line-derived tumors. (2024). Journal for ImmunoTherapy of Cancer. [Link]
Wang, X., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
Zhang, Y., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules. [Link]
Li, Y., et al. (2021). Discovery of[1][5]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry. [Link]
Lelyo, T., et al. (2024). An ADAM10 Exosite Inhibitor Is Efficacious in an In Vivo Collagen-Induced Arthritis Model. International Journal of Molecular Sciences. [Link]
Christensen, J. G., et al. (2008). Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Journal of Medicinal Chemistry. [Link]
El-Naggar, M., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. RSC Advances. [Link]
Adams, D. J., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences. [Link]
Nascimento, A. C., et al. (2010). LASSBio-881: an N-acylhydrazone transient receptor potential vanilloid subfamily type 1 antagonist orally effective against the hypernociception induced by capsaicin or partial sciatic ligation. British Journal of Pharmacology. [Link]
In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024). Journal of Applied Pharmaceutical Science. [Link]
Bezerra, D. P., et al. (2021). The promising potential of piperlongumine as an emerging therapeutics for cancer. Seminars in Cancer Biology. [Link]
de Melo, T. R., et al. (2018). LASSBio-1586, an N-acylhydrazone derivative, attenuates nociceptive behavior and the inflammatory response in mice. PLoS One. [Link]
de Oliveira, R. S., et al. (2025). Investigation on LASSBio-1971 and LASSBio-1974 Cellular Cytotoxic Mechanism and Their Comparative DMPK Profile. Archiv der Pharmazie. [Link]
Fialho, de A. L., et al. (2012). Anti-inflammatory effects of LASSBio-998, a new drug candidate designed to be a p38 MAPK inhibitor, in an experimental model of acute lung inflammation. International Immunopharmacology. [Link]
Pillpe-Meza, R. M., et al. (2022). In vivo efficacy of LASSBio-1491 (10 μmols/kg/day x 28 days, i.p.) and glucantime (30 μmols/kg/day x 28 days, i.p.) in BALB/c mice infected with L. major LV39. ResearchGate. [Link]
Napoleão, L. F., et al. (2014). LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain. PLoS One. [Link]
Chatterjee, S., et al. (2017). In vivo anti-arthritic efficacy of Camellia sinensis (L.) in collagen induced arthritis model. Journal of Ethnopharmacology. [Link]
Chen, Y., et al. (2025). Elucidating the Novel Mechanism of Ligustrazine in Preventing Postoperative Peritoneal Adhesion Formation. Journal of Biomedical Nanotechnology. [Link]
Lu, C. M., et al. (2020). Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells. Oxidative Medicine and Cellular Longevity. [Link]
Jarvius, M., et al. (2013). Piperlongumine induces inhibition of the ubiquitin-proteasome system in cancer cells. Biochemical and Biophysical Research Communications. [Link]
Pillpe-Meza, R. M., et al. (2022). Pre-clinical evaluation of LASSBio-1491: From in vitro pharmacokinetic study to in vivo leishmanicidal activity. PLoS Neglected Tropical Diseases. [Link]
Operational Guide: Safe Handling and Disposal of 2-(Pyrazin-2-yloxy)acetic acid
Chemical Profile and Mechanistic Hazard Assessment As a Senior Application Scientist, I frequently see laboratories mishandle functionalized heterocycles by treating them as generic organic waste. 2-(Pyrazin-2-yloxy)acet...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profile and Mechanistic Hazard Assessment
As a Senior Application Scientist, I frequently see laboratories mishandle functionalized heterocycles by treating them as generic organic waste. 2-(Pyrazin-2-yloxy)acetic acid (CAS 1593757-12-0, Molecular Weight: 154.13) is a critical building block in medicinal chemistry and drug development[1]. Proper disposal requires an understanding of its specific physicochemical behavior.
Causality of Hazards:
The molecule contains both a weakly basic pyrazine ring and a carboxylic acid moiety. This zwitterionic character heavily influences its solubility and reactivity. The acidic proton can cause localized pH drops upon contact with mucosal membranes or moisture on the skin, leading to GHS classifications of[2]. Furthermore, its thermal decomposition under extreme heat (e.g., improper incineration) can release, including nitrogen oxides (NOx), carbon monoxide, and carbon dioxide[3].
Regulatory Framework for Disposal
Under the US EPA's Resource Conservation and Recovery Act (RCRA), waste generators must accurately classify their waste streams to ensure environmental compliance and laboratory safety.
Characteristic Waste (D-Codes): While the pure solid is generally not a listed hazardous waste (P or U list), aqueous solutions of 2-(Pyrazin-2-yloxy)acetic acid may exhibit the if the pH falls to 2.0 or below[4].
RCRA Subpart K & GIR: For academic and research laboratories, provides operational flexibility, allowing hazardous waste determinations to be made at an on-site Central Accumulation Area (CAA) rather than at the point of generation, reducing the risk of improper classification by individual researchers[5]. Additionally, under the , laboratories can safely accumulate waste in designated Satellite Accumulation Areas (SAA) at or near the point of generation[6].
Waste Stream Categorization
To streamline disposal logistics, classify your waste streams according to the quantitative data and regulatory thresholds outlined below:
Trustworthiness & Experience: The following protocols are designed as self-validating systems. Every step includes a built-in check to prevent downstream logistical failures or safety incidents.
Protocol A: Disposal of Solid 2-(Pyrazin-2-yloxy)acetic acid
Containment: Transfer any unused or expired solid powder into a clean, dry, sealable container (preferably high-density polyethylene, HDPE)[7]. Causality: Do not use air hoses or compressed air for cleaning empty vials, as this that easily bypasses standard fume hood baffles[7].
Labeling: Label the container clearly with the full chemical name, CAS number (1593757-12-0), and the hazard pictograms (Exclamation mark for irritation)[1],[2].
Accumulation: Place the container in the designated Satellite Accumulation Area (SAA) under secondary containment[6].
Transfer: Coordinate with Environmental Health and Safety (EHS) to transfer the container to the Central Accumulation Area (CAA) for incineration at an approved waste disposal plant[8].
Protocol B: Disposal of Liquid Solutions
Segregation: Determine the solvent used. Segregate aqueous solutions from organic solvent mixtures. Causality: Mixing acidic aqueous waste with incompatible organic solvents can cause exothermic reactions or hazardous off-gassing.
pH Verification (Aqueous): For aqueous solutions, measure the pH using calibrated indicator strips. If the pH is ≤ 2.0, the waste is a D002 corrosive hazardous waste[4]. Causality: Neutralization (e.g., carefully titrating with dilute NaOH to pH 6-8) may be performed only if your facility's permit allows without a specific RCRA permit[9]. Otherwise, collect strictly as D002 waste.
Collection: Pour the solution into the appropriate, chemically compatible liquid waste carboy (e.g., "Non-Halogenated Organic Waste" or "Aqueous Acidic Waste").
Capping: Ensure the carboy is fitted with a vented cap to prevent pressure buildup from potential off-gassing.
Protocol C: Spill Response and Decontamination
Isolation: Evacuate personnel from the immediate area. Wear appropriate PPE (particulate respirator, nitrile gloves, safety goggles)[10]. Causality: A particulate respirator (N95/P100) is mandatory because the fine powder of pyrazine derivatives can easily become airborne and act as a severe respiratory irritant (H335)[2].
Dry Clean-up: For solid spills, use dry clean-up procedures. Vacuum the powder using an explosion-proof vacuum equipped with a HEPA filter, or carefully sweep it up to[7].
Decontamination: Wash the spill area with copious amounts of water and a mild detergent,[10]. Collect the wash water as aqueous chemical waste.
Disposal Workflow Visualization
Workflow for classifying and disposing of 2-(Pyrazin-2-yloxy)acetic acid waste streams.
References
[9] Title: American Chemical Society Topic: Treatment of Hazardous Waste. Source: regulations.gov. URL:[Link]
[5] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: epa.gov. URL:[Link]
[6] Title: Laboratory Waste Management: The New Regulations. Source: medlabmag.com. URL:[Link]
Personal protective equipment for handling 2-(Pyrazin-2-yloxy)acetic acid
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 2-(Pyrazin-2-yloxy)acetic acid (CAS 1593757-12-0) is a bifunctional molecule co...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 2-(Pyrazin-2-yloxy)acetic acid (CAS 1593757-12-0) is a bifunctional molecule combining a biologically active pyrazine core with a reactive acetic acid moiety. While highly valuable for synthesizing complex polycyclic frameworks and pharmaceutical intermediates, its structural duality dictates specific physicochemical hazards that require rigorous safety protocols.
This guide provides the definitive operational and safety framework for handling this compound, ensuring both personnel protection and experimental integrity.
Part 1: Mechanistic Hazard Assessment
Understanding why a chemical is hazardous is the foundation of effective laboratory safety. 2-(Pyrazin-2-yloxy)acetic acid presents a multi-tiered hazard profile:
The Acetic Acid Moiety (Corrosive/Irritant): While this compound is a solid rather than a volatile liquid like glacial acetic acid, the carboxylic acid group remains highly reactive. Upon contact with physiological moisture (such as sweat on the skin or tears in the eyes), the compound dissolves and induces a localized pH drop. This rapid acidification causes immediate cellular irritation and potential tissue damage[1].
The Pyrazine Core (Biological Activity): Pyrazine heterocycles are highly valued in medicinal chemistry precisely because they readily interact with biological systems—often utilized in kinase inhibitors and antimicrobial agents[2][3]. Consequently, unintended systemic absorption must be strictly prevented.
Particulate Aerosolization (Inhalation Risk): Supplied as a crystalline solid, the primary risk during routine laboratory handling is the generation of micro-dust. Static electricity generated during weighing can cause these fine particles to become airborne, leading to severe respiratory tract irritation.
Part 2: Personal Protective Equipment (PPE) Matrix
To mitigate these hazards, a specific PPE matrix is required. The following table outlines the quantitative standards and the mechanistic causality behind each protective choice[1][4].
PPE / Equipment Category
Specification
Quantitative / Material Standard
Causality (The "Why")
Hand Protection
Chemical-resistant Gloves
Nitrile; Thickness ≥ 0.11 mm; Breakthrough time > 480 min
Nitrile provides excellent resistance to organic acids. Latex is highly permeable to many organic compounds and fails rapidly upon exposure.
Eye Protection
Safety Goggles
ANSI Z87.1 certified; Indirect venting
Protects against airborne fine dust particulates and liquid splashes. Indirect venting prevents vapor trapping and fogging.
Body Protection
Flame-resistant Lab Coat
100% Cotton or Nomex; Knee-length
Synthetic fibers can melt into the skin during a secondary solvent fire. Cotton provides a breathable, static-resistant barrier against dust settling.
Respiratory
Particulate Respirator
N95 / P100; Filter efficiency ≥ 95% at 0.3 μm
Required only if handling bulk powders outside a certified fume hood to prevent the inhalation of biologically active pyrazine-acid dust.
Engineering Control
Chemical Fume Hood
Face velocity: 80–100 feet per minute (fpm)
Ensures negative pressure containment of aerosolized micro-dust during transfer and weighing operations.
Part 3: Operational Plan & Handling Protocols
The following workflows are designed as self-validating systems . A protocol is only safe if the operator can immediately verify the success of each step before proceeding.
Workflow for the safe handling and dissolution of 2-(Pyrazin-2-yloxy)acetic acid.
Standard Operating Procedure 1: Safe Weighing and Dissolution
Environmental Verification: Ensure the chemical fume hood is fully operational.
Validation: Check the digital airflow monitor to confirm a face velocity between 80–100 fpm before opening the sash. If the alarm sounds, halt operations immediately.
PPE Donning: Equip nitrile gloves, safety goggles, and a cotton lab coat[5].
Validation: Perform a visual inspection and a "blow-up" test of the gloves to check for micro-tears prior to handling the chemical.
Static Mitigation: Use an anti-static weighing boat and a grounded stainless steel spatula.
Causality: Fine organic powders hold static charges.
Validation: Hover the spatula 1 cm above the powder. If the powder jumps to the metal, static is present; use an anti-static ionizing gun (Zerostat) on the equipment before proceeding.
Mass Transfer: Weigh the required mass of 2-(Pyrazin-2-yloxy)acetic acid. Cap the source bottle immediately to prevent moisture ingress, as the compound is hygroscopic.
Dissolution Sequence:Always add the solid compound to the solvent (e.g., DMF, DMSO, or buffered aqueous solution), never the reverse.
Causality: Adding solvent directly to a dry powder causes rapid displacement of trapped air, forcefully aerosolizing the hazardous dust into the operator's breathing zone.
Decontamination: Wipe down the analytical balance and hood surface with a damp paper towel (using 70% ethanol) to capture any residual micro-dust.
Part 4: Spill Management & Disposal Plan
In the event of an accidental release, standard sweeping will exacerbate the hazard. Follow this targeted remediation protocol.
Standard Operating Procedure 2: Solid Spill Remediation
Isolation & Assessment: Evacuate personnel from the immediate 1-meter vicinity.
Validation: Visually confirm the area is clear and verbally announce the chemical spill to all laboratory occupants before proceeding.
Containment (No Dry Sweeping): Never use a brush or broom on dry pyrazine powders.
Causality: Mechanical sweeping agitates the powder, generating a highly concentrated aerosol cloud that can easily bypass standard ambient lab ventilation.
Wet Neutralization: Cover the spilled powder with absorbent laboratory pads. Gently pour a mild alkaline solution (e.g., 5% sodium bicarbonate) over the pads to dampen the solid and neutralize the acetic acid moiety[1].
Validation: Observe the cessation of mild effervescence (bubbling). The lack of gas evolution indicates the acidic functional group has been successfully neutralized.
Collection & Segregation: Use a disposable plastic scoop to transfer the damp, neutralized matrix into a designated, sealable hazardous waste container labeled "Aqueous/Solid Pyrazine Waste"[5].
Surface Decontamination: Wipe the spill area thoroughly with 70% ethanol or distilled water.
Validation: Swab the cleaned surface with a damp piece of universal pH indicator paper. A reading of pH 6.5–7.5 confirms the complete removal of the acidic residue.
References
MChem. "ACETIC ACID 90% Safety Data Sheet." MChem New Zealand. Available at: [Link]
Chemtradeasia. "Safe Handling and Storage Tips for Glacial Acetic Acid in Industrial Applications." Tradeasia International. Available at:[Link]